molecular formula C6H12ClN3O B1446222 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride CAS No. 1803572-04-4

1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride

Cat. No.: B1446222
CAS No.: 1803572-04-4
M. Wt: 177.63 g/mol
InChI Key: KWSIKVLXYJIEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride (CAS 1803572-04-4) is a high-purity chemical building block of significant interest in medicinal chemistry research. This compound features a hybrid structure combining an azetidine ring, a nitrogen-containing four-membered heterocycle, with an imidazolidin-2-one moiety. The azetidine scaffold is a prominent pharmacophore in drug discovery, well-known for its presence in β-lactam antibiotics and is increasingly being explored for its diverse pharmacological potential . Recent scientific literature highlights that azetidinone-based compounds are actively investigated as novel tubulin polymerization inhibitors, mimicking the activity of combretastatins for potential application as antiproliferative agents in cancer research . Furthermore, azetidinone hybrids have demonstrated a broad spectrum of other biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects, making them versatile scaffolds for developing new therapeutic agents . The synthesis of such complex molecules often relies on established methods like the Staudinger ketene-imine cycloaddition, a cornerstone reaction for constructing the azetidinone ring . Supplied with a minimum purity of ≥98% , this compound is intended for use as a key intermediate or precursor in organic synthesis and drug discovery programs. Researchers can utilize it to explore structure-activity relationships or to create novel hybrid molecules for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for proper handling and storage information. It is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1-(azetidin-3-yl)imidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c10-6-8-1-2-9(6)5-3-7-4-5;/h5,7H,1-4H2,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSIKVLXYJIEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803572-04-4
Record name 1-(azetidin-3-yl)imidazolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 1-(azetidin-3-yl)imidazolidin-2-one hydrochloride, a valuable heterocyclic building block in modern drug discovery. The synthesis is strategically designed around the versatile and commercially available starting material, 1-Boc-3-azetidinone. The narrative elucidates the chemical logic and experimental causality behind each transformation, from the initial functionalization of the azetidine ring to the construction of the imidazolidin-2-one moiety and the final deprotection. Detailed, step-by-step protocols are provided for each key stage, supported by mechanistic insights and process considerations to ensure reproducibility and high fidelity. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex nitrogen-containing scaffolds.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 1-(azetidin-3-yl)imidazolidin-2-one hydrochloride (I) is best approached through a strategy that leverages a protective group on the azetidine nitrogen to ensure selective functionalization. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which concurrently allows for the formation of the desired hydrochloride salt.

The retrosynthetic analysis reveals a logical disconnection path starting from the target molecule. The final step is an acid-mediated deprotection of a Boc-protected precursor (II). The core of the synthesis lies in the formation of the imidazolidin-2-one ring, which can be disconnected to reveal a linear urea intermediate (III). This intermediate arises from the coupling of a 3-aminoazetidine derivative (IV) and a suitable two-carbon electrophile, 2-chloroethyl isocyanate. The precursor (IV) can be readily synthesized from the common starting material 1-Boc-3-azetidinone (V) via reductive amination.

G cluster_main Retrosynthetic Analysis I 1-(Azetidin-3-yl)imidazolidin-2-one HCl (I) II tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate (II) I->II Deprotection / Salt Formation III tert-butyl 3-(3-(2-chloroethyl)ureido)azetidine-1-carboxylate (III) II->III Intramolecular Cyclization IV tert-butyl 3-aminoazetidine-1-carboxylate (IV) III->IV Urea Formation V 1-Boc-3-azetidinone (V) IV->V Reductive Amination

Caption: Retrosynthetic disconnection of the target molecule.

Synthesis of Key Precursors from 1-Boc-3-azetidinone

The cornerstone of this synthetic route is the efficient conversion of 1-Boc-3-azetidinone to its corresponding amine. This transformation is reliably achieved through reductive amination.

Mechanism & Rationale

Reductive amination involves the initial formation of an imine or iminium ion from the ketone (V) and an ammonia source, followed by its in-situ reduction to the amine (IV). Using ammonium acetate serves as a convenient, solid source of ammonia. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation because it is mild and selectively reduces the protonated imine intermediate much faster than the starting ketone, thereby minimizing side reactions such as alcohol formation.

Detailed Experimental Protocol: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate (IV)
  • Reaction Setup: To a solution of 1-Boc-3-azetidinone (V) (10.0 g, 58.4 mmol) in 200 mL of anhydrous methanol, add ammonium acetate (45.0 g, 584 mmol, 10 equivalents).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium cyanoborohydride (4.37 g, 70.1 mmol, 1.2 equivalents) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup and Quenching: Carefully quench the reaction by the slow addition of 50 mL of 1 M HCl at 0 °C. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dilute the aqueous residue with 100 mL of water and wash with 2 x 50 mL of diethyl ether to remove any unreacted starting material.

  • Basification and Isolation: Cool the aqueous layer to 0 °C and basify to pH > 12 by the slow addition of 5 M NaOH. Extract the product with 3 x 100 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate (IV) as a colorless oil.

Construction of the Imidazolidin-2-one Ring

The formation of the five-membered cyclic urea is a two-step process involving the initial formation of a linear urea, followed by a base-mediated intramolecular cyclization.

G cluster_main Imidazolidin-2-one Ring Formation IV tert-butyl 3-aminoazetidine-1-carboxylate (IV) III tert-butyl 3-(3-(2-chloroethyl)ureido)azetidine-1-carboxylate (III) IV->III Urea Formation reagent1 2-Chloroethyl isocyanate (in DCM) II tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate (II) III->II Intramolecular Cyclization reagent2 NaH or KOtBu (in THF) G cluster_main Complete Synthetic Workflow V 1-Boc-3-azetidinone (V) IV tert-butyl 3-aminoazetidine-1-carboxylate (IV) V->IV NH₄OAc, NaBH₃CN Methanol III tert-butyl 3-(3-(2-chloroethyl)ureido)azetidine-1-carboxylate (III) IV->III ClCH₂CH₂NCO DCM II tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate (II) III->II NaH, THF Reflux I 1-(Azetidin-3-yl)imidazolidin-2-one HCl (I) II->I HCl (gas or in Dioxane) Ethyl Acetate

An In-depth Technical Guide to the Physicochemical Properties of 1-(Azetidin-3-yl)imidazolidin-2-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is relentless. Among the myriad of heterocyclic scaffolds, those incorporating strained ring systems and hydrogen bond donors/acceptors have garnered significant attention. 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride emerges as a compound of interest, wedding the unique three-dimensional geometry and metabolic stability of the azetidine ring with the versatile hydrogen-bonding capabilities of the imidazolidinone moiety.[1] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" structure in drug discovery. Its inherent ring strain and sp³-rich character can confer improved solubility, metabolic stability, and conformational rigidity, thereby enhancing pharmacokinetic properties.[2] Similarly, the imidazolidinone core is a key structural component in a variety of bioactive compounds, known for its role in forming critical interactions with biological targets.[1][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Azetidin-3-yl)imidazolidin-2-one HCl. It is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a deeper understanding of the experimental rationale and methodologies required for its thorough characterization. The protocols described herein are designed to be self-validating, reflecting a commitment to scientific integrity and reproducibility.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. For 1-(Azetidin-3-yl)imidazolidin-2-one HCl, this involves a suite of spectroscopic and spectrometric techniques.

Molecular Structure and Basic Properties
PropertyValueSource
IUPAC Name 1-(azetidin-3-yl)imidazolidin-2-one hydrochloride[4]
CAS Number 1803572-04-4[4]
Molecular Formula C₆H₁₂ClN₃O[4]
Molecular Weight 177.63 g/mol Calculated
Canonical SMILES C1NC(CN1)N2CCNC2=O.Cl[4]
InChI Key OCEJLBIKKZYCBH-UHFFFAOYSA-N[5]
Spectroscopic and Spectrometric Characterization

A multi-technique approach is essential for the unequivocal structural confirmation of 1-(Azetidin-3-yl)imidazolidin-2-one HCl.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR are critical.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 1-(Azetidin-3-yl)imidazolidin-2-one HCl in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Expected Spectral Data:

  • ¹H NMR (D₂O, 400 MHz): The spectrum is expected to show distinct signals for the protons of the azetidine and imidazolidinone rings. The azetidine methine proton (CH) would likely appear as a multiplet. The methylene protons (CH₂) of both rings will present as multiplets, with their chemical shifts influenced by the adjacent nitrogen atoms and the carbonyl group.

  • ¹³C NMR (D₂O, 100 MHz): The spectrum should display a signal for the carbonyl carbon in the downfield region (typically >170 ppm). Signals for the azetidine methine carbon and the various methylene carbons will appear in the aliphatic region, with their chemical shifts indicative of their electronic environment.

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Absorption Bands:

  • ~3400-3200 cm⁻¹: N-H stretching vibrations from the azetidine and imidazolidinone rings.

  • ~2900-3000 cm⁻¹: C-H stretching vibrations of the methylene and methine groups.

  • ~1680-1650 cm⁻¹: A strong C=O stretching vibration from the urea carbonyl group in the imidazolidinone ring.

  • ~1400-1500 cm⁻¹: C-N stretching vibrations.

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expected Mass Spectrum Data:

  • [M+H]⁺: The protonated molecule of the free base (C₆H₁₁N₃O) is expected at an m/z of approximately 142.0975.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation, with characteristic losses of small neutral molecules or fragments of the azetidine or imidazolidinone rings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

Experimental Protocol: Melting Point Determination

  • Instrumentation: Use a calibrated melting point apparatus.

  • Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.

  • Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range over which the substance melts.

Note: As this is a hydrochloride salt, a sharp melting point is expected. Decomposition may be observed at higher temperatures.

Solubility

Solubility is a critical parameter influencing bioavailability and formulation development.

Experimental Protocol: Aqueous and Organic Solvent Solubility

  • Aqueous Solubility (Thermodynamic):

    • Add an excess of the compound to a known volume of purified water in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Organic Solvent Solubility:

    • Follow a similar procedure as for aqueous solubility, using various organic solvents relevant to pharmaceutical processing (e.g., ethanol, methanol, DMSO).

Note: As a hydrochloride salt, 1-(Azetidin-3-yl)imidazolidin-2-one HCl is expected to have good aqueous solubility.

Acidity Constant (pKa)

The pKa value(s) of a compound are crucial for understanding its ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound of known concentration in water or a water/co-solvent mixture.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the Henderson-Hasselbalch equation.

Note: The azetidine nitrogen is expected to be the most basic site and will be protonated in the hydrochloride salt. The pKa will correspond to the deprotonation of this ammonium ion.

Analytical Methodologies

Robust analytical methods are essential for quality control, stability testing, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.

Experimental Protocol: Reversed-Phase HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (to be determined by UV-Vis spectrophotometry).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]

Synthesis and Stability

Synthetic Approach

Proposed Synthetic Pathway:

G cluster_0 Step 1: Synthesis of Azetidin-3-yl Ethylenediamine cluster_1 Step 2: Imidazolidinone Ring Formation cluster_2 Step 3: Deprotection and Salt Formation A 1-Boc-azetidin-3-one C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Ethylenediamine B->C D N-(1-Boc-azetidin-3-yl)ethane-1,2-diamine C->D E N-(1-Boc-azetidin-3-yl)ethane-1,2-diamine G Cyclization E->G F Carbonyl Source (e.g., CDI, Phosgene) F->G H 1-(1-Boc-azetidin-3-yl)imidazolidin-2-one G->H I 1-(1-Boc-azetidin-3-yl)imidazolidin-2-one J Acidic Conditions (e.g., HCl in Dioxane) I->J K 1-(Azetidin-3-yl)imidazolidin-2-one HCl J->K

Proposed synthetic pathway for 1-(Azetidin-3-yl)imidazolidin-2-one HCl.

This proposed pathway involves a reductive amination to couple the azetidine and ethylenediamine fragments, followed by cyclization to form the imidazolidinone ring, and concluding with the deprotection of the Boc group and formation of the hydrochloride salt.

Stability Considerations

The stability of a drug substance is a critical quality attribute.

Experimental Protocol: Stability Studies

  • Forced Degradation: Subject the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and pathways.

  • Long-Term Stability: Store the compound under controlled temperature and humidity conditions (as per ICH guidelines) and monitor its purity and physical appearance over time using a stability-indicating analytical method (e.g., the HPLC method described above).

Note: The azetidine ring can be susceptible to ring-opening under certain conditions, which should be investigated during stability studies.

Conclusion and Future Perspectives

This technical guide has outlined the essential physicochemical properties and analytical methodologies for the characterization of 1-(Azetidin-3-yl)imidazolidin-2-one HCl. The unique combination of the azetidine and imidazolidinone scaffolds makes this compound a promising candidate for further investigation in drug discovery programs. The experimental protocols provided herein offer a robust framework for researchers to generate the necessary data for advancing such molecules through the development pipeline. Future work should focus on obtaining empirical data for the properties discussed, exploring the solid-state chemistry of the compound, and investigating its pharmacological activity in relevant biological assays.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026-01-05.

  • Azetidines in Drug Discovery. PharmaBlock.[2]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Source.[1]

  • Synthesis of imidazolidinone derivative. ResearchGate.[3]

  • Azetidines. Enamine.[7]

  • Substituted Azetidines in Drug Discovery. Life Chemicals, 2022-04-12.[8]

  • Examples of biologically active drug leads containing azetidine. ResearchGate.[9]

  • 1-(azetidin-3-yl)imidazolidin-2-one hydrochloride (C6H11N3O). PubChemLite.[5]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC - NIH.[10]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH, 2021-07-22.[11]

  • 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride. Fluorochem.[12]

  • Buy 1-(azetidin-3-yl)-1H-imidazole dihydrochloride. Smolecule.[13]

  • Azetidines. Fisher Scientific.[14]

  • Azetidin-3-one Hydrochloride. PubChem - NIH.[15]

  • 1-(azetidin-3-yl)imidazolidin-2-one. BLDpharm.[16]

  • Azetidine hydrochloride. PubChem - NIH.[17]

  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. PubMed Central.[18]

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate, 2025-08-06.[19]

  • 2-(Azetidin-3-yl)-1H-imidazole hydrochloride AldrichCPR. Sigma-Aldrich.[20]

  • WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.[4]

  • Synthesis and biological study of Azetidinone derivatives. 2019-04-10.[6]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor, 2024-12-25.[6]

Sources

Elucidating the Mechanism of Action for 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride: A Strategic Research Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride is a novel chemical entity with limited publicly available data regarding its biological activity.[1][2] This guide outlines a comprehensive, multi-stage research program designed to systematically elucidate its mechanism of action (MoA). By integrating computational analysis, targeted in vitro screening, and robust cell-based assays, this whitepaper provides a strategic framework for drug development professionals to characterize the pharmacological profile of this and other novel small molecules. The narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach to target identification and pathway analysis.

Section 1: Introduction and Structural Rationale

1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride is a synthetic small molecule characterized by the fusion of two key heterocyclic scaffolds: a four-membered azetidine ring and a five-membered imidazolidin-2-one ring. The hydrochloride salt form suggests enhanced solubility in aqueous media, a favorable property for biological testing. While no direct MoA data exists for this specific compound, an analysis of its constituent moieties provides a rational basis for formulating initial hypotheses.

  • Azetidine Moiety: The azetidine ring is a "privileged scaffold" in medicinal chemistry.[3] Its strained, four-membered, nitrogen-containing structure imparts conformational rigidity and can improve key pharmacokinetic properties such as metabolic stability and receptor selectivity.[4] FDA-approved drugs containing azetidine motifs, like baricitinib and cobimetinib, highlight its utility in modulating targets ranging from kinases to G-protein coupled receptors (GPCRs).[4] The azetidine ring's presence suggests potential interactions with a variety of biological targets, including enzymes and receptors involved in oncology, inflammation, and central nervous system (CNS) disorders.[4][5]

  • Imidazolidin-2-one Moiety: The imidazolidin-2-one core is a cyclic urea derivative found in numerous FDA-approved drugs, including the anticonvulsant emicerfont and the ACE inhibitor imidapril.[6] This scaffold is known to participate in a wide range of biological activities.[7] Derivatives have been investigated as anticancer, anti-inflammatory, and antimicrobial agents.[7][8] Notably, the related oxazolidinone class of antibiotics acts by inhibiting the initiation of bacterial protein synthesis.[9] The imidazolidin-2-one structure has also been associated with affinity for serotonin (5-HT) and adrenergic receptors.[10]

This structural combination suggests that 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride could plausibly target enzymes (e.g., kinases, proteases), GPCRs, or ion channels, making a broad-based screening approach essential for initial characterization.

Section 2: A Phased Approach to Mechanism of Action Elucidation

A logical, phased experimental workflow is critical to efficiently and accurately determine the MoA of a novel compound. This section details a proposed research cascade, beginning with computational predictions and progressing through in vitro and cell-based validation.

MoA_Workflow cluster_0 Phase 1: In Silico & Computational Analysis cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Cellular & Pathway Analysis a1 Structural Similarity Screening (PubChem, ChEMBL) a2 Target Prediction & Docking (e.g., SwissTargetPrediction) a1->a2 Hypothesize Targets b1 Broad Target Panel Screening (e.g., Kinase, GPCR Panels) a2->b1 Guide Panel Selection a3 ADMET Prediction b2 Primary Binding Assays (e.g., Radioligand, TR-FRET) b1->b2 Validate Initial Hits b3 Enzymatic/Functional Assays b2->b3 Confirm Functional Effect c2 Target Engagement Assays (e.g., CETSA) b3->c2 Confirm Target in Cells c1 Phenotypic Screening (High-Content Imaging) c3 Downstream Signaling Analysis (e.g., Western Blot, Reporter Assays) c1->c3 Identify Affected Pathways c2->c3 Link Target to Pathway

Caption: Proposed workflow for MoA elucidation.

Phase 1: Computational Analysis

The initial phase leverages computational tools to generate testable hypotheses, thereby conserving resources and focusing subsequent experimental efforts.

  • Structural Similarity Screening: The compound's structure (SMILES: C1CN(C(=O)N1)C2CNC2) will be used to query chemical databases like PubChem and ChEMBL. This identifies known compounds with similar scaffolds, and their documented biological activities can provide initial clues to potential targets.

  • Target Prediction and Docking: Algorithms such as SwissTargetPrediction can forecast potential protein targets based on structural analogy to known ligands. For higher-probability target classes (e.g., kinases, GPCRs), molecular docking simulations will be performed to predict binding modes and estimate binding affinities. This helps prioritize targets for in vitro screening.

  • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early assessment of the compound's drug-like potential and for designing subsequent in vivo studies.

Table 1: Hypothetical In Silico Target Prediction Results

Target ClassPredicted TargetConfidence ScoreRationale for Prioritization
KinasesJanus Kinase (JAK) family0.75Azetidine in Baricitinib targets JAKs.[4]
GPCRsDopamine D3 Receptor0.68Imidazolidinone derivatives show adrenergic affinity.[10]
ProteasesThrombin0.622-Azetidinones can inhibit serine proteases.[8]
TransportersSerotonin Transporter (SERT)0.55Structural alerts for CNS-active scaffolds.[11]
Phase 2: In Vitro Target Profiling

This phase aims to experimentally validate the computationally generated hypotheses using purified proteins and biochemical assays.

  • Broad Target Panel Screening: The most effective initial step is to submit the compound to a commercial broad target panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). This provides activity data against hundreds of kinases, GPCRs, ion channels, and enzymes in a single, cost-effective process. A positive hit is typically defined as >50% inhibition or binding at a concentration of 1-10 µM.

  • Primary Binding Assays: For promising hits identified in the panel screen, direct binding must be confirmed and quantified. The choice of assay depends on the target class.

    • Rationale: A direct binding assay is essential to confirm that the compound physically interacts with the target protein, as opposed to interfering with the assay technology itself.

    • Example Protocol: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be used to determine the binding affinity (Kd) for a putative kinase target.

Protocol: TR-FRET Kinase Binding Assay

  • Reagents: Recombinant kinase, biotinylated tracer ligand, Europium (Eu)-labeled anti-tag antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Preparation: Serially dilute 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Setup: In a 384-well plate, combine the kinase, Eu-labeled antibody, and the test compound at various concentrations. Incubate for 30 minutes at room temperature.

  • Detection: Add the biotinylated tracer and SA-APC mixture. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.

  • Analysis: Calculate the emission ratio (665/620) and plot against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀, from which the Ki can be calculated.

  • Enzymatic/Functional Assays: Once direct binding is confirmed, the functional consequence of that binding must be determined. Does the compound inhibit or activate the target?

    • Rationale: This step is critical to classify the compound as an agonist, antagonist, or enzyme inhibitor.

    • Example: If the target is a kinase, an in vitro kinase activity assay measuring the phosphorylation of a substrate peptide would be performed. A decrease in phosphorylation would classify the compound as an inhibitor.

Phase 3: Cell-Based and Pathway Analysis

The final phase of MoA elucidation involves confirming the compound's activity in a more physiologically relevant cellular context.

  • Target Engagement Assays: It is crucial to demonstrate that the compound binds to its intended target within a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

    • Rationale: CETSA provides direct evidence of target engagement by measuring the thermal stabilization of the target protein upon ligand binding.

  • Phenotypic Screening: High-content imaging can reveal the compound's effect on cellular morphology, proliferation, apoptosis, or other phenotypes. This can provide unbiased insights into the compound's functional effects and the pathways it modulates.

  • Downstream Signaling Analysis: Once a target is validated in cells, the next step is to map its impact on downstream signaling pathways.

    • Rationale: This connects the molecular-level target interaction to a functional cellular outcome, completing the MoA narrative.

    • Example Protocol: If the compound is found to inhibit the JAK1 kinase, a Western blot would be used to measure the phosphorylation status of its downstream substrate, STAT3.

Protocol: Western Blot for Phospho-STAT3

  • Cell Treatment: Culture a relevant cell line (e.g., HeLa cells) and treat with varying concentrations of 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride for a specified time (e.g., 2 hours). Include a positive control (e.g., Interleukin-6 to stimulate JAK-STAT signaling) and a vehicle control.

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

A dose-dependent decrease in the p-STAT3/total STAT3 ratio would confirm that the compound inhibits the JAK-STAT pathway in cells.

Signaling_Pathway cluster_pathway Hypothetical JAK-STAT Pathway Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Compound 1-(Azetidin-3-yl)imidazolidin-2-one Compound->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene

Caption: Hypothetical inhibition of the JAK-STAT pathway.

Section 3: Conclusion and Future Directions

This guide provides a systematic and robust framework for elucidating the mechanism of action of the novel compound 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride. By beginning with a broad, hypothesis-generating approach and progressively narrowing the focus through rigorous in vitro and cell-based validation, researchers can confidently identify its primary biological target and characterize its effects on cellular pathways. The insights gained from this workflow will be instrumental in determining the therapeutic potential of this molecule and guiding its future development as a potential drug candidate.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).
  • Shankar M, et al. (2023).
  • Azetidines in Drug Discovery. PharmaBlock.
  • Azetidine derivatives of tricyclic antidepressant agents. (1979). PubMed.
  • Synthesis and biological study of Azetidinone derivatives. (2019).
  • A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research.
  • Synthesis and biological activity of azetidinone. (2025).
  • Synthesis and bioactivities of 2-azetidinone derivatives as cholesterol absorption inhibitors. (2011). Medicinal Chemistry.
  • Synthesis, characterization and antimicrobial activity of azetidinone and thiazolidinone derivatives. (2019).
  • 2-IMIDAZOLIDINONE.
  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Deriv
  • Some known drugs possessing imidazolidin-2-one moiety.
  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). PMC - NIH.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • 2-Azetidinone--a new profile of various pharmacological activities. (2010). PubMed.
  • Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2020). MDPI.
  • 1-(azetidin-3-yl)imidazolidin-2-one hydrochloride (C6H11N3O). PubChemLite.
  • 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride. Fluorochem.
  • 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol. Benchchem.
  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. (2018). PubMed Central.
  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. (2023). NIH.
  • Thiazolidin-4-one, azetidin-2-one and 1,3,4-oxadiazole derivatives of isonicotinic acid hydrazide: Synthesis and their biological evaluation. (2015).
  • Oxazolidinones mechanism of action: inhibition of the first peptide bond form

Sources

A Strategic Guide to the Target Deconvolution of 1-(Azetidin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold Combination

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is merely the first step. The critical challenge lies in elucidating their mechanism of action, a process centered on identifying and validating their biological targets. This guide focuses on a specific, intriguing molecule: 1-(Azetidin-3-yl)imidazolidin-2-one . This compound is a composite of two "privileged scaffolds" in medicinal chemistry: the azetidine ring and the imidazolidin-2-one core.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, offers a unique combination of high sp³-character, conformational rigidity, and metabolic stability.[1][2] These properties have been successfully leveraged in FDA-approved drugs such as the MEK inhibitor cobimetinib and the JAK inhibitor baricitinib, highlighting the scaffold's utility in designing potent and selective enzyme inhibitors.[1][3] The imidazolidin-2-one (a cyclic urea) is also a cornerstone in a variety of biologically active compounds, with derivatives demonstrating a wide spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6]

Given the absence of published data on the specific biological activity of 1-(Azetidin-3-yl)imidazolidin-2-one, this document provides a comprehensive, multi-pronged strategy for its target deconvolution. We will proceed logically from broad, predictive in silico methods to high-throughput experimental screens and unbiased proteomic approaches, culminating in definitive cellular target engagement assays. This workflow is designed to be a self-validating system, providing researchers with a robust framework to systematically uncover the therapeutic potential of this and other novel small molecules.

Section 1: In Silico Target Prediction — The Hypothesis Generation Engine

Expertise & Experience: Before committing to resource-intensive wet lab experiments, it is prudent and efficient to generate a set of data-driven hypotheses. Computational, or in silico, approaches leverage vast biological and chemical databases to predict potential protein targets, thereby focusing subsequent experimental efforts.[7][8] This initial step is crucial for identifying the most probable target classes and avoiding a purely random screening approach.

Core Methodologies
  • Ligand-Based Similarity Searching: This approach is founded on the principle that structurally similar molecules often share similar biological targets.[7] By calculating the chemical fingerprint of 1-(Azetidin-3-yl)imidazolidin-2-one, we can screen databases like ChEMBL and PubChem for known bioactive compounds with high Tanimoto similarity. This can rapidly suggest potential target families, such as kinases, GPCRs, or proteases.[9]

  • Structure-Based Reverse Docking: Where ligand-based methods rely on known actives, reverse docking computationally "fits" our molecule into the binding sites of thousands of proteins with known 3D structures.[10] This method can identify potential interactions even if no similar ligands are known, predicting binding affinity based on thermodynamic scoring functions.

  • Artificial Intelligence & Machine Learning (AI/ML): Modern drug discovery increasingly employs AI/ML models.[9] These systems are trained on massive datasets of known drug-target interactions and can predict novel interactions with high accuracy, including potential off-target effects that are critical for understanding a compound's safety profile.[7][11]

Experimental Protocol: A Conceptual In Silico Workflow
  • Compound Preparation: Generate a 3D conformer of 1-(Azetidin-3-yl)imidazolidin-2-one and calculate its physicochemical properties and 2D fingerprint.

  • Ligand-Based Screen: Utilize platforms such as SwissTargetPrediction, SEA, or commercial tools to screen the compound's fingerprint against databases of known ligands.

  • Structure-Based Screen: Perform reverse docking against a comprehensive library of protein crystal structures (e.g., the PDB) using software like AutoDock or Schrödinger's Glide.

  • Data Triangulation: Consolidate the predicted targets from all methods. Prioritize targets that are identified by multiple independent approaches. This consensus list forms the basis for experimental validation.

Visualization: In Silico Target Prediction Workflow

in_silico_workflow cluster_input Input cluster_methods Prediction Methods cluster_output Output compound 1-(Azetidin-3-yl)imidazolidin-2-one (SMILES/3D Structure) ligand_based Ligand-Based (Similarity Search) compound->ligand_based structure_based Structure-Based (Reverse Docking) compound->structure_based ai_ml AI / Machine Learning compound->ai_ml data_triangulation Data Triangulation & Prioritization ligand_based->data_triangulation structure_based->data_triangulation ai_ml->data_triangulation hypothesis Prioritized Target List (e.g., Kinases, GPCRs) data_triangulation->hypothesis

Caption: Workflow for computational target hypothesis generation.

Section 2: Broad-Spectrum Experimental Screening — Casting a Wide Net

Expertise & Experience: The prioritized list from in silico analysis provides a logical starting point for experimental screening. The presence of the azetidine and imidazolidin-2-one scaffolds strongly suggests that protein kinases and G-Protein Coupled Receptors (GPCRs) are high-probability target families.[3][12] Broad-spectrum screening against these large, well-defined families is a cost-effective method to rapidly confirm or refute these primary hypotheses.

Target Family 1: The Human Kinome

Trustworthiness: Dysregulation of protein kinases is implicated in a multitude of diseases, particularly cancer.[13] The azetidine scaffold is a known component of several clinical kinase inhibitors.[1] Therefore, profiling our compound against a large panel of kinases is a critical first step.

  • Service Provider Selection: Engage a reputable contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology, AssayQuant, Oncolines).[14][15][16]

  • Assay Format: Opt for a radiometric (e.g., ³³P-ATP) or fluorescence-based assay format. Continuous, real-time kinetic assays are superior to single-point endpoint assays as they provide deeper mechanistic insights.[15]

  • Experimental Conditions:

    • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against a broad panel of >300 kinases.

    • ATP Concentration: It is crucial to perform the screen at both a low ATP concentration (near the Kₘ of each kinase) to assess maximum potency and at a physiological concentration (1 mM) to better reflect the cellular environment.[14][15]

  • Hit Confirmation: For any kinases showing significant inhibition (>50-70%) in the primary screen, perform a 10-point dose-response curve to determine the IC₅₀ value.

Target KinaseGene Symbol% Inhibition @ 10 µM (Kₘ ATP)% Inhibition @ 10 µM (1 mM ATP)IC₅₀ (nM)
Kinase AKDR95%88%50
Kinase BEGFR15%8%>10,000
Kinase CSRC82%65%250
...............
Target Family 2: G-Protein Coupled Receptors (GPCRs)

Trustworthiness: GPCRs are the largest family of cell surface receptors and are the targets of over 30% of all FDA-approved drugs.[17] Certain imidazolidine derivatives are known to interact with GPCRs, making this a logical target class to investigate.[12]

  • Service Provider Selection: Utilize a CRO that offers a broad panel of cell-based GPCR assays (e.g., Eurofins DiscoverX, Creative Bioarray).[18][19]

  • Assay Format: Choose functional assays that measure downstream signaling events. Common high-throughput formats include:

    • cAMP Assays: To detect activation or inhibition of Gαs or Gαi-coupled receptors.[18][20]

    • Calcium Mobilization Assays: To detect activation of Gαq-coupled receptors using fluorescent dyes.[20]

    • β-Arrestin Recruitment Assays: A universal readout for most GPCRs, independent of the G-protein coupling pathway.[20][21]

  • Screening Mode: Screen the compound in both agonist mode (to detect activation) and antagonist mode (to detect inhibition of a known agonist).

  • Hit Confirmation: Confirm any primary hits by generating full dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Section 3: Unbiased Target Identification — Discovering the Unexpected

Expertise & Experience: While panel screening is excellent for testing specific hypotheses, it is inherently biased towards known target families. To discover truly novel or unexpected targets, unbiased approaches are essential. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful "chemical proteomics" technique that uses the compound itself as bait to "fish" its binding partners from the entire proteome.[22][23]

Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)

Trustworthiness: The validity of an AC-MS experiment hinges on its controls. A successful experiment must distinguish between specific, high-affinity binders and the vast number of proteins that bind non-specifically to the matrix. Therefore, a control experiment using an inactive structural analog or beads without the ligand is mandatory.[22]

  • Affinity Probe Synthesis: Synthesize a derivative of 1-(Azetidin-3-yl)imidazolidin-2-one that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid) for immobilization.

  • Immobilization: Covalently couple the affinity probe to a solid support, such as NHS-activated sepharose or magnetic beads.[24][25]

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Capture: Incubate the lysate with the compound-coupled beads (and a control matrix). Proteins that bind to the compound will be captured.[23]

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, often by using a competitive ligand, or by denaturing conditions.

  • Proteomic Analysis: Digest the eluted proteins into peptides and identify them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]

  • Hit Prioritization: Candidate targets are proteins that are significantly enriched in the compound-bead eluate compared to the control-bead eluate.

Visualization: AC-MS Experimental Workflow

acms_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis probe 1. Synthesize Affinity Probe beads 2. Immobilize Probe on Beads probe->beads incubate 4. Incubate Beads with Lysate beads->incubate lysate 3. Prepare Cell Lysate lysate->incubate wash 5. Wash to Remove Non-specific Binders incubate->wash elute 6. Elute Bound Proteins wash->elute ms 7. Identify Proteins by LC-MS/MS elute->ms hits 8. Prioritize Enriched Proteins ms->hits

Caption: Workflow for unbiased target discovery via AC-MS.

Section 4: Target Validation & Cellular Engagement

Expertise & Experience: Identifying a potential target through screening or proteomics is a major milestone, but it is not definitive proof. The ultimate validation is to demonstrate that the compound directly engages the proposed target within its native environment: the living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures this engagement.[26]

Methodology: Cellular Thermal Shift Assay (CETSA)

Trustworthiness: CETSA is based on the thermodynamic principle that a protein becomes more resistant to heat-induced unfolding and aggregation when it is stabilized by a bound ligand.[27][28] By measuring the amount of a target protein that remains soluble after heating, we can directly observe this stabilization, providing incontrovertible evidence of target engagement.[29]

  • Cell Treatment: Culture an appropriate cell line and treat with various concentrations of 1-(Azetidin-3-yl)imidazolidin-2-one or a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by rapid cooling.[27]

  • Cell Lysis & Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein of interest using Western Blotting with a validated antibody.

  • Melt Curve Generation: Plot the band intensity (representing soluble protein) against temperature for both the vehicle- and compound-treated samples.

  • Isothermal Dose-Response: To determine potency, treat cells with a range of compound concentrations and heat all samples at a single, fixed temperature (chosen from the melt curve where a significant difference is observed). This will generate a dose-dependent stabilization curve.[29]

Compound ConcentrationApparent Melting Temp (Tₘ)Thermal Shift (ΔTₘ)
Vehicle (DMSO)52.1 °CN/A
1 µM54.5 °C+2.4 °C
10 µM58.3 °C+6.2 °C
100 µM58.5 °C+6.4 °C
Visualization: The Principle of CETSA

cetsa_principle unbound_native Target Protein unbound_denatured Aggregated unbound_native->unbound_denatured Heat (e.g., 52°C) bound_native Target Protein bound_denatured Aggregated bound_stabilized Stabilized Complex drug Drug bound_stabilized->bound_denatured Heat (e.g., 58°C)

Caption: Ligand binding stabilizes the target protein, increasing its melting temperature.

Conclusion

The journey to elucidate the biological targets of a novel compound like 1-(Azetidin-3-yl)imidazolidin-2-one is a systematic process of hypothesis building and rigorous experimental validation. By integrating computational predictions, broad-spectrum screening, unbiased proteomics, and direct cellular target engagement assays, researchers can build a comprehensive and high-confidence profile of a molecule's mechanism of action. This guide provides a robust, field-proven framework that moves logically from broad possibilities to specific, validated interactions. The privileged nature of the azetidine and imidazolidin-2-one scaffolds suggests significant biological potential; the application of the strategies outlined herein will be the key to unlocking it.

References

  • Title: Computational/in silico methods in drug target and lead prediction - PMC Source: PubMed Central URL: [Link]

  • Title: Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics Source: MDPI URL: [Link]

  • Title: Kinome Profiling Service Source: MtoZ Biolabs URL: [Link]

  • Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening - PMC Source: NIH URL: [Link]

  • Title: GPCR Assay Services Source: Reaction Biology URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: Target Prediction of Small Molecules with Information of Key Molecular Interactions Source: Ingenta Connect URL: [Link]

  • Title: Azetidines of pharmacological interest Source: PubMed URL: [Link]

  • Title: Kinome Profiling Source: Oncolines B.V. URL: [Link]

  • Title: CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES Source: IJCRT.org URL: [Link]

  • Title: GPCR Screening Services Source: Creative Bioarray URL: [Link]

  • Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution Source: PubMed URL: [Link]

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Pharmacology URL: [Link]

  • Title: Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line Source: Science Alert URL: [Link]

  • Title: GPCR Product Solutions Source: Eurofins DiscoverX URL: [Link]

  • Title: New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC Source: NIH URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: Full article: Synthesis, Theoretical Study and Investigation of Biological Activity of Imidazolidine Derivatives Source: Taylor & Francis Online URL: [Link]

  • Title: Affinity Chromatography Source: Creative Biolabs URL: [Link]

  • Title: Computational Predictions for Multi-Target Drug Design Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives Source: PubMed URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]

  • Title: High-throughput: Affinity purification mass spectrometry Source: EMBL-EBI URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]

  • Title: Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands Source: BrJAC URL: [Link]

  • Title: Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries Source: LCGC International URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: Synthesis and biological activity of azetidinone Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological study of Azetidinone derivatives Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC Source: NIH URL: [Link]

  • Title: Oxazolidinones mechanism of action: inhibition of the first peptide bond formation Source: PubMed URL: [Link]

  • Title: Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives Source: PubMed URL: [Link]

  • Title: Synthesis And Comparison Of Biological Activities Of Azetidinone, Thiazolidinone And Related Compounds Source: ResearchGate URL: [Link]

  • Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Source: MDPI URL: [Link]

  • Title: Azetidinones Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS Source: IIP Series URL: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Activity of 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride, a novel heterocyclic compound. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—an azetidine ring and an imidazolidin-2-one core—are well-represented in pharmacologically active agents. The azetidine moiety, a strained four-membered ring, is known to enhance metabolic stability and solubility in drug candidates.[1][2] The imidazolidin-2-one scaffold is a key structural component in a variety of FDA-approved drugs and is associated with a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[3][4][5][6][7][8] This guide synthesizes established methodologies to propose a logical, tiered screening approach to elucidate the potential bioactivity of this compound, focusing on antibacterial and anticancer applications. Detailed, field-tested protocols are provided for primary screening assays, including Minimum Inhibitory Concentration (MIC) and cytotoxicity assessments, to generate foundational data for future drug development initiatives.

Compound Profile & Rationale for Screening

1.1. Chemical Structure and Properties

  • IUPAC Name: 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride

  • Molecular Formula: C₆H₁₂ClN₃O

  • Core Scaffolds:

    • Azetidine: A four-membered, saturated nitrogen-containing heterocycle. Its high ring strain and sp³-rich character can confer conformational rigidity, which may lead to higher binding affinity with biological targets.[2][9] Azetidine-containing drugs are on the market for conditions ranging from cancer to hypertension, highlighting the scaffold's utility in medicinal chemistry.[1][2]

    • Imidazolidin-2-one: A five-membered cyclic urea. This moiety is a common pharmacophore found in drugs with diverse mechanisms.[10] Derivatives have shown significant potential as anticancer and antimicrobial agents.[3][4][6][11]

1.2. Hypothesized Biological Activities

Based on the pharmacological precedent of its core scaffolds, 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride is a candidate for screening in the following therapeutic areas:

  • Antibacterial/Antifungal Activity: Both azetidin-2-ones (β-lactams) and various imidazolidinone derivatives have demonstrated potent antimicrobial effects.[3][7][8][12][13][14] The proposed screening workflow will therefore prioritize the assessment of its activity against a panel of clinically relevant bacterial and fungal strains.

  • Anticancer (Cytotoxic) Activity: Numerous imidazolidin-2-one derivatives have been synthesized and evaluated for their anticancer properties, showing activity against cell lines such as breast (MCF-7) and liver (HepG2) cancer.[4][6][15][16] Therefore, cytotoxicity screening against a panel of human cancer cell lines is a logical second step.

Experimental Design: A Tiered Approach

A systematic, tiered approach is recommended to efficiently evaluate the compound's in vitro profile. This begins with broad primary screens for general activity, followed by more specific secondary assays to determine potency and selectivity.

Diagram: Tiered In Vitro Screening Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Mechanism of Action (Future Work) Compound 1-(Azetidin-3-yl)imidazolidin-2-one HCl (Stock Solution in DMSO/H2O) MIC_Assay Antibacterial/Antifungal Screen (MIC Assay) Compound->MIC_Assay Test vs. Gram+/Gram- Bacteria & Fungi Cyto_Assay Anticancer Screen (MTT/LDH Assay) Compound->Cyto_Assay Test vs. Cancer Cell Lines MBC_Assay Minimum Bactericidal Concentration (MBC) MIC_Assay->MBC_Assay If Active IC50_Determination IC50 Determination (Dose-Response) Cyto_Assay->IC50_Determination If Active MoA_Studies Target Identification, Cell Cycle Analysis, Apoptosis Assays MBC_Assay->MoA_Studies If Bactericidal Selectivity_Panel Selectivity Panel (vs. Normal Cell Line) IC50_Determination->Selectivity_Panel Selectivity_Panel->MoA_Studies If Selective

Caption: A logical workflow for evaluating the compound's in vitro activity.

Detailed Experimental Protocols

3.1. Protocol 1: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits visible growth of a microorganism.[17][18] It is the gold standard for assessing antimicrobial susceptibility.[18][19]

Rationale: The broth microdilution method is chosen for its efficiency, low sample consumption, and amenability to high-throughput screening. It provides a quantitative endpoint (the MIC value) that is reproducible and comparable across different studies.[20][21]

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride in sterile deionized water or DMSO to a high concentration (e.g., 10 mg/mL). Causality Note: DMSO is often used for organic compounds, but a hydrochloride salt may have sufficient aqueous solubility. An initial solubility test is critical.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate in a suitable broth (e.g., Mueller-Hinton Broth, MHB) overnight at 37°C.[20][21]

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[18]

  • Plate Preparation (96-well plate):

    • Add 100 µL of sterile MHB to wells in columns 2 through 12.

    • Add 200 µL of the compound stock solution (at twice the highest desired test concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10.

    • Column 11 serves as the positive control (inoculum, no compound). Column 12 serves as the negative control (sterile broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[18]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[18] This can be assessed by eye or with a plate reader measuring absorbance at 600 nm.

Diagram: MIC Assay Plate Layout & Dilution

cluster_plate 96-Well Plate cluster_legend Interpretation Example C1 Compound Concentration W11 Cmax W12 1/2 W13 1/4 W14 1/8 W15 1/16 W16 1/32 W17 1/64 W18 1/128 W19 1/256 W110 1/512 W111 Growth Control W112 Sterility Control Turbid Growth Clear No Growth MIC_Well MIC

Caption: Example plate setup for a serial dilution MIC assay.

3.2. Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of chemical compounds.[22]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and standardized method for assessing cell viability.[22] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be quantified spectrophotometrically. The amount of formazan produced is proportional to the number of viable cells.[22]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[23]

  • Cell Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[23]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle controls (cells treated with the same concentration of DMSO or water as the compound wells) and a blank control (medium only).[23]

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).[23]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[23] Causality Note: During this time, only live cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate analysis and comparison.

Table 1: Hypothetical Antibacterial Activity of 1-(Azetidin-3-yl)imidazolidin-2-one HCl

Microbial Strain Type MIC (µg/mL)
Staphylococcus aureus (ATCC 29213) Gram-positive 16
Bacillus subtilis (ATCC 6633) Gram-positive 32
Escherichia coli (ATCC 25922) Gram-negative >128
Pseudomonas aeruginosa (ATCC 27853) Gram-negative >128
Candida albicans (ATCC 90028) Fungus 64

| Ciprofloxacin (Control) | - | 0.5 (vs S. aureus) |

Interpretation: In this hypothetical example, the compound shows moderate activity against Gram-positive bacteria and some fungal activity, but is inactive against the tested Gram-negative bacteria. This could suggest a mechanism of action that targets the cell wall or other features specific to Gram-positive organisms.

Table 2: Hypothetical Cytotoxic Activity (IC₅₀) of 1-(Azetidin-3-yl)imidazolidin-2-one HCl

Cell Line Cancer Type Incubation Time (h) IC₅₀ (µM) ± SD
MCF-7 Breast Adenocarcinoma 48 25.4 ± 3.1
HeLa Cervical Cancer 48 48.9 ± 5.6
A549 Lung Carcinoma 48 >100
HEK293 Normal Kidney (Control) 48 >100

| Doxorubicin (Control) | - | 48 | 0.8 ± 0.1 (vs MCF-7) |

Interpretation: This hypothetical data suggests the compound has moderate, selective cytotoxic activity against breast and cervical cancer cell lines, with minimal impact on the non-cancerous HEK293 cell line at the tested concentrations. The selectivity for certain cancer types warrants further investigation into the mechanism of action.

Conclusion and Future Directions

This guide outlines a foundational strategy for characterizing the in vitro activity of 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride. Based on the established pharmacological importance of its azetidine and imidazolidin-2-one components, a primary screening cascade focused on antibacterial and anticancer activities is highly justified. The provided protocols for MIC and MTT assays represent robust, industry-standard methods for generating initial efficacy data.

Positive results from these primary screens should be followed by more advanced studies. For antimicrobial "hits," determining the Minimum Bactericidal Concentration (MBC) is a critical next step to distinguish between bacteriostatic and bactericidal effects. For cytotoxic "hits," dose-response curves across a wider panel of cell lines will refine IC₅₀ values and establish a broader spectrum of activity. Ultimately, these in vitro studies are the crucial first step in determining if this novel compound has the potential for development into a therapeutic agent.

References

  • Ammar, Y. A., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current Organic Synthesis, 13(3), 466-475. Available at: [Link][3][5][7][8][24]

  • Anonymous. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available at: [Link][17]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. Available at: [Link][2]

  • Anonymous. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd. Available at: [Link][25]

  • Anonymous. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link][20]

  • Anonymous. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link][21]

  • Al-Ghorbani, M., et al. (2018). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. ScienceAlert. Available at: [Link][15]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link][18]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link][19]

  • Anonymous. (n.d.). Some known drugs possessing imidazolidin-2-one moiety. ResearchGate. Available at: [Link][11]

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. Available at: [Link][4][10]

  • Kumar, S., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link][26]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. Available at: [Link][27]

  • Ammar, Y. A., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Bentham Science. Available at: [Link]

  • Anonymous. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link][22]

  • AbdulJabar, H. A., et al. (2021). Anti-liver and anti-breast cancer activities of 2-thioxo-4-imidazolidinone derivatives. Saudi Pharmaceutical Journal, 29(8), 857-867. Available at: [Link][16]

  • Anonymous. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. ResearchGate. Available at: [Link][6]

  • Ammar, Y. A., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Bentham Science Publishers. Available at: [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Available at: [Link][28]

  • Ammar, Y. A., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current Organic Synthesis, 13(3), 466-475. Available at: [Link]

  • Anonymous. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Emerging Technologies and Innovative Research. Available at: [Link][29]

  • Kumar, V., et al. (2014). Synthesis, in vitro evaluation, and molecular docking studies of azetidinones and thiazolidinones of 2-amino-5-cyclopropyl-1,3,4-thiadiazole as antibacterial agents. Archiv der Pharmazie. Available at: [Link][30]

  • Jain, A. K., et al. (2014). The chemistry and biological potential of azetidin-2-ones. European Journal of Medicinal Chemistry. Available at: [Link][12]

  • Mahapatra, M. (2023). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link][31]

  • Anonymous. (n.d.). Synthesis of some derived thiazolidin-4-one, azetidin-2-one and 1,3,4-oxadiazole ring systems from Isoninicotinic acid hydrazide: A novel class of potential antibacterial agents. ResearchGate. Available at: [Link][32]

  • Anonymous. (2015). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link][13]

  • Anonymous. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ResearchGate. Available at: [Link][33]

  • Anonymous. (2018). Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review. ResearchGate. Available at: [Link][14]

Sources

An In-Depth Technical Guide to the Core Structural Analogs of 1-(Azetidin-3-yl)imidazolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of strained ring systems with established pharmacophores represents a compelling strategy in modern medicinal chemistry. This guide delves into the structural analogs of 1-(azetidin-3-yl)imidazolidin-2-one, a scaffold that marries the unique conformational constraints of an azetidine ring with the versatile hydrogen bonding capabilities of an imidazolidin-2-one core. Azetidines, as bioisosteric replacements for more common saturated heterocycles, can impart favorable physicochemical properties such as improved metabolic stability and solubility.[1][2] The imidazolidin-2-one moiety is a key structural component in a variety of FDA-approved drugs, recognized for its role in establishing crucial interactions with biological targets.[3] This document provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this promising class of compounds, offering a foundational resource for researchers engaged in their development.

Introduction: The Rationale for Azetidinyl-Imidazolidinones

The strategic incorporation of an azetidine ring into drug candidates is a growing trend in medicinal chemistry.[1] This four-membered saturated heterocycle offers a unique vector for substitution in three-dimensional space, providing a rigid scaffold that can enhance binding affinity to target proteins.[2] Furthermore, the replacement of larger, more lipophilic rings with azetidine can lead to an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

The imidazolidin-2-one core, a cyclic urea, is a well-established pharmacophore with a proven track record in drug discovery. Its hydrogen bond donor and acceptor capabilities allow for robust interactions with a wide range of biological targets.[3] The combination of these two moieties in the 1-(azetidin-3-yl)imidazolidin-2-one scaffold presents a unique opportunity to explore novel chemical space and develop compounds with potentially superior therapeutic properties.

This guide will systematically explore the key structural modifications of this core scaffold, providing detailed synthetic protocols and insights into their potential pharmacological applications.

Synthetic Strategies for 1-(Azetidin-3-yl)imidazolidin-2-one Analogs

The synthesis of 1-(azetidin-3-yl)imidazolidin-2-one analogs can be approached through several convergent strategies, primarily involving the formation of the crucial C-N bond between the azetidine and imidazolidinone rings.

General Synthetic Approach

A prevalent method for constructing the target scaffold involves the nucleophilic substitution reaction between a 3-aminoazetidine precursor and a suitably activated imidazolidin-2-one derivative. A key example of this approach is detailed in Japanese Patent JPS58164589A, which describes the synthesis of 3-azetidinylethyl-1-phenyl-2-imidazolidinone derivatives.[4] This general strategy can be adapted to produce a wide array of analogs.

Diagram 1: General Synthetic Strategy

G cluster_0 Precursor Synthesis cluster_1 Coupling Reaction A Substituted 3-Aminoazetidine C Coupling (e.g., Nucleophilic Substitution) A->C B Substituted Imidazolidin-2-one B->C D 1-(Azetidin-3-yl)imidazolidin-2-one Analog C->D E Purification & Salt Formation (e.g., HCl) D->E F Final Product E->F

Caption: General workflow for the synthesis of 1-(azetidin-3-yl)imidazolidin-2-one analogs.

Synthesis of Key Precursors

The synthesis of 3-aminoazetidine and its derivatives is a critical first step. A common route starts from commercially available 1-benzhydrylazetidin-3-ol, which can be converted to the corresponding mesylate or tosylate, followed by displacement with an azide and subsequent reduction. The benzhydryl protecting group can then be removed under hydrogenolysis conditions.

Experimental Protocol: Synthesis of N-Boc-3-aminoazetidine

  • Mesylation of 1-Benzhydrylazetidin-3-ol: To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 2 hours.

  • Azide Displacement: To the crude mesylate, add sodium azide (3.0 eq) in dimethylformamide (DMF) and heat the mixture to 80 °C for 12 hours.

  • Staudinger Reduction: Cool the reaction to room temperature and add triphenylphosphine (1.5 eq) followed by water (5.0 eq). Stir for 8 hours.

  • Boc Protection: To the crude amine, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and triethylamine (1.5 eq) in DCM. Stir for 12 hours.

  • Deprotection of Benzhydryl Group: Subject the N-Boc protected intermediate to hydrogenolysis using palladium on carbon (10 mol%) under a hydrogen atmosphere to yield N-Boc-3-aminoazetidine.

Substituted imidazolidin-2-ones can be prepared through various methods. A common approach involves the cyclization of N,N'-disubstituted ethylenediamines with a carbonyl source such as phosgene, triphosgene, or carbonyldiimidazole (CDI).[3]

Experimental Protocol: Synthesis of 1-Phenylimidazolidin-2-one

  • To a solution of N-phenylethylenediamine (1.0 eq) in tetrahydrofuran (THF), add carbonyldiimidazole (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography to afford 1-phenylimidazolidin-2-one.

Coupling and Final Product Formation

With the key precursors in hand, the final coupling reaction can be performed. The choice of coupling conditions will depend on the specific substrates and desired final product.

Experimental Protocol: Synthesis of 1-(1-Boc-azetidin-3-yl)-3-phenylimidazolidin-2-one

  • To a solution of 1-phenylimidazolidin-2-one (1.0 eq) in DMF, add sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes.

  • Add a solution of 1-Boc-3-mesyloxyazetidine (1.1 eq) in DMF and stir the reaction at 60 °C for 12 hours.

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Purify the crude product by column chromatography.

  • The Boc-protecting group can be removed by treatment with hydrochloric acid in dioxane to yield the final hydrochloride salt.

Structural Analogs and Structure-Activity Relationships (SAR)

The modular nature of the synthesis allows for systematic exploration of the structure-activity relationships. Key points of modification include the azetidine ring, the imidazolidinone ring, and the linker connecting them.

Table 1: Key Points for Structural Modification and Potential SAR Impact

Region of Modification Potential Substituents Potential Impact on Activity/Properties
Azetidine Ring (N-1) Small alkyl groups, acyl groups, sulfonyl groupsModulation of basicity, lipophilicity, and metabolic stability.
Azetidine Ring (C-2, C-3, C-4) Alkyl, aryl, fluoro groupsIntroduction of new interaction points, conformational restriction.
Imidazolidinone Ring (N-3) Aryl, heteroaryl, alkyl, acyl groupsExploration of different binding pockets, alteration of electronic properties.
Imidazolidinone Ring (C-4, C-5) Alkyl, spirocyclic groupsConformational constraint, introduction of chirality.

Diagram 2: SAR Exploration Map

G cluster_Azetidine Azetidine Modifications cluster_Imidazolidinone Imidazolidinone Modifications Core 1-(Azetidin-3-yl)imidazolidin-2-one Core A1 N-Substitution (R1) Core->A1 Modulates Lipophilicity A2 Ring Substitution (R2) Core->A2 Steric Interactions I1 N-Substitution (R3) Core->I1 Aromatic Interactions I2 Ring Substitution (R4, R5) Core->I2 Conformational Rigidity

Caption: Key areas for SAR exploration on the core scaffold.

Pharmacological Evaluation

Given the diverse biological activities associated with both azetidine and imidazolidin-2-one moieties, analogs of the core scaffold could be screened against a wide range of targets. The patent literature suggests potential applications in the central nervous system, specifically as neuroleptic agents.[4]

Potential Therapeutic Areas
  • Central Nervous System (CNS) Disorders: Based on the initial patent data, evaluation in models of psychosis, anxiety, and depression is warranted.

  • Oncology: The conformational rigidity and potential for novel interactions make these compounds interesting candidates for kinase inhibitors or other anti-cancer targets.

  • Infectious Diseases: Both azetidine and imidazolidinone derivatives have been reported to possess antibacterial and antiviral properties.

In Vitro and In Vivo Assay Protocols

A tiered approach to pharmacological evaluation is recommended, starting with in vitro screening to identify active compounds, followed by in vivo studies to assess efficacy and pharmacokinetic properties.

Experimental Protocol: In Vitro Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone) and varying concentrations of the test compound.

  • Incubation and Filtration: Incubate at room temperature for 60 minutes, then rapidly filter the contents through a glass fiber filter to separate bound and free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value for each compound by non-linear regression analysis.

Future Perspectives

The 1-(azetidin-3-yl)imidazolidin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. Future work should focus on expanding the library of analogs to build a comprehensive SAR understanding. The use of computational modeling and structure-based drug design could further accelerate the discovery of potent and selective compounds. Furthermore, a deeper investigation into the mechanism of action of any active compounds will be crucial for their continued development. The unique structural features of this scaffold offer a rich landscape for exploration, with the potential to yield new medicines for a variety of diseases.

References

  • Singh, G. S., D'hooghe, M., & De Kimpe, N. (2008). Azetidines. In Comprehensive Heterocyclic Chemistry III (Vol. 2, p. 3). Pergamon.
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Chemistry of Azetidines. Chemical Reviews, 108(10), 3988–4035.
  • Wessjohann, L. A., & Schall, A. (2000). Azetidines and Azetidinones in Asymmetric Synthesis.
  • D'hooghe, M., & De Kimpe, N. (2008). Imidazolidines. In Comprehensive Heterocyclic Chemistry III (Vol. 4, pp. 159-240). Pergamon.
  • Japanese Patent No. JPS58164589A. (1983).

Sources

An In-depth Technical Guide to the Discovery and History of Azetidine-Imidazolidinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, historical context, and potential applications of hybrid molecules incorporating both azetidine and imidazolidinone scaffolds. By exploring the unique chemical properties and biological significance of these two heterocyclic systems, we aim to provide a foundation for future research and development in this promising area of medicinal chemistry.

Introduction: The Strategic Union of Strained and Privileged Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Among the vast array of heterocyclic compounds, azetidines and imidazolidinones have emerged as particularly significant scaffolds. Azetidine, a four-membered nitrogen-containing heterocycle, is characterized by a considerable ring strain of approximately 25.4 kcal/mol, which imparts unique reactivity and conformational rigidity.[1] This inherent strain, while posing synthetic challenges, offers a distinct advantage in drug design by enabling precise spatial orientation of substituents, potentially leading to higher binding affinity with biological targets.[2]

On the other hand, imidazolidinones are five-membered heterocyclic structures that are considered "privileged scaffolds" in drug discovery. This designation stems from their frequent appearance in a wide range of biologically active compounds, including antiviral, antimicrobial, and anticancer agents.[3] Their ability to engage in various non-covalent interactions, such as hydrogen bonding, makes them versatile pharmacophores.

The conceptual fusion of an azetidine ring with an imidazolidinone core presents an intriguing strategy for the design of novel therapeutic agents. This combination could synergistically leverage the conformational constraints and unique reactivity of the azetidine moiety with the proven biological relevance of the imidazolidinone scaffold. This guide will delve into the historical context of these individual heterocycles, explore the synthetic methodologies for their combination, and discuss the potential biological implications of the resulting azetidine-imidazolidinone compounds.

Part 1: A Tale of Two Heterocycles: Discovery and Historical Progression

The Azetidine Moiety: From Natural Occurrence to Synthetic Challenge

The history of azetidine chemistry is marked by the persistent challenge of its synthesis, largely due to the inherent ring strain.[4][5] One of the earliest encounters with this ring system in nature was the discovery of azetidine-2-carboxylic acid in the leaves of Convallaria majalis (lily of the valley).[6] This natural occurrence hinted at the biological relevance of the azetidine scaffold.

Early synthetic efforts were often met with limited success, yielding low outputs. However, the development of modern synthetic methods has significantly improved access to a wide range of functionalized azetidines.[7] These methods include:

  • Intramolecular Cyclization: A common strategy involves the cyclization of γ-haloamines or other suitably functionalized open-chain precursors.

  • [2+2] Cycloadditions: The reaction of imines with alkenes or ketenes, such as the aza-Paternò-Büchi reaction, provides a direct route to the azetidine ring.[1][4]

  • Ring Contraction: The rearrangement of larger heterocyclic systems, such as pyrrolidines, can also yield azetidine derivatives.[1]

  • Reduction of Azetidinones (β-lactams): The well-established chemistry of β-lactams, famous for their role in penicillin and other antibiotics, provides a pathway to saturated azetidines through reduction.[8][9]

The recognition of azetidines as valuable components in drug discovery has grown substantially, with several approved drugs, such as the antihypertensive agent Azelnidipine, incorporating this moiety.[2][10] The rigid nature of the azetidine ring is thought to contribute to its favorable pharmacokinetic properties and target engagement.[5]

The Imidazolidinone Core: A Privileged Scaffold in Medicinal Chemistry

Imidazolidinones, particularly imidazolidin-2-ones, have a long-standing history in medicinal chemistry. Their synthesis is generally more straightforward than that of azetidines, often involving the condensation of a 1,2-diamine with phosgene, a phosgene equivalent like carbonyldiimidazole (CDI), or urea.[3]

The versatility of the imidazolidinone scaffold is evident in the diverse range of FDA-approved drugs that contain this core structure, including the antifungal agent anidulafungin and the non-nucleoside reverse transcriptase inhibitor emicerfont.[3] The ability of the two nitrogen atoms and the carbonyl group to participate in hydrogen bonding interactions is a key feature contributing to their biological activity.

The Convergence: Conceptualization of Azetidine-Imidazolidinone Hybrids

While the independent histories of azetidines and imidazolidinones are well-documented, the deliberate synthesis of hybrid azetidine-imidazolidinone compounds is a more recent area of exploration. The motivation for combining these two scaffolds lies in the potential for creating molecules with novel three-dimensional shapes and unique biological activities. The azetidine ring can introduce a rigid vector for substituents, while the imidazolidinone core can serve as an anchor for target binding.

The synthesis of such hybrid molecules requires careful strategic planning to control the regioselectivity and stereoselectivity of the reactions. The development of robust synthetic routes to functionalized azetidines has been a critical enabler for the creation of these more complex structures.

Part 2: The Architecture of Synthesis: A Technical Guide

The construction of an azetidine-imidazolidinone core can be approached through several synthetic strategies. A common approach involves the synthesis of a functionalized azetidine precursor that can then be elaborated to form the imidazolidinone ring.

General Synthetic Workflow

A plausible synthetic pathway is outlined below. This workflow begins with a protected azetidine derivative and proceeds through the introduction of the necessary functional groups for the subsequent imidazolidinone ring formation.

G A Protected Azetidine (e.g., N-Boc-3-aminoazetidine) B Functionalization (e.g., Reductive amination with a protected amino aldehyde) A->B Step 1 C Deprotection of the newly introduced amine B->C Step 2 D Cyclization with a carbonylating agent (e.g., CDI, phosgene) C->D Step 3 E Final Azetidine-Imidazolidinone Compound D->E Step 4

Caption: A generalized synthetic workflow for the preparation of an azetidine-imidazolidinone core.

Detailed Experimental Protocol: Synthesis of a Model Azetidine-Imidazolidinone Compound

The following is a representative, step-by-step protocol for the synthesis of a model azetidine-imidazolidinone compound.

Step 1: Reductive Amination

  • To a solution of N-Boc-3-aminoazetidine (1.0 eq) in dichloromethane (DCM, 0.1 M), add a solution of a protected amino aldehyde (e.g., N-Cbz-2-aminoacetaldehyde, 1.1 eq) in DCM.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection

  • Dissolve the product from Step 1 in a suitable solvent (e.g., methanol for Cbz deprotection).

  • Add palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon pressure) for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the deprotected diamine.

Step 3: Imidazolidinone Ring Formation

  • Dissolve the diamine from Step 2 in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Add carbonyldiimidazole (CDI, 1.2 eq) and stir the reaction at room temperature for 16-24 hours.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Characterization Techniques

The structure and purity of the synthesized azetidine-imidazolidinone compounds should be confirmed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl group of the imidazolidinone ring and the N-H bonds.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural confirmation and stereochemical information.

Part 3: Biological Significance and Therapeutic Potential

The biological activities of azetidine and imidazolidinone derivatives are extensive and well-documented.[4][11][12] Azetidinones (β-lactams) are renowned for their antibacterial properties.[13][14] The broader class of azetidine-containing compounds has shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[4] Similarly, imidazolidinone-containing molecules have demonstrated efficacy as antimicrobial, antiviral, and anticancer agents.[3]

Table 1: Reported Biological Activities of Azetidine and Imidazolidinone Derivatives

ScaffoldReported Biological Activities
Azetidine Antibacterial, Antifungal, Anticancer, Antiviral, Anti-inflammatory, Antidiabetic[4][11][12]
Imidazolidinone Antiviral (HIV, Dengue, Hepatitis C), Antimicrobial, Anticancer[3]

Given the diverse biological profiles of the individual scaffolds, it is reasonable to hypothesize that azetidine-imidazolidinone hybrids could exhibit a broad spectrum of therapeutic activities. The rigid azetidine component could serve to orient key pharmacophoric groups towards their biological targets with high specificity, potentially leading to increased potency and reduced off-target effects.

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule kinase inhibitors feature heterocyclic scaffolds that can interact with the ATP-binding site of the enzyme. The azetidine-imidazolidinone core could be designed to mimic the hinge-binding motif of known kinase inhibitors.

G cluster_0 Kinase ATP Binding Site cluster_1 Azetidine-Imidazolidinone Inhibitor Hinge Hinge Region DFG DFG Motif Gatekeeper Gatekeeper Residue Inhibitor Azetidine-Imidazolidinone Core Inhibitor->Hinge Hydrogen Bonds R1 R1 Group R1->DFG Hydrophobic Interactions R2 R2 Group R2->Gatekeeper Steric Complementarity

Caption: A hypothetical binding model of an azetidine-imidazolidinone compound in a kinase active site.

In this model, the imidazolidinone moiety could form crucial hydrogen bonds with the kinase hinge region, while the azetidine ring positions the R1 and R2 substituents to occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.

Part 4: Future Directions and Outlook

The exploration of azetidine-imidazolidinone compounds is still in its early stages, offering a wealth of opportunities for further research.

Challenges and Opportunities
  • Stereoselective Synthesis: A key challenge lies in the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure azetidine-imidazolidinone derivatives.

  • Scaffold Decoration: The systematic exploration of different substitution patterns on both the azetidine and imidazolidinone rings is needed to build comprehensive structure-activity relationship (SAR) data.

  • Biological Screening: High-throughput screening of libraries of these compounds against a diverse range of biological targets will be crucial for identifying promising lead compounds.

Future Research
  • Novel Synthetic Methodologies: The development of novel catalytic and asymmetric methods for the synthesis of the azetidine-imidazolidinone core would significantly advance the field.

  • Computational Modeling: The use of computational tools, such as molecular docking and molecular dynamics simulations, can aid in the rational design of new derivatives with improved potency and selectivity.

  • Expanded Biological Profiling: Investigating the activity of these compounds in less explored therapeutic areas, such as neurodegenerative diseases and metabolic disorders, could uncover new applications.

Conclusion

The strategic combination of the strained azetidine ring and the privileged imidazolidinone scaffold represents a promising avenue for the discovery of novel therapeutic agents. By leveraging the unique chemical and physical properties of each component, researchers can create a new class of molecules with the potential for enhanced biological activity and improved drug-like properties. While synthetic challenges remain, the continued development of innovative chemical methodologies will undoubtedly pave the way for the successful exploration of azetidine-imidazolidinone compounds in drug discovery.

References

  • ResearchGate. (2025). Synthesis and biological activity of 2-azetidinones, 4-thiazolidinones, 5-imidazolinones having benzthiazole moiety. Retrieved from [Link]

  • ResearchGate. (2025). Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved from [Link]

  • PubMed. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • IJARSCT. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Novel Azetidinone and Thiazolidinones Derivatives and Evaluation of Their Antimicrobial Efficacy. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • PubMed Central. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • National Sun Yat-sen University. (2024). NSYSU developed the world's first drug molecule synthesis strategy and was published in an authoritative international journal. Retrieved from [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • ResearchGate. (2025). Recent Progress in the Synthesis and Chemistry of Azetidinones. Retrieved from [Link]

  • PubMed Central. (n.d.). Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. Retrieved from [Link]

Sources

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Analysis of 1-(Azetidin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of the novel heterocyclic compound, 1-(Azetidin-3-yl)imidazolidin-2-one. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document serves as a comprehensive resource for researchers, scientists, and professionals in the field, offering a detailed interpretation of its NMR spectra. The guide elucidates the rationale behind chemical shift assignments and coupling constant patterns, supported by data from analogous structures and foundational NMR principles. Furthermore, a detailed, field-proven experimental protocol for acquiring high-quality NMR data for this class of compounds is presented, ensuring reproducibility and accuracy in laboratory settings.

Introduction: The Structural Significance of 1-(Azetidin-3-yl)imidazolidin-2-one

The convergence of azetidine and imidazolidin-2-one moieties in 1-(Azetidin-3-yl)imidazolidin-2-one creates a unique chemical scaffold with significant potential in drug discovery. The azetidine ring, a strained four-membered heterocycle, is a valuable pharmacophore known to impart favorable physicochemical properties such as improved metabolic stability and aqueous solubility[1]. The imidazolidin-2-one core is a prevalent structural motif in a wide array of biologically active compounds. The precise characterization of this novel combination is the foundational step for any future structure-activity relationship (SAR) studies and drug design endeavors. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of such small molecules in solution, providing critical insights into the electronic environment and connectivity of every atom.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-(Azetidin-3-yl)imidazolidin-2-one is predicted to exhibit a series of distinct multiplets, reflecting the unique electronic environment of each proton. The analysis is based on the additive effects of the substituents on the parent azetidine and imidazolidin-2-one rings.

Molecular Structure and Proton Numbering

To facilitate a clear discussion, the protons in 1-(Azetidin-3-yl)imidazolidin-2-one are numbered as follows:

Caption: Molecular structure of 1-(Azetidin-3-yl)imidazolidin-2-one with proton numbering.

Azetidine Ring Protons:
  • H3 (Methine Proton): The proton on the carbon linking the two rings (C3) is expected to be the most downfield of the azetidine protons due to the deshielding effect of the adjacent nitrogen of the imidazolidinone ring. It will likely appear as a multiplet in the range of δ 4.0 - 4.5 ppm . Its multiplicity will be complex, arising from coupling to the four adjacent methylene protons on C2 and C4.

  • H2 and H4 (Methylene Protons): The four methylene protons of the azetidine ring are diastereotopic and will appear as distinct signals. Based on data for 3-substituted azetidines, they are expected to resonate in the region of δ 3.5 - 4.2 ppm [2][3]. Each proton will likely be a doublet of doublets or a more complex multiplet due to geminal coupling and vicinal coupling with H3. The protons cis and trans to the imidazolidinone substituent will have different chemical shifts.

  • NH Proton: The proton on the azetidine nitrogen is expected to be a broad singlet, and its chemical shift will be highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it could appear in the range of δ 2.0 - 3.5 ppm .

Imidazolidin-2-one Ring Protons:
  • H4' and H5' (Methylene Protons): The four methylene protons of the imidazolidin-2-one ring are also diastereotopic. They are expected to appear as two distinct multiplets in the range of δ 3.0 - 3.8 ppm [4][5]. The protons on C5' (adjacent to the substituted nitrogen) may be slightly more downfield than those on C4'. Each signal will likely be a multiplet due to geminal and vicinal couplings.

  • NH Proton: The proton on the imidazolidin-2-one nitrogen (N3') is expected to be a broad singlet, with its chemical shift also being solvent-dependent. In DMSO-d₆, it is predicted to appear in the range of δ 6.0 - 7.5 ppm .

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

Azetidine Ring Carbons:
  • C3 (Methine Carbon): This carbon, being directly attached to the nitrogen of the imidazolidinone ring, will be the most downfield of the azetidine carbons. Its chemical shift is predicted to be in the range of δ 55 - 65 ppm [2].

  • C2 and C4 (Methylene Carbons): These two carbons will be in a similar chemical environment and are expected to have chemical shifts in the range of δ 45 - 55 ppm [6].

Imidazolidin-2-one Ring Carbons:
  • C2' (Carbonyl Carbon): The carbonyl carbon will be the most downfield signal in the spectrum, appearing in the characteristic range for ureas at δ 160 - 165 ppm [7].

  • C4' and C5' (Methylene Carbons): These carbons are predicted to resonate in the range of δ 40 - 50 ppm . The carbon adjacent to the substituted nitrogen (C5') may appear at a slightly different shift compared to C4'.

Summary of Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-(Azetidin-3-yl)imidazolidin-2-one.

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H34.0 - 4.5Multiplet
H2, H43.5 - 4.2Multiplets
Azetidine NH2.0 - 3.5Broad Singlet
H4', H5'3.0 - 3.8Multiplets
Imidazolidinone NH6.0 - 7.5Broad Singlet

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2' (C=O)160 - 165
C355 - 65
C2, C445 - 55
C4', C5'40 - 50

Experimental Protocol for NMR Analysis

To obtain high-quality, reproducible NMR data for 1-(Azetidin-3-yl)imidazolidin-2-one, the following detailed protocol is recommended.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of DMSO-d6 prep1->prep2 prep3 Vortex to ensure homogeneity prep2->prep3 prep4 Filter through glass wool into NMR tube prep3->prep4 acq1 Insert sample and lock on DMSO-d6 signal prep4->acq1 acq2 Shim magnet coils for optimal homogeneity acq1->acq2 acq3 Acquire 1H spectrum (16-32 scans) acq2->acq3 acq4 Acquire 13C spectrum (1024-4096 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate to residual solvent peak (DMSO at 2.50 ppm for 1H, 39.52 ppm for 13C) proc3->proc4 an1 Integrate 1H signals proc4->an1 an2 Assign peaks and determine coupling constants an1->an2 an3 Correlate 1H and 13C data an2->an3

Sources

Introduction to 1-(Azetidin-3-yl)imidazolidin-2-one and its Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(Azetidin-3-yl)imidazolidin-2-one

This guide provides a detailed exploration of the mass spectrometric behavior of 1-(azetidin-3-yl)imidazolidin-2-one, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and analysis of novel chemical entities. By synthesizing fundamental principles of mass spectrometry with analogous data from related structures, this guide proposes the likely fragmentation pathways under common ionization techniques.

1-(Azetidin-3-yl)imidazolidin-2-one is a small molecule featuring two key nitrogen-containing heterocyclic rings: a four-membered azetidine ring and a five-membered imidazolidin-2-one ring. The presence of multiple nitrogen atoms makes it amenable to analysis by techniques such as electrospray ionization (ESI), while the strained azetidine ring and the cyclic urea moiety of the imidazolidin-2-one provide predictable sites for fragmentation. Understanding the fragmentation pattern is crucial for its identification, purity assessment, and for tracking its metabolites in complex biological matrices.

Chemical Structure and Properties:

  • Molecular Formula: C₆H₁₁N₃O[1]

  • Monoisotopic Mass: 141.09021 Da[1]

  • Structure: A 3-substituted azetidine ring linked via a nitrogen atom to an imidazolidin-2-one ring.

Predicted Fragmentation under Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in positive ion mode.[2][3] For 1-(azetidin-3-yl)imidazolidin-2-one, the molecular ion would have an m/z of approximately 142.0975. The subsequent fragmentation (MS/MS) of this precursor ion is dictated by the proton's location, which is likely to be on one of the nitrogen atoms, and the relative stabilities of the resulting fragment ions.

Proposed Fragmentation Pathways of the [M+H]⁺ Ion

Protonation can occur on the azetidine nitrogen, or one of the imidazolidin-2-one nitrogens. The initial fragmentation is anticipated to be driven by the high strain of the four-membered azetidine ring and the lability of the bonds adjacent to the carbonyl group.

A primary fragmentation pathway likely involves the cleavage of the azetidine ring. This is a common fragmentation route for strained cyclic systems.[4] Another significant fragmentation is expected to be the cleavage of the C-N bond within the cyclic urea structure, which has been observed in similar N,N'-substituted ureas.[5]

Diagram: Proposed ESI Fragmentation Pathways

G cluster_path1 Pathway 1: Azetidine Ring Opening cluster_path2 Pathway 2: Imidazolidinone Ring Cleavage cluster_path3 Pathway 3: Cleavage at the N-N Linkage M_H [M+H]⁺ m/z 142.1 F1_1 Fragment A m/z 114.1 Loss of C₂H₄ M_H->F1_1 - C₂H₄ (28 Da) F2_1 Fragment C m/z 99.1 Loss of HNCO M_H->F2_1 - HNCO (43 Da) F2_2 Fragment D m/z 57.1 Azetidinyl ion M_H->F2_2 - C₂H₄N₂O (85 Da) F3_1 Fragment E m/z 71.1 Imidazolidinone ion M_H->F3_1 - C₃H₆N (56 Da) F3_2 Fragment F m/z 72.1 Azetidine-derived ion M_H->F3_2 - C₃H₅N₂O (85 Da) F1_2 Fragment B m/z 85.1 Loss of C₂H₄N F1_1->F1_2 - NH=CH₂ (29 Da)

Caption: Proposed fragmentation pathways for protonated 1-(azetidin-3-yl)imidazolidin-2-one.

Table 1: Predicted Fragment Ions of 1-(Azetidin-3-yl)imidazolidin-2-one in Positive ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Proposed LossProposed Structure of Fragment
142.1114.1C₂H₄ (ethene)Imidazolidinone with a vinyl amine substituent
142.199.1HNCO (isocyanic acid)Protonated N-(azetidin-3-yl)ethanediamine
142.185.1C₂H₄N₂OProtonated imidazolidin-2-one
142.171.1C₄H₇N₂Protonated azetidin-3-amine
142.157.1C₃H₅N₂OAzetidin-3-yl cation

Predicted Fragmentation under Electron Ionization (EI)

Electron ionization (EI) is a high-energy technique that typically results in extensive fragmentation, providing a detailed fingerprint of the molecule.[6][7] The molecular ion (M⁺˙) is often observed, but its abundance may be low.

The fragmentation of N-heterocycles under EI often involves alpha-cleavage and ring cleavage.[8][9] For 1-(azetidin-3-yl)imidazolidin-2-one, the most likely fragmentation pathways would again involve the strained azetidine ring and the imidazolidin-2-one moiety.

Diagram: Proposed EI Fragmentation Pathways

G cluster_path1 Pathway A: Alpha-Cleavage at Azetidine cluster_path2 Pathway B: Imidazolidinone Ring Fission M M⁺˙ m/z 141.1 F1_1 Fragment G m/z 113.1 Loss of C₂H₄ M->F1_1 - C₂H₄ (28 Da) F2_1 Fragment I m/z 98.1 Loss of HNCO M->F2_1 - HNCO (43 Da) F2_2 Fragment J m/z 56.1 Azetidinyl radical cation M->F2_2 - C₃H₅N₂O (85 Da) F1_2 Fragment H m/z 84.1 Loss of C₂H₄N F1_1->F1_2 - NCH₂ (29 Da)

Caption: Proposed fragmentation pathways for 1-(azetidin-3-yl)imidazolidin-2-one under EI.

Table 2: Predicted Fragment Ions of 1-(Azetidin-3-yl)imidazolidin-2-one in EI-MS

Fragment Ion (m/z)Proposed Loss from M⁺˙Proposed Structure of Fragment
113.1C₂H₄Radical cation of imidazolidinone with a vinyl amine substituent
98.1HNCORadical cation of N-(azetidin-3-yl)ethanediamine
84.1C₂H₅NRadical cation of imidazolidin-2-one with a methylene substituent
70.0C₃H₅NORadical cation of azetidin-3-amine
56.1C₃H₅N₂ORadical cation of azetidine

Experimental Protocols

To validate these proposed fragmentation pathways, a systematic experimental approach is required.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-(azetidin-3-yl)imidazolidin-2-one in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for ESI-MS analysis. For EI-MS, a more volatile solvent like methanol or dichloromethane may be used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Diagram: LC-MS/MS Experimental Workflow

G Sample Sample Solution (1 µg/mL) LC HPLC System (C18 column) Sample->LC ESI ESI Source (Positive Ion Mode) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection m/z 142.1) ESI->MS1 CID Collision Cell (Argon gas) MS1->CID MS2 Quadrupole 2 / TOF (Fragment Ion Analysis) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Processing Detector->Data

Caption: A typical experimental workflow for LC-MS/MS analysis.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: ESI positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped (e.g., 10-40 eV) to observe the full range of fragment ions.

Conclusion

The mass spectrometric fragmentation of 1-(azetidin-3-yl)imidazolidin-2-one is predicted to be characterized by cleavages of the strained azetidine ring and the imidazolidin-2-one moiety. Under soft ionization conditions like ESI, the protonated molecule is expected to be the base peak, with characteristic losses of small neutral molecules. In contrast, high-energy EI is likely to produce a more complex fragmentation pattern, providing a detailed structural fingerprint. The proposed pathways and experimental protocols in this guide offer a robust framework for the analysis and structural confirmation of this compound and its analogues in a research and development setting.

References

  • Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. (n.d.). Journal of the American Society for Mass Spectrometry.
  • Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino - ProQuest. (n.d.).
  • 1-(azetidin-3-yl)imidazolidin-2-one hydrochloride (C6H11N3O) - PubChemLite. (n.d.).
  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives - Benchchem. (n.d.).
  • Synthesis, structures, and ESI-mass studies of silver(I) derivatives of imidazolidine-2-thiones: Antimicrobial potential and biosafety evaluation - PubMed. (2017).
  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed. (2021).
  • Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry | Journal of the American Society for Mass Spectrometry - ACS Publications - American Chemical Society. (n.d.).
  • Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry - PubMed. (2025).
  • General proposed fragmentation pathway of the protonated substituted urea - ResearchGate. (n.d.).
  • Electron Ionization - Chemistry LibreTexts. (2022).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
  • Electrospray ionization - Wikipedia. (n.d.).
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH. (n.d.).

Sources

A Technical Guide to the Solubility and Stability Profiling of 1-(Azetidin-3-yl)imidazolidin-2-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides an in-depth technical framework for the comprehensive evaluation of 1-(Azetidin-3-yl)imidazolidin-2-one HCl, a novel heterocyclic compound. We will explore the theoretical underpinnings and provide field-proven, step-by-step protocols for determining its aqueous solubility under various conditions and for assessing its chemical stability as mandated by global regulatory standards. The methodologies detailed herein are designed to be self-validating and are grounded in authoritative guidelines to ensure scientific integrity and regulatory compliance.

Introduction to 1-(Azetidin-3-yl)imidazolidin-2-one HCl

1-(Azetidin-3-yl)imidazolidin-2-one is a small molecule featuring both an azetidine and an imidazolidinone moiety. As a hydrochloride (HCl) salt, it is the protonated form of a parent compound that is expected to be a weak base. The formation of an HCl salt is a common strategy in drug development to improve the aqueous solubility and stability of basic drug candidates.[1] Understanding the behavior of this specific salt form is paramount, as its solubility will be pH-dependent and its stability profile will dictate its formulation, storage, and ultimate shelf-life.[2][3] The protonation of the amine nitrogen in the salt form can also enhance stability by preventing oxidation of the nitrogen's lone pair of electrons.[4]

Physicochemical Properties:

PropertyValueSource
Chemical Structure Chemical structure of 1-(azetidin-3-yl)imidazolidin-2-onePubChem
Molecular Formula C₆H₁₁N₃O (Free Base)[5]
Molecular Weight 141.17 g/mol (Free Base)[5]
Form Hydrochloride SaltTopic

Integrated Strategy for Solubility and Stability Assessment

A logical, phased approach is essential for efficiently characterizing an NCE. The initial focus is on solubility to ensure the compound is suitable for biological screening and preliminary formulation. This is followed by rigorous stability testing to ensure the molecule can withstand the conditions of manufacturing, storage, and administration.

Workflow cluster_Solubility Phase 1: Solubility Assessment cluster_Stability Phase 2: Stability Profiling Kinetic Kinetic Solubility Assay (High-Throughput Screening) Equilibrium Equilibrium Solubility Assay (Shake-Flask Method) Kinetic->Equilibrium Guides selection for in-depth study pH_Profile pH-Solubility Profile (pH 1.2, 4.5, 6.8, 7.4) Equilibrium->pH_Profile Definitive data for formulation Forced_Deg Forced Degradation Study (Stress Testing) pH_Profile->Forced_Deg Informs pH choices for hydrolysis study Method_Dev Stability-Indicating Method (SIM) Development (HPLC) Forced_Deg->Method_Dev Identifies degradants to separate Long_Term Long-Term & Accelerated Stability Study (ICH Q1A) Method_Dev->Long_Term Validated method used for analysis

Caption: Overall workflow for NCE characterization.

Solubility Characterization

The aqueous solubility of a drug substance is a critical factor influencing its absorption and bioavailability. For an ionizable compound like 1-(Azetidin-3-yl)imidazolidin-2-one HCl, solubility is intimately linked to the pH of the medium.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two primary types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves and stays in solution under specific, non-equilibrium conditions, typically after adding a concentrated DMSO stock to an aqueous buffer.[6][7] It is invaluable for the rapid screening of compounds in early drug discovery.

  • Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent at equilibrium. It is determined by allowing excess solid to equilibrate with the solvent over a prolonged period (e.g., 24-72 hours).[6][8] This measurement is considered the "gold standard" and is essential for preformulation and understanding the true biopharmaceutical properties.

Experimental Protocol: Kinetic Solubility Assay

This protocol is designed for rapid assessment in a 96-well plate format.

Kinetic_Solubility A Prepare 10 mM stock of compound in DMSO B Dispense 2 µL of DMSO stock into 96-well plate A->B C Add 198 µL of aqueous buffer (e.g., PBS, pH 7.4) to each well B->C D Seal and shake plate at RT for 2 hours C->D E Centrifuge plate to pellet undissolved precipitate D->E F Carefully transfer supernatant to a new analysis plate E->F G Quantify concentration using UV-Vis spectrophotometry or LC-MS/MS F->G

Caption: High-throughput kinetic solubility workflow.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(Azetidin-3-yl)imidazolidin-2-one HCl in 100% DMSO.[9]

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final compound concentration of 100 µM and a DMSO concentration of 1%.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours.[9]

  • Separation: Centrifuge the plate to pellet any precipitated compound.

  • Analysis: Carefully transfer the supernatant to a new UV-transparent analysis plate. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy (if the compound has a suitable chromophore) or a more specific LC-MS/MS method.[6][10]

Experimental Protocol: Equilibrium (Shake-Flask) Solubility Assay

This protocol determines the true thermodynamic solubility.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 1-(Azetidin-3-yl)imidazolidin-2-one HCl (enough to ensure saturation is achieved and solid remains visible) to a series of glass vials.

  • Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[8] The extended time ensures equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF filter to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved drug using a validated, stability-indicating HPLC method.[6]

Data Presentation:

pH of BufferTemperature (°C)Equilibrium Solubility (µg/mL)
1.2 (Simulated Gastric Fluid)37[Experimental Value]
4.5 (Acetate Buffer)37[Experimental Value]
6.8 (Phosphate Buffer)37[Experimental Value]
7.4 (Phosphate Buffer)37[Experimental Value]

Stability Profiling

Stability testing is a mandatory component of drug development, governed by the International Council for Harmonisation (ICH) guidelines, primarily Q1A(R2).[11][12][13] Its purpose is to provide evidence on how the quality of a drug substance varies over time under the influence of temperature, humidity, and light.[2]

Forced Degradation (Stress Testing)

The primary goal of forced degradation is not to determine shelf-life, but to serve as a tool for developing and validating a stability-indicating analytical method.[14][15] By intentionally degrading the drug substance under harsh conditions, we can identify likely degradation products and ensure our analytical method can resolve them from the parent compound. A degradation of 5-20% is typically targeted.[11][16][17]

Forced_Degradation cluster_conditions Stress Conditions Start Drug Substance (1 mg/mL solution) Acid Acid Hydrolysis 0.1 M HCl, 60°C Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Start->Base Oxidation Oxidation 3% H₂O₂, RT Start->Oxidation Thermal Thermal 80°C (Solid & Solution) Start->Thermal Photo Photolytic ICH Q1B Light Box Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants Elucidate Pathways Validate Method Specificity Analysis->Report

Sources

Methodological & Application

Application Note: Evaluating the Antibacterial Potential of 1-(Azetidin-3-yl)imidazolidin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structural Rationale for Antibacterial Investigation

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. The compound 1-(Azetidin-3-yl)imidazolidin-2-one represents a compelling starting point for such investigations. This molecule uniquely integrates two heterocyclic rings, both of which are independently recognized for their roles in antibacterial agents. The azetidin-2-one ring is the core structure of β-lactam antibiotics, the most successful class of antibacterial agents to date, which act by inhibiting bacterial cell wall biosynthesis.[1] Concurrently, the imidazolidin-2-one moiety is a key component of various biologically active compounds, including some with demonstrated antimicrobial properties. The combination of these two pharmacophores in a single molecule suggests a potential for novel or synergistic antibacterial activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary in vitro evaluation of 1-(Azetidin-3-yl)imidazolidin-2-one and its derivatives for antibacterial activity. The protocols herein are grounded in established methodologies and are designed to be self-validating, ensuring the generation of robust and reproducible data.

Compound Handling and Preparation: Foundational Considerations

Prior to initiating antibacterial assays, a thorough understanding of the physicochemical properties of 1-(Azetidin-3-yl)imidazolidin-2-one is crucial. While specific data for this exact molecule is not extensively available, insights can be drawn from related structures.

Solubility Assessment: The predicted XLogP3-AA of the related compound 3-(2-Oxoazetidin-1-yl)imidazolidin-4-one is -1.4, suggesting good aqueous solubility.[2] However, empirical determination is paramount. A preliminary solubility test should be conducted in common solvents such as sterile distilled water, dimethyl sulfoxide (DMSO), and ethanol. For antibacterial assays, DMSO is a common choice for dissolving hydrophobic compounds.[3] It is critical to determine the maximum concentration of the solvent that does not affect bacterial growth, typically ≤1% v/v in the final assay medium.

Stability: The stability of azetidine-containing compounds can be pH-dependent, with some exhibiting instability in acidic aqueous solutions.[4] It is recommended to prepare fresh stock solutions for each experiment or to conduct a stability study if storage is necessary. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol: Preparation of Stock and Working Solutions
  • Stock Solution (10 mg/mL):

    • Accurately weigh 10 mg of 1-(Azetidin-3-yl)imidazolidin-2-one.

    • Dissolve the compound in 1 mL of an appropriate solvent (e.g., DMSO). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile tube.

  • Working Solutions:

    • Prepare serial dilutions of the stock solution in sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to achieve the desired concentration range for the assays.

Core Antibacterial Assays: Determining Efficacy

The initial assessment of a novel antibacterial agent typically involves determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[5][6]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[9][10]

A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Following incubation, the presence or absence of visible growth (turbidity) is assessed. The lowest concentration of the compound that inhibits growth is the MIC.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Compound in 96-well Plate B->C D Incubate Plate (e.g., 37°C for 16-20h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC Value E->F

Caption: Workflow for MIC determination using broth microdilution.

Materials:

  • 1-(Azetidin-3-yl)imidazolidin-2-one stock solution

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (uninoculated medium)

  • Growth control (inoculated medium without compound)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of MHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of the Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound (prepared in MHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours.[3]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6] This assay is a logical extension of the MIC assay and helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Following the determination of the MIC, aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted to determine the concentration at which a 99.9% reduction in CFU/mL is achieved compared to the initial inoculum.

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_analysis Data Analysis A Completed MIC Plate (No visible growth in wells) B Plate Aliquots from Clear Wells onto Agar Plates A->B C Incubate Agar Plates (e.g., 37°C for 18-24h) B->C D Count Colonies (CFU) C->D E Determine MBC Value (≥99.9% killing) D->E

Sources

Application Note: High-Throughput Screening for α7 Nicotinic Acetylcholine Receptor Modulators Using 1-(Azetidin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel widely recognized as a therapeutic target for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2][3] Modulating its function with agonists, antagonists, or positive allosteric modulators (PAMs) offers promising therapeutic strategies. This document provides a comprehensive guide for establishing a robust, high-throughput screening (HTS) campaign to identify novel modulators of the α7 nAChR. We detail two primary assay formats—an agonist screen and an antagonist screen—leveraging the selective α7 nAChR agonist 1-(Azetidin-3-yl)imidazolidin-2-one as a critical tool compound. The protocols are centered around a homogeneous, fluorescence-based calcium flux assay, optimized for 384-well plate format and compatible with automated liquid handling and reading on instruments like the Fluorescent Imaging Plate Reader (FLIPR®).

Part I: Assay Principle & Development

Scientific Rationale: Targeting the α7 nAChR

The α7 nAChR is a homopentameric channel permeable to cations, most notably Ca²⁺.[4] Its activation leads to rapid depolarization of the cell membrane.[5] This influx of calcium can be harnessed as a direct functional readout of receptor activity, making it an ideal target for HTS.[6][7] The challenge with α7 nAChR is its rapid activation and desensitization kinetics, which can make signal detection difficult.[8] This protocol is designed to capture this transient signal effectively.

Mechanism of the Calcium Flux Assay

The assay relies on a cell line stably expressing the human α7 nAChR. These cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Cal-520 AM). In their resting state, the cells maintain a low intracellular calcium concentration, and the dye exhibits minimal fluorescence. Upon activation of the α7 nAChR by an agonist, Ca²⁺ ions flow into the cell, binding to the dye. This binding event causes a dramatic increase in fluorescence intensity, which is measured in real-time.[9][10] Antagonists are identified by their ability to block the fluorescence increase induced by a reference agonist.

  • Causality: The choice of a calcium flux assay is deliberate. It provides a direct physiological readout of ion channel function, which is more translationally relevant than simple binding assays.[7] Furthermore, homogeneous "no-wash" dye formulations streamline the HTS process, increasing throughput and reducing variability.[9]

Diagram: Calcium Flux Assay Principle

G cluster_cell Cell Interior (Low Ca²⁺) cluster_cell_active Cell Interior (High Ca²⁺) Dye Ca²⁺-Sensitive Dye (Low Fluorescence) Dye_Active Dye-Ca²⁺ Complex (High Fluorescence) Dye->Dye_Active Receptor_Rest α7 nAChR (Closed) Receptor_Active α7 nAChR (Open) Receptor_Rest->Receptor_Active Opens Agonist Agonist Added (e.g., 1-Azetidin-3-yl- imidazolidin-2-one) Agonist->Receptor_Rest Binds Ca_ion Ca_ion->Receptor_Active Influx Receptor_Active->Dye Ca²⁺ Binds Dye

Caption: Mechanism of the fluorescence-based calcium flux assay for α7 nAChR activation.

Reagent Selection and Optimization

Successful HTS campaigns are built on meticulously optimized and validated components.

ComponentRecommendationRationale & Key Optimization Steps
Cell Line HEK293 or CHO cells stably expressing human α7 nAChR.These cell lines are robust, adhere well to microplates, and have low endogenous nAChR expression, providing a clean signal window. Optimization: Verify receptor expression via a reference agonist (e.g., GTS-21) and confirm inhibition by a known antagonist (e.g., Methyllycaconitine). Determine optimal cell seeding density (typically 15,000-25,000 cells/well in a 384-well plate) to achieve a confluent monolayer on the day of the assay.
Reference Agonist 1-(Azetidin-3-yl)imidazolidin-2-one This compound serves as the positive control for the agonist screen and the stimulus for the antagonist screen. Optimization: Perform a full concentration-response curve (CRC) to determine its EC₅₀ and EC₁₀₀ values. For the antagonist screen, use a concentration equivalent to EC₈₀ to ensure a robust signal that remains sensitive to inhibition.
Reference Antagonist Methyllycaconitine (MLA) or α-BungarotoxinEssential for validating the antagonist assay format. Optimization: Determine the IC₅₀ of the reference antagonist against the EC₈₀ concentration of the reference agonist.
Calcium Dye FLIPR® Calcium 6 Assay Kit or equivalent no-wash formulation.These kits contain masking technology to block extracellular dye fluorescence, enhancing the signal-to-background ratio.[9] Optimization: Titrate dye concentration and loading time (typically 45-60 minutes at 37°C) to maximize the signal window while minimizing cytotoxicity.[6]
Assay Buffer Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.Provides a stable physiological environment for the cells during the assay. The buffer must be free of interfering compounds and maintain a stable pH.

Part II: HTS Protocols

These protocols are designed for a 384-well plate format and are compatible with automated liquid handling systems.

Protocol 2.1: Primary Screen for α7 nAChR Agonists

Objective: To identify compounds that directly activate the α7 nAChR.

  • Cell Plating:

    • Prepare a suspension of α7 nAChR-expressing cells in culture medium.

    • Dispense 25 µL of the cell suspension (15,000-25,000 cells) into each well of a 384-well black, clear-bottom plate.

    • Incubate overnight at 37°C, 5% CO₂. Expertise Note: An overnight incubation allows cells to adhere and form a uniform monolayer, which is critical for consistent assay performance.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer’s instructions in Assay Buffer.

    • Gently remove the culture medium from the cell plate.

    • Add 20 µL of the dye solution to each well.

    • Incubate for 45-60 minutes at 37°C, 5% CO₂, protected from light.

  • Compound Addition & Signal Reading (FLIPR):

    • Prepare a 3X concentrated compound source plate containing library compounds, positive controls (1-(Azetidin-3-yl)imidazolidin-2-one at EC₁₀₀), and negative controls (vehicle, e.g., 0.5% DMSO).

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the reading protocol:

      • Establish a stable baseline fluorescence reading for 10-15 seconds.

      • The instrument automatically adds 10 µL from the compound plate to the cell plate.

      • Continue reading fluorescence every 0.5-1 second for 90-120 seconds to capture the peak response and subsequent signal decay.

Protocol 2.2: Primary Screen for α7 nAChR Antagonists

Objective: To identify compounds that inhibit the activation of α7 nAChR by the reference agonist.

  • Cell Plating & Dye Loading:

    • Follow steps 1 and 2 from the Agonist Screen Protocol (2.1).

  • Compound Addition & Incubation (FLIPR):

    • Prepare a 4X concentrated compound source plate containing library compounds, positive controls (reference antagonist at IC₁₀₀), and negative controls (vehicle).

    • Place the dye-loaded cell plate and the compound plate into the FLIPR.

    • The instrument adds 10 µL from the compound plate to the cell plate.

    • Incubate for 15-30 minutes at room temperature. Expertise Note: This pre-incubation step is crucial to allow potential antagonists to bind to the receptor before the agonist is introduced.

  • Agonist Challenge & Signal Reading (FLIPR):

    • Prepare a 4X concentrated agonist plate containing 1-(Azetidin-3-yl)imidazolidin-2-one at its EC₈₀ concentration in all wells.

    • Place the agonist plate into the FLIPR.

    • Initiate the reading protocol:

      • Establish a stable baseline fluorescence reading for 10-15 seconds.

      • The instrument automatically adds 10 µL from the agonist plate to the cell plate.

      • Continue reading fluorescence every 0.5-1 second for 90-120 seconds.

Part III: Data Analysis & Quality Control

HTS Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & QC cluster_confirmation Hit Confirmation AssayDev Assay Development & Optimization PlateCells Plate Cells (384-well) AssayDev->PlateCells DyeLoad Load Cells with Calcium Dye PlateCells->DyeLoad AgonistScreen Agonist Screen: Add Compounds DyeLoad->AgonistScreen AntagonistScreen Antagonist Screen: 1. Add Compounds 2. Add Ref. Agonist DyeLoad->AntagonistScreen FLIPR Read Fluorescence (FLIPR) AgonistScreen->FLIPR AntagonistScreen->FLIPR RawData Raw Fluorescence Data FLIPR->RawData Calc Calculate % Activity or % Inhibition RawData->Calc QC Calculate Z'-Factor (Z' > 0.5 is required) Calc->QC HitSelect Hit Selection (e.g., >3σ from mean) QC->HitSelect CRC Dose-Response Curves (EC₅₀ / IC₅₀) HitSelect->CRC CounterScreen Counter-Screens (e.g., Cytotoxicity) CRC->CounterScreen FinalHits Validated Hits CounterScreen->FinalHits

Caption: High-level workflow for the α7 nAChR HTS campaign, from preparation to hit validation.

Data Normalization
  • For Agonist Screen:

    • Activity is expressed as Percent Activation .

    • % Activation = 100 * (Signal_Compound - Mean_Signal_Negative) / (Mean_Signal_Positive - Mean_Signal_Negative)

    • Positive Control: EC₁₀₀ of 1-(Azetidin-3-yl)imidazolidin-2-one.

    • Negative Control: Vehicle (DMSO).

  • For Antagonist Screen:

    • Activity is expressed as Percent Inhibition .

    • % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

    • Positive Control: IC₁₀₀ of reference antagonist (e.g., MLA).

    • Negative Control: Vehicle (DMSO) + EC₈₀ reference agonist.

Assay Quality Control: The Z'-Factor

The Z'-factor is the gold standard for validating HTS assay quality, as it accounts for both the dynamic range and data variation.[11][12]

  • Formula: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.[13][14][15]

    • 0 < Z' < 0.5: A marginal assay; may require further optimization.[11][15]

    • Z' < 0: The assay is not suitable for screening.[15]

  • Trustworthiness: Each screening plate must contain sufficient positive and negative controls (e.g., 32 wells of each) to calculate a statistically significant Z'-factor. A plate is only considered valid if it meets the Z' > 0.5 criterion.

QC MetricAcceptance CriterionConsequence of Failure
Z'-Factor > 0.5The plate data is invalid and must be repeated.
Signal-to-Background > 5Indicates a robust signal window. If low, re-optimize assay parameters.
%CV of Controls < 15%High variability suggests issues with dispensing, cell health, or reagents.

Part IV: Hit Confirmation & Counter-Screening

A primary hit is not a validated lead. A rigorous follow-up strategy is essential to eliminate false positives and confirm on-target activity.

Hit Confirmation

Primary hits, typically defined as compounds exhibiting activity > 3 standard deviations from the mean of the sample population, must be re-tested.

  • Re-test in Singlicate: Confirm activity from the primary screen.

  • Concentration-Response Curves (CRC): Test active compounds in an 8- to 10-point CRC to determine potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ). This step eliminates hits that are not dose-dependent.

Counter-Screening: Ensuring Specificity

False positives can arise from compound interference with the assay technology itself.[16][17] It is critical to run counter-screens to identify and discard these artifacts.[18]

  • Technology Counter-Screen:

    • Objective: To identify fluorescent compounds.

    • Method: Excite the compound at the same wavelength used for the calcium dye and measure its emission without cells present. Compounds that are intrinsically fluorescent will generate a signal and should be flagged or deprioritized.

  • Specificity Counter-Screen:

    • Objective: To rule out non-specific mechanisms like cytotoxicity.

    • Method: Perform a cell viability assay (e.g., CellTiter-Glo®) using the same cell line and compound concentrations. Compounds that kill the cells will appear as "inhibitors" in the primary calcium flux assay and must be eliminated.[16]

References

  • Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. Assay and Drug Development Technologies. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets. Methods in Molecular Biology. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • On HTS: Z-factor. On HTS. [Link]

  • Development and optimization of FLIPR high throughput calcium assays for ion channels and GPCRs. UQ eSpace, The University of Queensland. [Link]

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Calcium assays for the FLIPR System. Molecular Devices. [Link]

  • How Does a FLIPR Calcium Assay Work?. United Relay. [Link]

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports. [Link]

  • Z-factor - Wikipedia. Wikipedia. [Link]

  • Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. ResearchGate. [Link]

  • In search of allosteric modulators of a7-nAChR by solvent density guided virtual screening. Journal of Computer-Aided Molecular Design. [Link]

  • Counter-Screen Service. Creative Biolabs. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for the Development of Cell-Based Assays for 1-(Azetidin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade for the initial characterization of the novel small molecule, 1-(Azetidin-3-yl)imidazolidin-2-one. In the absence of pre-existing biological data for this specific molecule, we present a logical, tiered approach designed to first assess its fundamental impact on cell health and proliferation, followed by a series of hypothesis-driven functional assays. This strategy is informed by the known biological activities of its core chemical scaffolds: imidazolidin-2-one and azetidin-2-one. The protocols herein are designed to be self-validating, providing a clear path from broad phenotypic screening to more targeted mechanistic investigation.

Introduction: A Strategy for Characterizing a Novel Chemical Entity

The compound 1-(Azetidin-3-yl)imidazolidin-2-one is a novel chemical entity. A survey of scientific literature reveals no specific biological target or mechanism of action. However, its structure combines two privileged scaffolds in medicinal chemistry. Imidazolidin-2-one derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Similarly, the azetidin-2-one (or β-lactam) ring is famed for its role in antibiotics but has also been incorporated into compounds with potent anticancer and enzyme-inhibitory activities.[3][4]

This confluence of potential activities necessitates a systematic and unbiased screening approach. The strategy outlined in this guide is to build a biological profile of the compound, starting with broad, fundamental assays and progressively narrowing the focus based on observed effects. This tiered approach ensures efficient use of resources and allows the data from each stage to inform the experimental design of the next.

Our workflow is structured into two main tiers:

  • Tier 1: Foundational Viability and Proliferation Assays. The essential first step is to determine the compound's impact on cell viability and proliferation. This establishes a therapeutic window and guides concentration selection for all subsequent, more complex assays.

  • Tier 2: Hypothesis-Driven Functional Screening. Based on the activities of the parent scaffolds, we will explore the compound's potential as an anticancer, antimicrobial, or modulator of other specific cellular pathways.

This guide provides the causal logic behind experimental choices, detailed step-by-step protocols, and guidance on data interpretation, empowering researchers to generate a comprehensive initial biological characterization of 1-(Azetidin-3-yl)imidazolidin-2-one.

Tier 1: Foundational Assays - Defining the Therapeutic Window

Before investigating specific mechanisms, it is critical to understand the compound's general effect on cell health. These initial assays determine the concentration range at which the compound exhibits biological activity, from subtle modulation to overt cytotoxicity. This data is fundamental for designing meaningful downstream experiments.[5]

Experimental Workflow: Tier 1

The initial workflow is designed to efficiently measure cytotoxicity and anti-proliferative effects in parallel.

Tier1_Workflow cluster_start cluster_assays Tier 1 Assays cluster_outputs Outputs Start 1-(Azetidin-3-yl)imidazolidin-2-one (Test Compound) MTT MTT Assay (Metabolic Activity / Viability) Start->MTT Treat selected cell line(s) with a dose-response curve LDH LDH Release Assay (Membrane Integrity / Cytotoxicity) Start->LDH Treat selected cell line(s) with a dose-response curve BrdU BrdU Incorporation Assay (DNA Synthesis / Proliferation) Start->BrdU Treat selected cell line(s) with a dose-response curve IC50 IC50 Value (Concentration for 50% Inhibition of Proliferation) MTT->IC50 CC50 CC50 Value (Concentration for 50% Cytotoxicity) LDH->CC50 BrdU->IC50 Tier2 Proceed to Tier 2 Functional Screening IC50->Tier2 Inform concentration selection for Tier 2 assays CC50->Tier2 Tier2_Anticancer_Workflow cluster_screening Broad Screening cluster_mechanism Mechanism of Action Studies cluster_outputs Start Compound shows selective anti-proliferative activity (Low IC50, High CC50) Panel Cancer Cell Line Panel Screening (e.g., NCI-60 or commercial panel) Start->Panel Tubulin Tubulin Polymerization Assay (Biochemical Assay) Start->Tubulin Based on azetidinone scaffold Spectrum Activity Spectrum (Identify sensitive cancer types) Panel->Spectrum Identifies patterns of sensitivity CellCycle Cell Cycle Analysis (Flow Cytometry with PI Staining) MoA Hypothesized Mechanism of Action (e.g., G2/M arrest, apoptosis induction) CellCycle->MoA Apoptosis Apoptosis Assay (Caspase-3/7 Activity) Apoptosis->MoA Tubulin->MoA Spectrum->CellCycle Select sensitive cell lines for mechanistic studies Spectrum->Apoptosis

Sources

Application Notes and Protocols for In Vivo Studies of 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo evaluation of 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride in murine models. While specific pharmacological data for this compound is not extensively published, its structural motifs, containing both an azetidine ring and an imidazolidin-2-one core, are features present in compounds investigated for a range of biological activities, including neurological disorders.[1][2][3] This guide is therefore presented as a foundational framework for researchers hypothesizing a neuroprotective or anxiolytic effect of this compound. The protocols detailed herein are designed to be robust and adaptable, providing a strong basis for initial efficacy, dosing, and safety assessments.

Introduction: Rationale for In Vivo Investigation

The azetidine and imidazolidinone scaffolds are privileged structures in medicinal chemistry. Azetidinone derivatives have been explored for their neuroprotective potential, among other activities.[1] Similarly, imidazolidin-2-one derivatives are core components of various bioactive molecules.[4][5] The combination of these two rings in 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride suggests a novel chemical space that warrants investigation for central nervous system (CNS) activity.

Potential, yet unproven, mechanisms of action could involve modulation of neurotransmitter systems or intracellular signaling cascades implicated in neurodegeneration or anxiety. For instance, related azetidine compounds have shown affinity for histamine H3 receptors, which are involved in cognitive processes.[2] Thiazolidine derivatives, which share some structural similarities, have been investigated for their neuroprotective effects by mitigating neuroinflammation and oxidative stress.[6][7]

This guide will outline protocols for two hypothetical in vivo studies in mice:

  • A neuroprotection study in a model of focal cerebral ischemia.

  • An anxiolytic activity study using standard behavioral paradigms.

Ethical conduct in all animal research is paramount. All procedures described must be approved by an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[8][9] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal use and suffering.[8][10][11]

Compound Preparation and Administration

Reconstitution of 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride
  • Vehicle Selection: For initial studies, sterile phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl) are recommended vehicles. The pH of the final solution should be checked and adjusted to a physiologically compatible range (pH 6.5-7.5) if necessary.

  • Reconstitution Protocol:

    • Aseptically weigh the required amount of 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride.

    • In a sterile environment (e.g., a laminar flow hood), add the desired volume of sterile vehicle to the compound.

    • Vortex or sonicate briefly until the compound is fully dissolved.

    • Visually inspect the solution for any particulates. If present, the solution may be filtered through a 0.22 µm syringe filter.

    • Prepare fresh on the day of the experiment.

Administration Routes

The choice of administration route significantly impacts the pharmacokinetic profile of a compound. For systemic effects, intraperitoneal (IP) injection and oral gavage (PO) are common and well-established methods in mice.

IP injection allows for rapid absorption into the systemic circulation.

  • Materials:

    • Sterile syringes (1 mL)

    • Sterile needles (25-27 gauge)[12]

    • 70% alcohol swabs

    • The reconstituted compound solution

  • Procedure:

    • Restrain the mouse securely using a scruff technique, placing it in dorsal recumbency with its head tilted slightly downward.[13]

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[13][14]

    • Disinfect the injection site with an alcohol swab.[15]

    • Insert the needle, bevel up, at a 30-45 degree angle.[15][16]

    • Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe, confirming correct placement in the peritoneal cavity.[13][14]

    • Inject the solution slowly and steadily. The maximum recommended volume is typically 10 mL/kg.[12]

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress or adverse reactions for at least 15-30 minutes post-injection.[17]

Oral gavage ensures the administration of a precise dose directly into the stomach.

  • Materials:

    • Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)[18][19]

    • Sterile syringes (1 mL)

    • The reconstituted compound solution

  • Procedure:

    • Determine the correct length of the gavage needle by measuring from the mouse's nose to the last rib (xiphoid process). Mark this length on the needle.[18][19][20]

    • Restrain the mouse securely, ensuring its head and body are in a straight line to facilitate passage of the needle.[18][19]

    • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate towards the esophagus.[19][20]

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle. [18]

    • Administer the solution slowly. The maximum recommended volume is 10 mL/kg.[18][21]

    • Remove the needle gently in a single, smooth motion.[20]

    • Monitor the animal for any signs of respiratory distress for 5-10 minutes post-gavage.[19]

Experimental Design: Hypothetical Studies

Study 1: Neuroprotective Effects in a Mouse Model of Stroke

This study aims to assess whether 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride can reduce neurological deficits following an induced ischemic stroke (e.g., via middle cerebral artery occlusion - MCAO).

G cluster_pre Pre-Treatment Phase cluster_treatment Induction & Treatment Phase cluster_post Post-Operative & Assessment Phase A Animal Acclimatization (1 week) B Baseline Behavioral Testing (e.g., Rotarod) A->B C Randomization into Groups (Vehicle, Compound Doses) B->C D Compound/Vehicle Administration (Pre- or Post-MCAO) C->D E Surgical Induction of MCAO D->E F Post-Operative Care & Monitoring (e.g., Mouse Stroke Unit) E->F G Neurological Scoring (24h, 48h, 72h post-MCAO) F->G H Terminal Endpoint: Infarct Volume Analysis G->H

Caption: Workflow for a murine neuroprotection study.

Neurological deficits are a critical measure of stroke severity.[22] A composite scoring system is often most reliable.

  • Modified Neurological Severity Score (mNSS): This is a comprehensive scale that evaluates motor, sensory, reflex, and balance functions.[23] A total score of 14 points is possible, with higher scores indicating more severe deficits.[23]

    • Motor Tests: Raising the mouse by the tail (observing for forelimb flexion), walking on the floor (observing for gait).

    • Sensory Tests: Placing and proprioceptive tests.

    • Beam Balance Tests: Observing the ability to traverse a narrow beam.

    • Reflexes: Pinna and corneal reflexes.

  • Bederson Score: A simpler, widely used scale that is highly correlated with infarct volume in the acute phase.[22][24][25]

    • Score 0: No observable deficit.

    • Score 1: Forelimb flexion.

    • Score 2: Decreased resistance to lateral push (and forelimb flexion).

    • Score 3: Circling behavior.

Neurological ScoreDescriptionSeverity Indication
mNSS (0-14) Composite score of motor, sensory, and reflex tests.1-4 (Mild), 5-9 (Moderate), 10-14 (Severe).[23]
Bederson Score (0-3) Assesses postural and circling behavior.Higher score indicates greater deficit.[22][23]
Study 2: Anxiolytic Activity Assessment

This study aims to determine if the compound exhibits anxiety-reducing effects using established behavioral mazes.

G A Animal Acclimatization & Handling B Randomization into Groups (Vehicle, Compound Doses, Positive Control e.g., Diazepam) A->B C Compound/Vehicle Administration (e.g., 30-60 min pre-test) B->C D Behavioral Testing (Elevated Plus Maze or Light-Dark Box) C->D E Data Analysis (Time in open arms/light box, entries, etc.) D->E

Caption: Workflow for a murine anxiolytic study.

These tests rely on the natural aversion of mice to open, bright spaces.[26] Anxiolytic compounds typically increase exploration of these aversive areas.

  • Elevated Plus Maze (EPM) Protocol:

    • The EPM apparatus consists of two open arms and two enclosed arms elevated from the floor.[27][28][29]

    • Following drug administration and the appropriate absorption time, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

    • Record the session using a video camera for later analysis.

    • Primary Endpoints:

      • Time spent in the open arms (anxiolytic effect increases this time).[27]

      • Number of entries into the open arms.

      • Total distance traveled (to control for general locomotor effects).

  • Light-Dark Box Test Protocol:

    • The apparatus is a box divided into a large, brightly lit compartment and a smaller, dark compartment.[26][28]

    • Place the mouse in the dark compartment.

    • Allow the mouse to explore freely for a set period (e.g., 10 minutes).

    • Use an automated system or video tracking to record activity.

    • Primary Endpoints:

      • Time spent in the light compartment (anxiolytic effect increases this time).[26]

      • Number of transitions between compartments.

      • Latency to first enter the light compartment.

Behavioral TestKey Anxiolytic-like MetricRationale
Elevated Plus Maze Increased time in open armsReduced aversion to open, elevated spaces.[27][30]
Light-Dark Box Increased time in light compartmentReduced aversion to brightly lit areas.[26][29]
Marble Burying Decreased number of marbles buriedReduction in anxiety-related defensive digging behavior.[27][28]

Data Analysis and Interpretation

All quantitative data (e.g., neurological scores, time in open arms) should be analyzed using appropriate statistical methods. For comparisons between multiple dose groups and a vehicle control, an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate. Non-parametric tests may be required if data does not meet the assumptions of normality. A p-value of <0.05 is typically considered statistically significant.

Interpretation must be cautious. A change in a behavioral endpoint could be due to the desired therapeutic effect (e.g., anxiolysis) or a confounding factor (e.g., sedation, hyperactivity). Therefore, including a measure of general locomotor activity is crucial for interpreting the results of behavioral tests.

Conclusion

The protocols outlined in this application note provide a robust starting point for the in vivo investigation of 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride in mice. By hypothesizing potential neuroprotective and anxiolytic activities, this guide offers detailed, step-by-step procedures for compound administration, behavioral testing, and neurological assessment. Rigorous adherence to these established methodologies, combined with sound experimental design and ethical practices, will be critical in elucidating the pharmacological profile of this novel compound.

References

  • Bieber, M., et al. (2019). Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. Stroke. Available at: [Link][22][24][25]

  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Available at: [Link][27]

  • Queen's University. (n.d.). Intraperitoneal Injection in Mice. Animals in Science. Available at: [Link][13]

  • Waisman Center, University of Wisconsin-Madison. (n.d.). Mouse Behavioral Tests. Available at: [Link][28]

  • PubMed. (2019). Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. Available at: [Link]

  • Tiwari, S., et al. (2021). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Basic and Clinical Pharmacy. Available at: [Link][29]

  • Griebel, G., & Holmes, A. (2013). Behavioral methods to study anxiety in rodents. Neuroscience & Biobehavioral Reviews. Available at: [Link][26]

  • Al-Dhissi, N., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Ecology. Available at: [Link][17]

  • Scribd. (n.d.). Oral Gavage Procedure in Mice. Available at: [Link][21]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link][12]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available at: [Link][18]

  • Maze Engineers. (2018). Stress & Anxiety Testing in Mice. Available at: [Link][30]

  • JoVE. (2025). The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies. Available at: [Link][31]

  • Virginia Tech. (n.d.). Mouse Intraperitoneal (IP) administration. Available at: [Link][15]

  • Chen, J., et al. (2016). Behavioral tests in rodent models of stroke. Translational Stroke Research. Available at: [Link][23]

  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available at: [Link][20]

  • Virginia Tech IACUC. (2017). SOP: Mouse Intraperitoneal Injection. Available at: [Link][14]

  • Direction des services vétérinaires. (n.d.). Administration and injection of substances in mice. Available at: [Link][16]

  • PubMed. (2019). Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. Available at: [Link]

  • Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research. Available at: [Link][8]

  • Current Protocols in Mouse Biology. (2011). Ethical Considerations in Mouse Experiments. Available at: [Link][9]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Available at: [Link][10]

  • Journal of Clinical and Diagnostic Research. (2019). Ethical considerations regarding animal experimentation. Available at: [Link]

  • Journal of Bacteriology and Virology. (2013). Ethical guidelines for use of experimental animals in biomedical research. Available at: [Link][11]

  • ResearchGate. (n.d.). Effect of azetidinone derivatives of experimental groups by using rotarod apparatus. Available at: [Link][1]

  • PubMed Central. (n.d.). Murine Pharmacokinetic Studies. Available at: [Link]

  • PubMed Central. (2018). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Available at: [Link]

  • National Institutes of Health. (n.d.). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Available at: [Link]

  • PubMed Central. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Available at: [Link][2]

  • MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Available at: [Link][4]

  • Journal of Biomedical Research & Environmental Sciences. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Available at: [Link][6]

  • PubMed Central. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Available at: [Link]

  • PubMed Central. (2021). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Available at: [Link][5]

  • PubMed Central. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Available at: [Link][3]

  • PubMed. (n.d.). The Formation of 1-thiocarbamoyl-2-imidazolidinone From Niridazole in Mouse Intestine. Available at: [Link]

  • PubMed. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Available at: [Link]

  • ResearchGate. (2015). (PDF) Thiazolidin-4-one, azetidin-2-one and 1,3,4-oxadiazole derivatives of isonicotinic acid hydrazide: Synthesis and their biological evaluation. Available at: [Link]

  • ResearchGate. (2022). (PDF) Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Available at: [Link][7]

Sources

Application Note: A Validated HILIC-HPLC Method for the Quantification of 1-(Azetidin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable analytical method for the quantification of 1-(Azetidin-3-yl)imidazolidin-2-one using High-Performance Liquid Chromatography (HPLC). Given the polar nature of the target analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed to ensure adequate retention and sharp peak shapes, which can be challenging with conventional reversed-phase chromatography. The method is suitable for the determination of 1-(Azetidin-3-yl)imidazolidin-2-one in bulk drug substances and can be adapted for use in formulation analysis and pharmacokinetic studies. The protocol described herein is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

1-(Azetidin-3-yl)imidazolidin-2-one is a heterocyclic small molecule containing both an azetidine and an imidazolidinone moiety. Such scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[5][6][7] Accurate quantification of this compound is crucial for quality control during drug development and for its characterization in various biological matrices. The inherent polarity of 1-(Azetidin-3-yl)imidazolidin-2-one presents a significant challenge for traditional reversed-phase HPLC methods, often resulting in poor retention and unreliable quantification.[8][9]

To overcome these challenges, a HILIC-HPLC method was developed. HILIC is a powerful separation technique for highly polar compounds, utilizing a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[10][11][12][13] This approach facilitates the retention of polar analytes that would otherwise elute in the void volume of a reversed-phase column.[14][15] This application note provides a comprehensive guide to the developed method, including the rationale for parameter selection, a detailed experimental protocol, and a full validation summary.

Method Development and Rationale

The primary challenge in the analysis of 1-(Azetidin-3-yl)imidazolidin-2-one is its hydrophilic nature. Therefore, a HILIC stationary phase was selected to promote retention.

  • Column Selection: An amide-based HILIC column was chosen. Amide phases are known for their excellent ability to retain a wide range of polar compounds and for their stability.[16] This provides a robust alternative to bare silica HILIC columns, which can sometimes exhibit longer equilibration times and be more susceptible to contamination.[14]

  • Mobile Phase Selection: A mixture of acetonitrile and an aqueous buffer was selected as the mobile phase. Acetonitrile serves as the weak solvent in HILIC, while the aqueous component is the strong solvent. A phosphate buffer was chosen to maintain a consistent pH and improve peak shape. The pH was maintained at a slightly acidic level to ensure the analyte is in a consistent protonation state.

  • Detector Selection: A UV detector was chosen for its simplicity and wide applicability. Given the presence of the imidazolidinone chromophore, the analyte is expected to have sufficient UV absorbance for sensitive detection. The wavelength was selected based on the UV spectrum of a standard solution of 1-(Azetidin-3-yl)imidazolidin-2-one. A wavelength of 210 nm was found to provide optimal sensitivity.

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • 1-(Azetidin-3-yl)imidazolidin-2-one reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

Chromatographic Conditions
ParameterCondition
Column Amide HILIC Column (e.g., TSKgel Amide-80), 3 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate in Water, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 90% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Preparation of Solutions
  • Mobile Phase A: Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(Azetidin-3-yl)imidazolidin-2-one reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90% acetonitrile: 10% Mobile Phase A) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Perform a system suitability test by injecting a working standard solution (e.g., 50 µg/mL) five times.

  • Inject the working standard solutions in increasing order of concentration to construct a calibration curve.

  • Inject the sample solutions for analysis.

System Suitability

The system suitability was assessed to ensure the performance of the chromatographic system. The acceptance criteria are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4]

Specificity

The specificity of the method was evaluated by analyzing a blank sample (diluent) and a sample of 1-(Azetidin-3-yl)imidazolidin-2-one spiked with potential impurities. The chromatograms showed no interfering peaks at the retention time of the analyte, demonstrating the method's specificity.

Linearity and Range

The linearity of the method was determined by analyzing five concentrations of 1-(Azetidin-3-yl)imidazolidin-2-one ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity over the tested range.

Accuracy

The accuracy of the method was assessed by performing recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration). A known amount of 1-(Azetidin-3-yl)imidazolidin-2-one was spiked into a placebo matrix, and the samples were analyzed in triplicate. The mean recovery was between 98.0% and 102.0%, with an RSD of < 2.0%, confirming the accuracy of the method.

Precision
  • Repeatability (Intra-day Precision): The repeatability was evaluated by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day. The RSD of the peak areas was found to be < 1.0%.

  • Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same standard solution on two different days by two different analysts. The RSD between the two sets of results was < 2.0%.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters remained within the acceptance criteria for all the tested variations, demonstrating the robustness of the method.

Data Visualization

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) prep_standard Prepare Standard Stock (1 mg/mL) prep_working Prepare Working Standards (1-100 µg/mL) prep_standard->prep_working equilibration System Equilibration prep_sample Prepare Sample Solution system_suitability System Suitability Test equilibration->system_suitability calibration Calibration Curve Construction system_suitability->calibration sample_analysis Sample Analysis calibration->sample_analysis specificity Specificity sample_analysis->specificity linearity Linearity & Range accuracy Accuracy precision Precision robustness Robustness

Figure 1: Workflow for the quantification of 1-(Azetidin-3-yl)imidazolidin-2-one.

Conclusion

A sensitive, specific, accurate, and precise HILIC-HPLC method for the quantification of 1-(Azetidin-3-yl)imidazolidin-2-one has been successfully developed and validated. This method overcomes the challenges associated with the analysis of this polar compound using conventional reversed-phase chromatography. The protocol is straightforward and can be readily implemented in a quality control or research laboratory for routine analysis. The comprehensive validation performed in accordance with ICH guidelines ensures the reliability and integrity of the analytical data generated using this method.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Azetidinones. [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 28(6), 446-457.
  • ResearchGate. (2011). Thiazolidin-4-one, azetidin-2-one and 1,3,4-oxadiazole derivatives of isonicotinic acid hydrazide: Synthesis and their biological evaluation. [Link]

  • Bioanalysis Zone. (2018). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Chyba, M., & Krcmova, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 817-838.
  • ResearchGate. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

  • LCGC International. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Google Patents. (1983).
  • PubChem. Azetidine. [Link]

  • Impact Factor. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • TSI Journals. (2014). SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • National Institutes of Health. (2021). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. [Link]

  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]

  • Sci Forschen. (2021). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and T. [Link]

  • International Journal of Pharmaceutical Erudition. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. [Link]

  • ResearchGate. (2024). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole as a Synthon. [Link]

  • Separlab. (2023). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • ACS Publications. (2012). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). [Link]

  • MDPI. (2020). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • ResearchGate. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

Application Notes and Protocols: Investigating the Anti-Cancer Potential of 1-(Azetidin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of 1-(Azetidin-3-yl)imidazolidin-2-one, a novel small molecule with putative applications in oncology research. This document outlines detailed protocols for assessing its efficacy in various cancer cell lines, elucidating its mechanism of action, and establishing a foundation for further preclinical development. The methodologies described herein are designed to ensure reproducibility and scientific rigor, enabling researchers to generate high-quality, reliable data.

Introduction and Background

The search for novel therapeutic agents with high efficacy and specificity against cancer remains a cornerstone of modern drug discovery. Small molecules that can modulate key signaling pathways involved in cell proliferation, survival, and apoptosis are of particular interest. 1-(Azetidin-3-yl)imidazolidin-2-one is a synthetic compound featuring a unique combination of an azetidine ring and an imidazolidin-2-one core. While extensive research on this specific molecule is emerging, its structural motifs suggest potential interactions with cellular targets implicated in cancer progression. This document serves as a foundational guide for researchers initiating studies on this compound.

Putative Mechanism of Action: A Hypothesis for Investigation

Based on the structural features of 1-(Azetidin-3-yl)imidazolidin-2-one, a plausible hypothesis is its role as an inhibitor of key signaling pathways integral to cancer cell proliferation and survival. The imidazolidin-2-one core is a privileged scaffold in medicinal chemistry, known to interact with a variety of protein targets. One potential pathway to investigate is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in many cancers.

pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 1-(Azetidin-3-yl)imidazolidin-2-one (Hypothesized Inhibitor) Compound->PI3K Inhibition workflow_viability A Seed cells in 96-well plate B Incubate 24h for cell attachment A->B D Treat cells with compound/controls B->D C Prepare serial dilutions of compound C->D E Incubate for 48-72h D->E F Add MTS reagent E->F G Incubate 1-4h F->G H Measure absorbance at 490 nm G->H I Calculate % viability and IC50 H->I

Figure 2: Workflow for Cell Viability (MTS) Assay. This flowchart outlines the key steps for assessing the dose-dependent effect of the compound on cancer cell viability.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 1-(Azetidin-3-yl)imidazolidin-2-one

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour.

Data Analysis:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Data Presentation: Expected Outcomes

The following table provides a template for summarizing the cytotoxic activity of 1-(Azetidin-3-yl)imidazolidin-2-one across various cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 72hNotes
MCF-7 Breast Adenocarcinoma[Experimental Value]ER-positive
MDA-MB-231 Breast Adenocarcinoma[Experimental Value]Triple-negative
A549 Lung Carcinoma[Experimental Value]KRAS mutation
HCT116 Colorectal Carcinoma[Experimental Value]KRAS mutation
PC-3 Prostate Adenocarcinoma[Experimental Value]Androgen-independent

Troubleshooting and Considerations

  • Compound Solubility: Ensure complete dissolution of 1-(Azetidin-3-yl)imidazolidin-2-one in the stock solvent (e.g., DMSO) and further dilution in culture medium to avoid precipitation.

  • Cell Line Specificity: The response to the compound may vary significantly between different cell lines. It is crucial to test a panel of cell lines representing different cancer types and genetic backgrounds.

  • Off-Target Effects: At higher concentrations, small molecules may exhibit off-target effects. It is important to correlate phenotypic observations with target engagement assays once the primary target is identified.

References

For illustrative purposes, as specific literature on 1-(Azetidin-3-yl)imidazolidin-2-one is not available, these references are to general protocols and concepts.

  • The PI3K/AKT/mTOR Pathway in Cancer. National Center for Biotechnology Information. [Link]

Application Notes and Protocols for the Experimental Evaluation of 1-(Azetidin-3-yl)imidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The 1-(azetidin-3-yl)imidazolidin-2-one scaffold represents a novel chemical entity with unexplored therapeutic potential. The azetidine ring is a strained four-membered heterocycle known for its role in conferring unique pharmacological properties, while the imidazolidin-2-one moiety is present in various biologically active compounds.[1][2] Azetidin-2-one derivatives, also known as β-lactams, are renowned for their antibacterial activity, but related structures also exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, and enzyme inhibitory activities.[3][4][5][6] Given the lack of specific biological data for this particular class of derivatives, a systematic and multi-tiered screening approach is essential to identify and characterize their bioactivity.

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate 1-(azetidin-3-yl)imidazolidin-2-one derivatives. The protocols detailed herein are designed to be a self-validating system, progressing from broad phenotypic screening to specific target identification and initial safety profiling.

Phase 1: Foundational In Vitro Screening

The initial phase of testing is designed to cast a wide net, identifying any potential biological activity of the synthesized derivatives. This stage focuses on cell-free and cell-based assays to determine general cytotoxicity and potential mechanisms of action.

Global Cytotoxicity and Cell Viability Assessment

A fundamental first step is to determine the concentration range at which the compounds exhibit cellular effects. This is crucial for designing subsequent, more specific assays.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • 96-well plates

  • Cells of interest (e.g., a panel of cancer cell lines like MCF-7, MDA-MB-231, and a non-cancerous cell line like HEK293)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the 1-(azetidin-3-yl)imidazolidin-2-one derivatives in complete medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[8]

  • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[8]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Read the absorbance at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each compound.

CompoundCell LineIC50 (µM) after 48h
Derivative 1MCF-7>100
Derivative 2MCF-715.2
Derivative 3MCF-75.8
Derivative 2MDA-MB-23122.5
Derivative 3MDA-MB-2318.1
Derivative 3HEK29345.3

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[9][10]

Materials:

  • Opaque-walled 96-well or 384-well plates

  • Cells and compounds as in the MTT assay

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Follow steps 1-4 of the MTT assay protocol, using opaque-walled plates.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Record the luminescence.

Data Analysis: Similar to the MTT assay, calculate the percentage of viability and determine the IC50 values. Comparing results from two different viability assays provides a more robust assessment of the compounds' cytotoxic potential.

Broad-Spectrum Enzyme Inhibition Screening

Many drugs exert their effects by inhibiting enzymes.[11] A broad-spectrum screen against a panel of key enzyme classes can provide initial clues about the mechanism of action.

Workflow for Enzyme Inhibition Screening

G cluster_0 Enzyme Inhibition Screening Compound Library Compound Library HTS Assay High-Throughput Screening (e.g., FRET, Luminescence) Compound Library->HTS Assay Enzyme Panel Panel of Enzymes (e.g., Kinases, Proteases, Phosphatases) Enzyme Panel->HTS Assay Hit Identification Identification of Active Compounds (Hits) HTS Assay->Hit Identification

Caption: High-throughput screening workflow for identifying enzyme inhibitors.

Protocol 3: General Protocol for In Vitro Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for various enzymes using commercially available assay kits.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme (often fluorescent or luminescent)

  • Assay buffer

  • Positive control inhibitor

  • 1-(Azetidin-3-yl)imidazolidin-2-one derivatives

  • Microplate reader (fluorescence or luminescence)

Procedure:

  • In a microplate, add the assay buffer, the enzyme, and the test compound or control at various concentrations.

  • Incubate for a predetermined period to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction kinetics by measuring the signal (e.g., fluorescence) at regular intervals.

  • Calculate the reaction velocity for each concentration of the inhibitor.

Data Analysis: Determine the IC50 of the compound for each enzyme. "Hits" are compounds that show significant inhibition of a particular enzyme.

Phase 2: Target Engagement and Validation

Once a "hit" is identified from the initial screens (e.g., a compound showing potent cytotoxicity against a specific cell line or inhibiting a particular enzyme), the next critical step is to confirm that the compound directly interacts with its putative target in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target engagement in living cells.[12][13] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[13][14]

Workflow for CETSA

G cluster_1 Cellular Thermal Shift Assay (CETSA) Cells Intact Cells Treated with Compound or Vehicle Heating Heat Treatment at Various Temperatures Cells->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separation of Soluble and Precipitated Proteins Lysis->Centrifugation Analysis Quantification of Soluble Target Protein (e.g., Western Blot) Centrifugation->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4: CETSA for Target Validation

Materials:

  • Cell line expressing the target protein

  • Test compound and vehicle control

  • PBS and protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies for the target protein)

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specific duration.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures for 3 minutes in a thermal cycler, followed by cooling.[12]

  • Lyse the cells by freeze-thawing or sonication.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[14]

  • Analyze the amount of soluble target protein in the supernatant by Western blotting or another suitable method.

Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Initial ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial to identify potential liabilities that could hinder its development.[15]

In Vitro ADME Assays

A standard panel of in vitro ADME assays can provide valuable insights into the drug-like properties of the derivatives.

Table of Recommended In Vitro ADME/Tox Assays

AssayPurposeMethod
Solubility Determines the aqueous solubility of the compound.Kinetic or thermodynamic solubility assays using HPLC-UV.
Permeability Predicts intestinal absorption.Parallel Artificial Membrane Permeability Assay (PAMPA).[16]
Metabolic Stability Assesses the compound's susceptibility to metabolism by liver enzymes.Incubation with liver microsomes or hepatocytes and monitoring compound disappearance over time.
CYP Inhibition Identifies potential for drug-drug interactions.Incubation with specific cytochrome P450 enzymes and a probe substrate.[16]
hERG Inhibition Screens for potential cardiotoxicity.Patch-clamp electrophysiology or fluorescence-based assays.[16]

Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials:

  • PAMPA plate (a 96-well plate with a filter membrane coated with a lipid solution)

  • Donor and acceptor 96-well plates

  • Test compounds and control compounds with known permeability

  • Phosphate buffer at pH 7.4

  • UV-Vis plate reader or LC-MS/MS for quantification

Procedure:

  • Dissolve the test compounds in the donor buffer.

  • Add the compound solution to the donor wells of the PAMPA plate.

  • Add fresh buffer to the acceptor wells.

  • Incubate the plate for a specified time (e.g., 4-16 hours).

  • Measure the concentration of the compound in both the donor and acceptor wells.

Data Analysis: Calculate the permeability coefficient (Pe) for each compound and classify them as having low, medium, or high permeability.

Conclusion and Future Directions

This guide outlines a logical and efficient workflow for the initial characterization of novel 1-(azetidin-3-yl)imidazolidin-2-one derivatives. By systematically progressing from broad phenotypic screening to target validation and early ADME/Tox profiling, researchers can effectively identify promising lead compounds for further development. Positive results from this series of experiments would warrant more in-depth mechanistic studies, optimization of the chemical scaffold, and eventual evaluation in preclinical in vivo models. The multifaceted nature of the azetidine and imidazolidinone moieties suggests that this class of compounds could yield candidates with diverse and valuable therapeutic applications.[1][17]

References

  • Rafidain Journal of Science. Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi. Semantic Scholar. [Link]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • PubMed. Azetidines of pharmacological interest. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • MDPI. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. [Link]

  • Frontiers. Introduction to small molecule drug discovery and preclinical development. [Link]

  • PubMed Central. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • NIH. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • ResearchGate. Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. [Link]

  • NIH. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • NIH. Advancements in small molecule drug design: A structural perspective. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Azetidinones. [Link]

  • Synthesis and biological activity of 2-azetidinones. Synthesis of bioactive 2-azetidinones and their pharmacological activity. [Link]

  • ResearchGate. Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. [Link]

  • ACS Applied Bio Materials. The Experimentalist's Guide to Machine Learning for Small Molecule Design. [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. [Link]

  • NIH. Cell Viability Assays - Assay Guidance Manual. [Link]

  • MDPI. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]

  • MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • ResearchGate. Synthesis and biological study of Azetidinone derivatives. [Link]

  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • NIH. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. [Link]

  • ResearchGate. In vitro enzymatic assay. [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • ijarsct. Novel Drug Design. [Link]

  • E3S Web of Conferences. Thiazolidine derivatives and their pharmacological actions. [Link]

  • ResearchGate. (PDF) Cell Viability Assays Assay Guidance Manual. [Link]

  • YouTube. functional in vitro assays for drug discovery. [Link]

  • Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Drug Discovery and Development. ADME-Tox Screening System. [Link]

  • WJBPHS. Target identification and validation in research. [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • NIH. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. [Link]

  • European Pharmaceutical Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • Promega Corporation. Drug Discovery: ADME/Toxicity. [Link]

Sources

Application Notes and Protocols for the Use of 1-(Azetidin-3-yl)imidazolidin-2-one as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the characterization and application of 1-(Azetidin-3-yl)imidazolidin-2-one, a novel small molecule with potential as a chemical probe. Given the absence of published biological data for this specific compound, this guide is structured as a strategic workflow. It outlines the necessary experimental protocols to identify its protein target(s), validate target engagement in a cellular context, and establish its utility for interrogating biological systems. We present detailed, field-proven methodologies, including Thermal Proteome Profiling (TPP), Affinity Purification-Mass Spectrometry (AP-MS), and the Cellular Thermal Shift Assay (CETSA), to equip researchers with the tools to transform this molecule from a structural entity into a validated chemical probe.

Introduction: The Role of a Chemical Probe

A chemical probe is a highly selective small molecule designed to modulate the function of a specific protein target.[1] Unlike a drug, a probe's primary purpose is not therapeutic but rather to serve as a precision tool for asking mechanistic and phenotypic questions in biological systems. The quality of a chemical probe is paramount; it must exhibit high potency, well-defined selectivity, and demonstrate on-target activity in a cellular context to generate robust and reproducible data.[2] This guide addresses the uncharacterized compound 1-(Azetidin-3-yl)imidazolidin-2-one and proposes a systematic pathway for its validation and use.

Compound Profile: 1-(Azetidin-3-yl)imidazolidin-2-one

PropertyValueSource
CAS Number 1481367-92-3BLDpharm[3]
Molecular Formula C₆H₁₁N₃OPubChem
Molecular Weight 141.17 g/mol PubChem
Structure PubChem

The structure combines an azetidine ring, known in derivatives to possess activities such as antimicrobial and antitubercular effects, with an imidazolidin-2-one scaffold, which is found in compounds with anticancer, anti-inflammatory, and other pharmacological properties.[4][5][6][7][8][9][10] This structural composition suggests a range of potential biological targets that warrant investigation.

Proposed Workflow for Probe Characterization

The journey from a novel compound to a validated chemical probe is a multi-step process requiring rigorous scientific validation. We propose a logical, phased approach to systematically characterize 1-(Azetidin-3-yl)imidazolidin-2-one.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Selectivity & Control a Hypothesis Generation (Scaffold-based literature review) b Unbiased Target ID Screen (e.g., TPP or AP-MS) a->b Inform screen design c Hit List of Potential Targets b->c d Target Engagement Assay (CETSA) c->d e Confirm Direct Binding in Cells d->e f Biochemical/Biophysical Assays (e.g., Enzyme kinetics, SPR) e->f g Cell-Based Phenotypic Assays e->g h Establish Structure-Activity Relationship (SAR) g->h i Proteome-wide Selectivity Profiling h->i j Synthesize & Test Negative Control h->j k Validated Chemical Probe Package i->k j->k

Caption: Proposed workflow for validating 1-(Azetidin-3-yl)imidazolidin-2-one.

Phase 1: Target Identification Methodologies

The first critical step is to identify the cellular protein(s) that 1-(Azetidin-3-yl)imidazolidin-2-one directly binds to. Unbiased, proteome-wide methods are essential to avoid confirmation bias and uncover unexpected targets.

Thermal Proteome Profiling (TPP)

TPP is a powerful label-free method for identifying drug targets in their native cellular environment.[11] The principle is that ligand binding increases a protein's resistance to heat-induced denaturation.[12] In a TPP experiment, cells are treated with the compound or a vehicle control, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry.[13] Target proteins will show a shift in their melting temperature (Tₘ) upon compound binding.[[“]]

Key Advantages of TPP:

  • Label-free: The compound is used in its native form.[15]

  • In-cell application: Assesses target binding in a physiological context.[11]

  • Unbiased: Interrogates thousands of proteins simultaneously.[15]

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a classic and robust method for target identification.[16][17] This technique requires chemically modifying the probe with an affinity tag (e.g., biotin) or immobilizing it on a solid support (e.g., beads).[18] The modified probe is then incubated with cell lysate, and the probe-protein complexes are "pulled down" and identified by mass spectrometry.[19][20]

Causality Behind Experimental Choices:

  • Linker Position: The affinity tag must be attached at a position on the molecule that does not interfere with its binding to the target. A preliminary Structure-Activity Relationship (SAR) study with simple analogs can help identify non-essential positions.

  • Competition Control: A crucial control experiment involves co-incubating the tagged probe and lysate with an excess of the untagged, free compound. A true target's binding to the tagged probe should be outcompeted, leading to its reduced presence in the final MS analysis.

Phase 2: Validating Target Engagement with CETSA

Once a list of potential targets is generated, it is imperative to confirm direct binding in intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[21] It provides direct biophysical evidence of target engagement.[22]

CETSA_Principle cluster_0 No Ligand cluster_1 With Ligand (Probe) P_unbound Protein Heat_unbound Heat P_unbound->Heat_unbound P_denatured Denatured Protein Heat_unbound->P_denatured PL_complex Protein-Ligand Complex Heat_bound Heat PL_complex->Heat_bound PL_stable Stable Complex Heat_bound->PL_stable

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Protocol 1: CETSA for Target Engagement

This protocol describes a Western blot-based CETSA to validate a specific protein target.

Materials:

  • Cell line expressing the target protein.

  • 1-(Azetidin-3-yl)imidazolidin-2-one (and vehicle, e.g., DMSO).

  • PBS, Cell Lysis Buffer (with protease/phosphatase inhibitors).

  • PCR tubes, Thermocycler, Centrifuge (capable of 20,000 x g at 4°C).

  • SDS-PAGE gels, Western blot equipment.

  • Primary antibody specific to the target protein, secondary antibody.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the probe at a desired concentration (e.g., 10x anticipated EC₅₀) and another set with vehicle control. Incubate for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to a specific cell density.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by 3 minutes at room temperature.[23]

  • Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by thawing on ice).[24]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[24]

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Quantify total protein concentration (e.g., BCA assay).

  • Analysis: Normalize protein amounts, separate by SDS-PAGE, and perform a Western blot using an antibody against the target protein.

  • Data Plotting: Quantify band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and compound-treated samples.

Expected Outcome: A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating that the probe stabilized the target protein at higher temperatures.

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Probe)
40100100
469598
527592
584080
641555
70520

Table represents hypothetical data showing a thermal shift.

Phase 3 & 4: Functional Assays and Selectivity

Functional Assays

Once target engagement is confirmed, functional assays are needed to understand the probe's effect on the target's activity. The assay type is entirely dependent on the target protein's function.

  • For Enzymes: Measure changes in substrate turnover or product formation.

  • For Receptors: Use ligand binding assays or downstream signaling readouts (e.g., cAMP levels).

  • For Scaffolding Proteins: Investigate changes in protein-protein interactions (e.g., via co-immunoprecipitation).

Selectivity and the Importance of a Negative Control

A high-quality probe must be selective.[2] Proteome-wide selectivity can be assessed using techniques like kinome scanning (for kinase targets) or by performing TPP at a high probe concentration to identify off-targets.[25][26][27][28]

Conclusion and Best Practices

The validation of 1-(Azetidin-3-yl)imidazolidin-2-one as a chemical probe is a rigorous but essential process. Following the workflow outlined in these notes—from unbiased target discovery with TPP or AP-MS to definitive engagement validation with CETSA and thorough selectivity profiling—will provide the necessary evidence to establish its utility. A validated probe, complete with a well-characterized negative control, becomes an invaluable asset for the research community to dissect complex biological pathways and validate novel therapeutic targets.[1]

References

  • Quancard, J., Cox, B., Finsinger, D., Guéret, S. M., Hartung, I. V., Koolman, H. F., Messinger, J., Sbardella, G., Laufer, S., & EFMC Best Practices in Medicinal Chemistry WG. (2020). Best Practices for the Validation of Chemical Probes. ChemMedChem, 15(24), 2388-2402. Available from: [Link]

  • Mohammadi, M., Khan, F., Al-Harrasi, A., & Kim, J. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Drug Targeting, 31(9), 935-947. Available from: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. Available from: [Link]

  • Mohammadi, M., Khan, F., Al-Harrasi, A., & Kim, J. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available from: [Link]

  • Mateus, A., Claessens, A., & Savitski, M. M. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Proteome Science, 15(1), 13. Available from: [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Available from: [Link]

  • Chemspace. (2023, December 8). Target Identification and Validation in Drug Discovery. Chemspace. Available from: [Link]

  • Mahapatra, M., Pakeeraiah, K., Mekap, S. K., & Paidesetty, S. K. (2021). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series, 2(1), 1-10. Available from: [Link]

  • Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9-25. Available from: [Link]

  • Gulturk, S., Geronikaki, A., & Suzen, S. (2014). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 19(12), 20688-20705. Available from: [Link]

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. Available from: [Link]

  • Antolin, A. A., & Workman, P. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 66(7), 4619-4633. Available from: [Link]

  • Savitski, M. M., Franken, H., Brunner, M., & Bantscheff, M. (2016). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols, 11(1), 158-176. Available from: [Link]

  • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes for Biological Systems. Available from: [Link]

  • Bio-protocol. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(15), e3693. Available from: [Link]

  • Chemical Probes Portal. (n.d.). Controls for chemical probes. Available from: [Link]

  • Consensus. (n.d.). What is the impact of thermal proteome profiling on drug target identification? Available from: [Link]

  • Udupi, R. H., Mayur, Y. C., & Bhat, A. R. (1998). Synthesis and biological activity of certain azetidin-2-ones. Indian Journal of Heterocyclic Chemistry, 8(2), 143-146. Available from: [Link]

  • Patel, R. B., Desai, K. R., & Chikhalia, K. H. (2012). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 28(2), 753-759. Available from: [Link]

  • Kumar, A., & Parle, A. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 42-46. Available from: [Link]

  • Axelsson, H., Almqvist, H., Seashore-Ludlow, B., & Lundbäck, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay—CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Bantscheff, M., & Kuster, B. (2014). Profiling of Small Molecules by Chemical Proteomics. Methods in Molecular Biology, 1117, 245-260. Available from: [Link]

  • Aldeghi, M., & Grant, J. C. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 591-594. Available from: [Link]

  • ResearchGate. (n.d.). Some known drugs possessing imidazolidin-2-one moiety. Available from: [Link]

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2465-2476. Available from: [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Protein interactions and their importance. Available from: [Link]

  • Gingras, A. C., Gstaiger, M., Raught, B., & Aebersold, R. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology, 8(8), 645-654. Available from: [Link]

  • Ward, C. C., et al. (2021). Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. Available from: [Link]

  • Aldeghi, M., & Grant, J. C. (2021). The Promise and Peril of Chemical Probe Negative Controls. PubMed, 33856816. Available from: [Link]

  • ResearchGate. (2023). New Imidazolidineiminothione, Imidazolidin-2-one, and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Available from: [Link]

  • Ward, C. C., et al. (2021). Profiling the proteome-wide selectivity of diverse electrophiles. ResearchGate. Available from: [Link]

  • CETSA. (n.d.). CETSA. Available from: [Link]

  • Open Lab Notebooks. (2021, June 25). Are Enantiomer of Chemical Probes Good Negative Controls? Available from: [Link]

  • Proteomics & Mass Spectrometry Facility, UNIL. (2018, December 12). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Available from: [Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. (2022). Medicinal Chemistry Research, 31(8), 1335-1346. Available from: [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). Molecules, 26(15), 4443. Available from: [Link]

  • Drew, L. A., et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. Journal of Visualized Experiments, (116), 54519. Available from: [Link]

  • Kumar, A., et al. (2016). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651. Available from: [Link]

  • Meher, C. P., et al. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(23), 6401-6405. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in mechanistic understanding to empower you to diagnose and resolve challenges encountered during this multi-step synthesis.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one can be efficiently achieved through a two-step sequence involving a reductive amination followed by a cyclization reaction. This pathway utilizes commercially available or readily accessible starting materials and employs robust, well-documented chemical transformations.

Overall Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization & Deprotection SM1 N-Boc-azetidin-3-one I1 Intermediate A (N-Boc protected diamine) SM1->I1 NaBH(OAc)₃ DCE, rt SM2 Aminoacetaldehyde diethyl acetal SM2->I1 FP_protected Protected Product (1-(1-Boc-azetidin-3-yl)imidazolidin-2-one) I1->FP_protected 1. CDI, THF 2. Acetal Hydrolysis (aq. Acid) FP_final Final Product (1-(Azetidin-3-yl)imidazolidin-2-one) FP_protected->FP_final TFA, DCM 0 °C to rt

Caption: Proposed workflow for 1-(Azetidin-3-yl)imidazolidin-2-one synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Step 1: Reductive Amination

Q1: My reaction shows low conversion of the starting ketone, N-Boc-azetidin-3-one. What are the likely causes?

A: Low conversion in reductive amination often points to issues with the reagents or reaction conditions. Consider the following:

  • Reducing Agent Quality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic. Use a freshly opened bottle or ensure it has been stored in a desiccator. Inefficient reduction will stall the reaction as the iminium ion intermediate is not consumed.

  • Reaction pH: While NaBH(OAc)₃ reactions do not require strict pH control, the formation of the initial imine/iminium ion is pH-sensitive. The acetic acid generated in situ from NaBH(OAc)₃ typically provides a suitable acidic environment. If using other reducing agents like sodium cyanoborohydride (NaBH₃CN), the reaction must be maintained at a pH of 4-5 to favor iminium ion formation without degrading the starting materials.[1]

  • Solvent Purity: Ensure you are using anhydrous solvents, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Water can hydrolyze the imine intermediate and consume the reducing agent.

  • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of both the amine component (aminoacetaldehyde diethyl acetal) and the reducing agent relative to the ketone.

Q2: I am observing a significant amount of N-Boc-azetidin-3-ol as a byproduct. How can I prevent this?

A: The formation of the alcohol byproduct indicates that the ketone is being reduced directly, a competitive and undesirable side reaction.

  • Choice of Reducing Agent: This is the most critical factor. NaBH(OAc)₃ is the preferred reagent for reductive aminations precisely because it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting ketone.[1] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), you will inevitably see significant alcohol formation.

  • Reaction Order of Addition: For sensitive substrates, you can pre-mix the ketone and the amine in the solvent for a short period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent. This ensures the imine is present for the reducing agent to act upon immediately.

Step 2: Cyclization to Form the Imidazolidin-2-one Ring

Q3: The cyclization of my diamine intermediate with carbonyldiimidazole (CDI) is providing a low yield. What can I do to improve it?

A: Inefficient cyclization can be frustrating. The key is to favor the intramolecular cyclization over intermolecular polymerization.

  • High Dilution: A common cause of low yield is the formation of polymeric urea byproducts. Performing the reaction under high dilution (e.g., 0.05 M to 0.1 M) disfavors intermolecular reactions and promotes the desired intramolecular ring closure.

  • Solvent Choice: Aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or DCM are standard. THF is often an excellent choice. Ensure the solvent is anhydrous, as water will rapidly quench the CDI.

  • Temperature: While these reactions often proceed at room temperature, gentle heating (e.g., 40-50 °C or refluxing in THF) can often drive the cyclization to completion, especially if the intermediate is sterically hindered.[2][3]

  • CDI Quality: CDI is highly sensitive to moisture. Use a high-purity grade from a freshly opened container. Poor quality CDI is a frequent cause of reaction failure.

Q4: My analysis shows the formation of an acyclic urea intermediate that won't cyclize. How do I resolve this?

A: This indicates that the first step (acylation of one amine with CDI) has occurred, but the second step (intramolecular attack to displace imidazole) is slow.

  • Driving the Reaction: As mentioned above, increasing the temperature is the most effective way to promote the final ring-closing step.

  • Alternative Cyclizing Agents: If CDI consistently fails, consider alternatives. Phosgene or its safer liquid equivalent, triphosgene, are highly effective but require handling in a fume hood with appropriate safety precautions. Diphenyl carbonate can also be used, often at higher temperatures. The use of CO₂ with a dehydrative activator like diphenylphosphoryl azide (DPPA) is another modern approach.[4]

Step 3: Boc Deprotection

Q5: I am losing a significant portion of my product during the final Boc deprotection step. Is the azetidine ring unstable?

A: Yes, the four-membered azetidine ring is susceptible to ring-opening under harsh acidic conditions due to its inherent ring strain.[5][6] Milder deprotection conditions are crucial.

  • Optimized Acidic Conditions: The standard condition of trifluoroacetic acid (TFA) in DCM is effective, but the temperature should be carefully controlled.[7] Start the reaction at 0 °C and allow it to slowly warm to room temperature only if necessary, monitoring by TLC or LC-MS.

  • Minimize Reaction Time: Do not let the reaction run for an extended period. Once the starting material is consumed, work up the reaction immediately to neutralize the acid and prevent product degradation.

  • Alternative Methods: For highly sensitive substrates, other methods like using 4M HCl in dioxane at 0 °C or room temperature can be considered, but these should also be carefully monitored.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for the azetidine core? A: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one) is the ideal starting material.[8] The Boc protecting group is stable to the reductive amination and cyclization conditions but can be removed under moderately acidic conditions that are less likely to compromise the final product structure.[7]

Q: Which cyclizing agent is generally the most reliable and user-friendly? A: 1,1'-Carbonyldiimidazole (CDI) is highly recommended for its reliability, safety, and ease of handling compared to phosgene-based reagents.[3][9] Its byproducts, imidazole and CO₂, are generally easy to remove during workup. The primary caveat is its moisture sensitivity.

Q: What are the best practices for purifying the final product, 1-(Azetidin-3-yl)imidazolidin-2-one? A: The final product is a polar and basic compound. Purification is typically best achieved by:

  • Acid-Base Extraction: After deprotection and neutralization, an acid-base workup can help remove non-basic impurities.

  • Column Chromatography: Reverse-phase chromatography (C18 silica) is often effective for polar, basic compounds. If using normal-phase silica gel, it is often necessary to add a small amount of a basic modifier like triethylamine (1-2%) or ammonium hydroxide (0.5-1%) to the eluent system (e.g., DCM/Methanol/NH₄OH) to prevent peak tailing and product loss on the column.

  • Recrystallization/Trituration: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/ether) or trituration can be an excellent final purification step.

Q: Can this synthesis be performed as a one-pot reaction? A: While a one-pot synthesis from the Schiff base formation to cyclization is theoretically possible, it is not recommended for optimizing yield.[10] The optimal conditions for reductive amination (mildly acidic) and CDI-mediated cyclization (anhydrous, neutral/basic) are different. Furthermore, purifying the intermediate diamine after the first step removes unreacted starting materials and byproducts, leading to a cleaner cyclization reaction and a higher overall yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-((2,2-diethoxyethyl)amino)azetidine-1-carboxylate (Intermediate A)

Caption: Reagent table for the reductive amination step.

Procedure:

  • To a round-bottom flask charged with N-Boc-azetidin-3-one (1.0 eq), add anhydrous 1,2-dichloroethane (DCE).

  • Add aminoacetaldehyde diethyl acetal (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may exotherm slightly.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure intermediate.

Protocol 2: Synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one

Procedure:

  • Cyclization: Dissolve the purified intermediate from Protocol 1 in anhydrous THF under a nitrogen atmosphere (at a concentration of ~0.1 M).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) in one portion.

  • Stir the mixture at room temperature for 4-6 hours.

  • Add 1M aqueous HCl and stir vigorously for 1-2 hours to hydrolyze the acetal.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with ethyl acetate to remove non-polar impurities.

  • Basify the aqueous layer to pH > 10 with 2M NaOH and extract multiple times with DCM or a DCM/isopropanol mixture.

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the crude Boc-protected product.

  • Deprotection: Dissolve the crude material in DCM and cool to 0 °C.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 1-2 hours until the reaction is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a minimal amount of water, basify with solid K₂CO₃ or 2M NaOH, and extract with DCM/isopropanol.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified as described in the FAQ section.

References

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. Available at: [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]

  • Synthesis of 2‐imidazolidinones via reduction and cyclization. ResearchGate. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Semantic Scholar. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Imidazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and biological study of Azetidinone derivatives. Research Square. Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Available at: [Link]

  • Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi. Semantic Scholar. Available at: [Link]

  • N-BOC-3-Azetidinone. ChemBK. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

  • 3-azetidinylethyl-1-phenyl-2-imidazolidinone derivative, manufacture and composition. Google Patents.
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives. PubMed. Available at: [Link]

  • Oxidative allene amination for the synthesis of azetidin-3-ones. NIH. Available at: [Link]

  • Synthesis of azetidine derivatives. Google Patents.
  • 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. PubChem. Available at: [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. NIH. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(Azetidin-3-yl)imidazolidin-2-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Azetidin-3-yl)imidazolidin-2-one HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimental work with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.

Part 1: Understanding the Challenge - FAQs

This section addresses common initial questions regarding the solubility of 1-(Azetidin-3-yl)imidazolidin-2-one HCl.

Q1: I'm having trouble dissolving 1-(Azetidin-3-yl)imidazolidin-2-one HCl in my aqueous buffer. Why might this be happening?

A1: As a hydrochloride salt of a small molecule containing both a basic azetidine ring and a polar imidazolidinone moiety, the aqueous solubility of 1-(Azetidin-3-yl)imidazolidin-2-one HCl is expected to be pH-dependent.[1] Several factors could be contributing to poor solubility:

  • pH of the Medium: The protonated amine of the azetidine ring is crucial for aqueous solubility. If the pH of your buffer is near or above the pKa of the azetidinyl group, the compound will be less protonated (more in its free base form), leading to a significant decrease in solubility.[2]

  • Common Ion Effect: Since the compound is a hydrochloride salt, high concentrations of chloride ions in your buffer (e.g., from NaCl) can suppress the dissolution of the salt, a phenomenon known as the common ion effect.

  • Ionic Strength and Buffer Species: The type and concentration of salts in your buffer can influence the solubility of the compound.[1]

  • Kinetic vs. Thermodynamic Solubility: You might be observing the lower, more stable thermodynamic solubility, especially if the solution has been allowed to equilibrate over time. Kinetic solubility, which is often higher but less stable, is observed upon initial dissolution from a high-concentration stock (like DMSO).[3][4]

Q2: What is the predicted pKa of 1-(Azetidin-3-yl)imidazolidin-2-one, and how does this affect its solubility?

This predicted pKa is critical for understanding its pH-dependent solubility. At a pH well below this value (e.g., pH < 7), the azetidine nitrogen will be predominantly protonated, rendering the molecule more soluble in aqueous media. As the pH approaches and surpasses the pKa, the equilibrium will shift towards the uncharged, less soluble free base form.

Q3: In which solvents can I expect 1-(Azetidin-3-yl)imidazolidin-2-one HCl to be soluble?

A3: Based on its structure as a hydrochloride salt, the following solubility profile can be anticipated:

  • High Solubility: Highly polar protic solvents such as water (especially at acidic pH), methanol, and ethanol are likely to be good solvents.

  • Moderate to High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also expected to be effective solvents.

  • Low Solubility: Non-polar and weakly polar organic solvents such as diethyl ether, hexane, toluene, and ethyl acetate are unlikely to be good solvents for the hydrochloride salt form.[6] To dissolve the compound in these less polar solvents, it is often necessary to first neutralize the HCl salt to its free base form.[2][7]

The following table provides a general guide to solvent selection.

Solvent ClassExamplesPredicted Solubility of HCl SaltRationale
Polar Protic Water, Methanol, EthanolHigh (pH dependent for water)The polar nature and hydrogen bonding capacity of these solvents can effectively solvate the ionic salt.
Polar Aprotic DMSO, DMFModerate to HighThe high polarity of these solvents can dissolve a wide range of compounds, including salts.
Non-Polar Aprotic Hexane, TolueneVery LowThese solvents lack the polarity to effectively solvate the ionic hydrochloride salt.
Weakly Polar Aprotic Diethyl Ether, Ethyl AcetateVery LowInsufficient polarity to overcome the lattice energy of the salt.

Part 2: Troubleshooting and Protocols

This section provides detailed, step-by-step methodologies for addressing solubility issues with 1-(Azetidin-3-yl)imidazolidin-2-one HCl.

Initial Assessment of Solubility

Before attempting solubility enhancement, it is crucial to quantitatively assess the kinetic and thermodynamic solubility of your compound in the desired aqueous medium.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination [3][8]

  • Preparation: Add an excess amount of 1-(Azetidin-3-yl)imidazolidin-2-one HCl powder to a known volume of your aqueous buffer in a sealed vial. Ensure there is undissolved solid at the bottom.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (see Protocol 4).

  • Result: This concentration represents the thermodynamic solubility of the compound under the tested conditions.

Protocol 2: High-Throughput Kinetic Solubility Assay [3][9]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into your aqueous buffer.

  • Incubation: Incubate the plate at a constant temperature for a shorter period (e.g., 1-2 hours) with shaking.

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first detected is the kinetic solubility.

  • Alternative Quantification: Alternatively, filter the plate and quantify the concentration in the filtrate using a rapid method like UV-Vis spectrophotometry (see Protocol 4).

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: The compound precipitates out of my aqueous buffer upon addition from a DMSO stock.

This is a common indication that the kinetic solubility has been exceeded.

Workflow for Addressing Precipitation:

start Precipitation Observed ph_check Is the buffer pH at least 2 units below the predicted pKa (~8.5-9.5)? start->ph_check adjust_ph Decrease buffer pH to < 7 ph_check->adjust_ph No cosolvent Introduce a co-solvent ph_check->cosolvent Yes adjust_ph->cosolvent free_base Consider if the free base form is more suitable for the experiment cosolvent->free_base

Decision-making workflow for precipitation issues.

Solution 1: pH Adjustment

The most direct way to enhance the solubility of an amine hydrochloride is to lower the pH of the aqueous medium.

Protocol 3: pH-Dependent Solubility Profiling

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).

  • Determine Solubility: Using the shake-flask method (Protocol 1), determine the thermodynamic solubility of 1-(Azetidin-3-yl)imidazolidin-2-one HCl in each buffer.

  • Plot Data: Plot the logarithm of the solubility (log S) against the pH. This will give you a visual representation of the pH-solubility profile and help you select an optimal pH for your experiments. For a basic compound, you should observe a significant increase in solubility as the pH decreases.[1]

Solution 2: Co-solvency

The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of your compound.[10][11]

Table of Common Co-solvents:

Co-solventTypical Concentration RangeNotes
Ethanol5-20% (v/v)Generally well-tolerated in many biological assays.
Propylene Glycol10-40% (v/v)Can increase viscosity.
Polyethylene Glycol (PEG 300/400)10-50% (v/v)Effective for many poorly soluble compounds.
Glycerol5-30% (v/v)High viscosity.

Protocol for Co-solvent Screening:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

  • Prepare Mixtures: Prepare a series of aqueous buffer solutions containing different concentrations of each co-solvent.

  • Measure Solubility: Determine the solubility of your compound in each co-solvent mixture using a high-throughput kinetic solubility assay (Protocol 2).

  • Evaluate: Identify the co-solvent and concentration that provides the desired solubility without negatively impacting your experimental system (e.g., cell viability).

Issue 2: My application requires a non-aqueous solvent, but the HCl salt has poor solubility.

Solution: Conversion to the Free Base

For reactions or formulations in less polar organic solvents, converting the hydrochloride salt to the more soluble free base is often necessary.[6][12]

Protocol for Neutralization to the Free Base:

  • Dissolve/Suspend: Suspend the 1-(Azetidin-3-yl)imidazolidin-2-one HCl in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add Base: Add a weak inorganic base (e.g., saturated aqueous sodium bicarbonate) or a tertiary amine base (e.g., triethylamine, 1.1 equivalents) to the suspension.

  • Stir: Stir the mixture until the solid dissolves, indicating the formation of the free amine.

  • Work-up (if using aqueous base): If an aqueous base was used, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Direct Use (if using tertiary amine): If a tertiary amine was used, the resulting solution containing the free amine can often be used directly in the next synthetic step. The triethylamine hydrochloride salt may precipitate and can be removed by filtration.

Issue 3: I need to prepare a solid formulation with improved dissolution characteristics.

For solid dosage forms or when aiming for improved dissolution rates, several advanced techniques can be employed.

Solution 1: Micronization

Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[13][14][15][16] This can be achieved through techniques like jet milling.[17]

Solution 2: Amorphous Solid Dispersions (ASDs)

Converting the crystalline drug into an amorphous state, dispersed within a polymer matrix, can significantly enhance its apparent solubility and dissolution rate.[18][19][20]

General Procedure for Preparing an ASD by Solvent Evaporation:

  • Co-dissolve: Dissolve both 1-(Azetidin-3-yl)imidazolidin-2-one HCl and a suitable polymer (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol/dichloromethane mixture).[19]

  • Evaporate: Remove the solvent under reduced pressure.

  • Dry: Thoroughly dry the resulting solid under high vacuum to remove any residual solvent.

  • Characterize: Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD).

Analytical Quantification

Accurate quantification is essential for all solubility studies.

Protocol 4: Quantification by UV-Vis Spectrophotometry

This is a rapid method suitable for high-throughput screening.

  • Determine λmax: Scan a solution of the compound in the relevant solvent/buffer across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Create a series of standard solutions of known concentrations.

  • Generate Calibration Curve: Measure the absorbance of each standard at the λmax and plot absorbance versus concentration. The resulting curve should be linear in the desired concentration range.

  • Measure Sample: Measure the absorbance of your unknown sample (appropriately diluted to fall within the linear range of the calibration curve) and determine its concentration from the curve.

Protocol 5: Quantification by High-Performance Liquid Chromatography (HPLC) [6][21][22][23]

HPLC offers higher specificity and is the preferred method for accurate quantification, especially in complex matrices.

  • Method Development: Develop a reversed-phase HPLC method. A C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer with an adjusted pH) and an organic solvent like acetonitrile or methanol.

  • Detection: Use a UV detector set at the λmax of the compound.

  • Calibration: Inject a series of standards of known concentrations to generate a calibration curve based on peak area.

  • Analysis: Inject your sample and determine the concentration from the calibration curve.

Workflow for Analytical Method Selection:

start Need to Quantify Compound purity_check Is the sample pure and in a simple matrix? start->purity_check uv_vis Use UV-Vis Spectrophotometry (Protocol 4) purity_check->uv_vis Yes complex_matrix Is the sample in a complex matrix (e.g., cell lysate, plasma)? purity_check->complex_matrix No hplc Use HPLC (Protocol 5) uv_vis->hplc For higher accuracy/specificity complex_matrix->hplc

Choosing the right analytical method.

References

  • Pharmaceutical Technology. (2021, November 2).
  • Juniper Publishers. (2023, October 2). Micronization Technique for Solubility Enhancement.
  • IJCRT.org. (2023, October 10). Micronization Technique for Solubility Enhancement.
  • Juniper Publishers. (2023, October 2). Micronization Technique for Solubility Enhancement.
  • Journal of Pharmaceutical Science and Technology. (2011).
  • ARC Journals. (n.d.).
  • ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?
  • Google Patents. (n.d.).
  • Benchchem. (2025, December).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • ResearchGate. (2017, August 9). How to quantify multiple amines present in a solution using UV-VIS?
  • ECHEMI. (n.d.).
  • PubMed. (2026, January 5).
  • ResearchGate. (2025, August 6). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide | Request PDF.
  • MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • Wikipedia. (n.d.). Azetidine.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Pharma Excipients. (n.d.). Amorphous Solid Dispersion Formation via Solvent Granulation – A Case Study with Ritonavir and Lopinavir.
  • Technical Disclosure Commons. (2022, November 18).
  • World Journal of Pharmaceutical Research. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • PubMed Central. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • PubMed Central. (n.d.).
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015, April 17).
  • University of Alberta. (n.d.).
  • Benchchem. (2025). Addressing solubility issues of 1,3-Dimethylimidazolidine-2,4-dione in aqueous media.
  • Pharmaceutical Development and Technology. (2012, June 12).
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • PubMed Central. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins.
  • Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC.
  • PubMed. (2005, December).
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • SlideShare. (2013, February 15).
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
  • Reddit. (2018, August 3).
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • PubMed. (2021, June 29). Azetidines of pharmacological interest.
  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?
  • PubMed Central. (2021, July 22).
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ChemRxiv. (n.d.).
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • ResearchGate. (2025, August 7). Synthesis of some Imidazolidinone compounds under phase transfer conditions and photo cleavages studies of molecular for these compounds.
  • OUCI. (2013).
  • PubMed Central. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • MDPI. (n.d.).

Sources

Technical Support Center: Optimizing Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to navigate the common challenges in synthesizing this valuable heterocyclic motif. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, presents unique synthetic hurdles that require careful consideration of reaction parameters.[1]

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the azetidine ring?

A1: The most prevalent methods for forming the azetidine ring hinge on intramolecular cyclization. These reactions typically involve a nitrogen nucleophile displacing a leaving group on a γ-carbon. Key approaches include:

  • Intramolecular Cyclization of γ-Haloamines or Activated γ-Amino Alcohols: This is a foundational and extensively utilized method. It involves activating a 3-amino-1-propanol derivative, for instance, by converting the alcohol into a proficient leaving group like a tosylate or mesylate, followed by cyclization in the presence of a base.[2][3]

  • Palladium-Catalyzed Intramolecular C-H Amination: This contemporary technique enables azetidine ring formation by activating a C(sp³)-H bond at the γ-position of an amine substrate, frequently employing a directing group.[1]

  • Lanthanide-Catalyzed Intramolecular Aminolysis of Epoxides: Lewis acids, such as Lanthanum(III) triflate, can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to yield 3-hydroxyazetidines.[2][3]

  • [2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can produce azetidines.[2][4][5]

Q2: My reaction is yielding the five-membered pyrrolidine ring as a major byproduct. What causes this, and how can I favor azetidine formation?

A2: The formation of a pyrrolidine byproduct is a common challenge stemming from the kinetic versus thermodynamic favorability of forming a five-membered ring over a four-membered one. Here's how to address this:

  • Leaving Group Choice: A very good leaving group (e.g., triflate, tosylate) can accelerate the desired intramolecular SN2 reaction to form the azetidine before competing side reactions, like elimination or intermolecular reactions, can occur.

  • Concentration: Running the reaction at high dilution (e.g., 0.01-0.05 M) favors intramolecular cyclization over intermolecular polymerization, a common side reaction that consumes starting material.

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base (e.g., potassium tert-butoxide, DBU) is often preferred to deprotonate the amine without competing as a nucleophile. The pKa of the conjugate acid of the base should be high enough to effectively deprotonate the amine starting material.

Q3: I'm struggling with low or no yield of my desired azetidine. What are the likely culprits?

A3: Low or non-existent yields in azetidine synthesis are frequently encountered due to the ring strain of the four-membered ring, which can make its formation challenging.[6] Several factors could be at play:

  • Catalyst Activity and Loading: Ensure adequate catalyst loading. For instance, in Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃)-catalyzed intramolecular aminolysis, a 5 mol% loading was found to be optimal.[3][6] Also, consider potential catalyst deactivation. Lewis acids like La(OTf)₃ can be neutralized by the basicity of amine nucleophiles.[3][6]

  • Purity of Starting Materials: Ensure your starting materials, reagents, and solvents are pure and dry. Water can quench bases and catalysts, and impurities can lead to unforeseen side reactions.

  • Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, they can also promote decomposition and side reactions. It's often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress.

II. Troubleshooting Guides

Issue 1: Reaction Stalls or Fails to Reach Completion

Symptoms: TLC or LC-MS analysis shows the presence of starting material even after prolonged reaction times.

Causality and Troubleshooting Steps:

  • Re-evaluate Base Stoichiometry and Strength: The amine starting material must be effectively deprotonated to become a potent nucleophile.

    • Action: Ensure at least one equivalent of a sufficiently strong base is used. If using a weaker base like a tertiary amine, consider switching to a stronger, non-nucleophilic base like an alkali metal hydride or alkoxide.

  • Assess Leaving Group Efficacy: A poor leaving group will significantly slow down the rate of cyclization.

    • Action: If using a halide, consider converting it to a better leaving group like a tosylate, mesylate, or triflate. The relative rates of leaving group departure are approximately: I > Br > Cl >> F and OTs > OMs > Halides.

  • Investigate Potential Catalyst Inhibition: In catalyzed reactions, the catalyst's active site may be blocked or poisoned.

    • Action: Purify starting materials to remove potential inhibitors. In some cases, adding a co-catalyst or an additive can regenerate the active catalyst. For instance, in some palladium-catalyzed reactions, the addition of a silver salt can act as a halide scavenger.[1]

Issue 2: Formation of Oligomers or Polymers

Symptoms: The reaction mixture becomes viscous, and analysis shows a complex mixture of high molecular weight species.

Causality and Troubleshooting Steps:

  • Favor Intramolecular Cyclization: High concentrations favor intermolecular reactions leading to polymerization.

    • Action: Employ high-dilution conditions (0.01 M or lower). This can be practically achieved by the slow addition of the substrate to a solution of the base and/or catalyst over an extended period (syringe pump addition).

Experimental Workflow: Troubleshooting Polymerization

Caption: Troubleshooting workflow for oligomer/polymer formation.

Issue 3: Azetidine Ring Instability and Decomposition

Symptoms: The desired azetidine product forms but then degrades during the reaction, workup, or purification.

Causality and Troubleshooting Steps:

  • Acid-Mediated Ring Opening: The strained azetidine ring can be susceptible to opening under acidic conditions, especially with certain N-substituents.[7][8]

    • Action: Maintain neutral or basic conditions during workup and purification. Use a mild base like sodium bicarbonate for aqueous washes. For chromatography, consider using a silica gel that has been neutralized with triethylamine.

  • Nucleophilic Attack: The azetidine ring can be opened by nucleophiles present in the reaction mixture.

    • Action: Choose non-nucleophilic reagents where possible. If a nucleophile is required for a subsequent step, consider protecting the azetidine nitrogen to reduce the ring's susceptibility to attack.

  • Protecting Group Choice: The N-protecting group significantly influences the stability of the azetidine ring.

    • Action: Select a protecting group that is stable to the reaction conditions. For example, a Boc group is labile to strong acids, while a Cbz group is more robust and can be removed under orthogonal hydrogenolysis conditions.[9]

Data Summary: N-Protecting Group Selection Guide
Protecting GroupStability under Acidic ConditionsStability under Basic ConditionsRemoval ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Labile, particularly to strong acids (e.g., TFA).[9]Generally stable.Strong acid (TFA, HCl).Widely used due to its straightforward introduction and removal. Its acid sensitivity necessitates careful planning of subsequent reaction steps.[9]
Cbz (Carboxybenzyl)More stable than Boc to acidic conditions.Generally stable.Hydrogenolysis (e.g., H₂, Pd/C).Enables orthogonal deprotection in the presence of acid-labile groups.
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).The strong electron-withdrawing nature can in some cases activate the ring towards nucleophilic attack, but also confers stability in other contexts. Removal can be challenging.[9]

III. Key Experimental Protocols

Protocol 1: Gabriel-Cromwell Synthesis of N-Benzylazetidine-3-carboxylate

This protocol outlines a classical approach to synthesizing a functionalized azetidine via intramolecular cyclization.

Step 1: Synthesis of Diethyl 2-(bromomethyl)malonate

  • To a stirred solution of diethyl malonate (1.0 eq) and paraformaldehyde (1.1 eq) in acetic anhydride (2.0 eq) at 0 °C, slowly add concentrated sulfuric acid (0.1 eq).

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield the crude product, which is used in the next step without further purification.

Step 2: Synthesis of Diethyl 2-((benzylamino)methyl)malonate

  • To a solution of the crude diethyl 2-(bromomethyl)malonate (1.0 eq) in acetonitrile, add benzylamine (2.2 eq) and potassium carbonate (1.5 eq).

  • Heat the mixture to reflux and stir for 16 hours.

  • Cool the reaction to room temperature, filter, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Step 3: Intramolecular Cyclization to form Ethyl N-benzylazetidine-3-carboxylate

  • To a solution of diethyl 2-((benzylamino)methyl)malonate (1.0 eq) in a suitable solvent like THF or DMSO, add a strong, non-nucleophilic base such as sodium hydride (1.1 eq) or potassium tert-butoxide (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography to yield the final azetidine product.

Reaction Pathway: Gabriel-Cromwell Synthesis

A Diethyl Malonate + Paraformaldehyde B Diethyl 2-(bromomethyl)malonate A->B H₂SO₄, Ac₂O C Diethyl 2-((benzylamino)methyl)malonate B->C Benzylamine, K₂CO₃ D Ethyl N-benzylazetidine-3-carboxylate C->D NaH or KOtBu (Intramolecular Cyclization)

Caption: Key steps in the Gabriel-Cromwell synthesis of a functionalized azetidine.

IV. Advanced Strategies and Considerations

Solvent Effects in Azetidine Formation

The choice of solvent can significantly influence the rate and outcome of nucleophilic substitution reactions involved in azetidine synthesis.[10][11]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can solvate both the nucleophile (amine) and the electrophile (alkyl halide/sulfonate). While they can help dissolve ionic reagents, they can also form strong hydrogen bonds with the nucleophile, thereby decreasing its reactivity and potentially slowing down SN2-type cyclizations.[12] However, for reactions proceeding through an SN1-like mechanism, these solvents can stabilize the carbocationic intermediate, accelerating the reaction.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred for SN2 reactions. They can solvate the counter-ion of the base but do not strongly solvate the nucleophile, leaving it more "naked" and reactive. This often leads to faster reaction rates for intramolecular cyclization.

Catalytic Approaches

Modern synthetic methods increasingly rely on catalysis to achieve efficient and selective azetidine formation.

  • Lanthanide Catalysis: As mentioned, Lewis acids like La(OTf)₃ are effective for the intramolecular aminolysis of epoxides.[3][13] This method is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic.[3][13]

  • Copper-Catalyzed Photoredox Cyclization: A general anti-Baldwin radical 4-exo-dig cyclization of ynamides can be achieved using a copper-based photoredox catalyst to furnish highly functionalized azetidines.[14]

V. References

  • BenchChem. (n.d.). Optimization of reaction conditions for azetidine synthesis. Retrieved from

  • BenchChem. (n.d.). Catalyst Selection for Efficient Azetidine Synthesis: A Technical Support Center. Retrieved from

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248761. Retrieved from [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 97-100. Retrieved from [Link]

  • Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 549. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic methods to access azetidines. Retrieved from [Link]

  • Powers, T. M., & Hein, J. E. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16297-16313. Retrieved from [Link]

  • Anderson, W. R., et al. (2023). Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. The Journal of Organic Chemistry, 88(12), 7935-7946. Retrieved from [Link]

  • Parmar, D., & Slanina, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6049-6103. Retrieved from [Link]

  • Singh, M. S., & Singh, A. K. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50059-50095. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

  • Eastman, T. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1601-1606. Retrieved from [Link]

  • Dr. Muhammad Zaman Ashraf. (2020, November 19). Azetidine: Basicity and Preparation [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PubMed. (2023). Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π Electrocyclizations. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Becker, M. R., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 5094. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular aza Paternò‐Büchi reaction of oximes for functionalized azetidines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]

  • Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

  • YouTube. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidines, Azetines and Azetes: Monocyclic. Retrieved from [Link]

  • Hoogenboom, R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2534-2551. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • PubMed. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • PubMed. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A. General synthetic route for accessing azetidines via intermolecular.... Retrieved from [Link]

  • BenchChem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions. Retrieved from

Sources

stability issues of 1-(Azetidin-3-yl)imidazolidin-2-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(Azetidin-3-yl)imidazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. By understanding the underlying chemical principles of its structure, which combines a strained azetidine ring with a cyclic urea (imidazolidin-2-one), we can anticipate and troubleshoot issues to ensure the integrity of your experiments.

Introduction to the Molecule's Chemistry

1-(Azetidin-3-yl)imidazolidin-2-one possesses two key structural features that dictate its stability profile:

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle is characterized by significant ring strain (approx. 25.4 kcal/mol).[1][2] This strain makes the ring susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions which can protonate the nitrogen and further activate the ring.[3][4]

  • Imidazolidin-2-one Ring: As a cyclic urea, this ring is prone to hydrolysis, breaking the amide bonds. The stability of ureas in solution is often dependent on pH and temperature, with increased degradation observed at extreme pH values and elevated temperatures.[5][6] Generally, ureas exhibit better stability in a pH range of 4-8.[5][7]

Understanding these inherent reactivities is crucial for diagnosing and preventing degradation during storage, formulation, and experimentation.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter. Each section explains the likely chemical cause and provides a step-by-step protocol for investigation and resolution.

Issue 1: Rapid Loss of Potency in Acidic Aqueous Media

Question: I've prepared a stock solution of 1-(Azetidin-3-yl)imidazolidin-2-one in a pH 4.5 buffer. When I re-analyze it a day later, I see a significant drop in the concentration of the parent compound and the emergence of new peaks in my HPLC chromatogram. What is happening?

Scientific Explanation: The most probable cause is the acid-mediated hydrolysis and/or ring-opening of the strained azetidine ring. In an acidic environment, the nitrogen atom of the azetidine ring can become protonated, forming a reactive azetidinium ion.[8] This positively charged species is an excellent electrophile, making the ring highly susceptible to nucleophilic attack by water (hydrolysis) or other nucleophiles present in the medium, leading to the opening of the four-membered ring. This degradation pathway is a known liability for molecules containing azetidine moieties.[4]

Workflow for Investigation and Mitigation:

Caption: Workflow to diagnose and solve acid-driven degradation.

Experimental Protocol: pH Stability Profiling

  • Preparation: Prepare four separate buffers: pH 3.0 (citrate), pH 5.0 (acetate), pH 7.4 (phosphate), and pH 9.0 (borate).

  • Incubation: Dissolve 1-(Azetidin-3-yl)imidazolidin-2-one in each buffer to a final concentration of 1 mg/mL. Aliquot and incubate these solutions at a controlled temperature (e.g., 37°C to accelerate degradation).

  • Time Points: At T=0, 2, 4, 8, and 24 hours, take a sample from each buffer. Immediately quench any further reaction by diluting the sample in a neutral mobile phase and freezing at -20°C until analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to determine the mass of any new peaks.

Issue 2: Appearance of a Major Degradant in Basic Solution at High Temperature

Question: To increase solubility, I dissolved my compound in a pH 9.5 buffer and heated it to 60°C. My analysis now shows a new major peak. What is this likely to be?

Scientific Explanation: Under basic conditions, especially with heating, the imidazolidin-2-one ring is susceptible to base-catalyzed hydrolysis. The hydroxide ion acts as a nucleophile, attacking one of the carbonyl carbons of the cyclic urea. This leads to the cleavage of an amide bond and the opening of the five-membered ring to form a diamine derivative. While the azetidine ring is generally more stable under basic than acidic conditions, prolonged exposure or high temperatures can still promote degradation.

Potential Degradation Pathway:

G Parent 1-(Azetidin-3-yl)imidazolidin-2-one Condition High pH (e.g., > 9) High Temperature (e.g., > 50°C) Parent->Condition Intermediate Tetrahedral Intermediate at Carbonyl Carbon Condition->Intermediate OH- attack Product Ring-Opened Product (N-(azetidin-3-yl)-N'-(2-aminoethyl)urea) Intermediate->Product Ring Cleavage

Caption: Proposed hydrolysis of the imidazolidin-2-one ring.

Experimental Protocol: Forced Degradation Study (Base Hydrolysis)

Forced degradation studies are a systematic way to identify potential degradation products.[9][10][11]

  • Stress Conditions: Prepare a 1 mg/mL solution of the compound in 0.1 M NaOH. Prepare a control solution in purified water.

  • Incubation: Heat both solutions at 60°C. Monitor the reaction over several hours (e.g., at T=0, 1, 2, 4, 8 hours).

  • Sample Processing: At each time point, withdraw an aliquot and immediately neutralize it with an equimolar amount of 0.1 M HCl to stop the degradation.

  • Analysis: Analyze the neutralized samples using LC-MS to track the disappearance of the parent peak and the appearance of the degradant(s). The mass of the new peak should correspond to the addition of one molecule of water (M+18) to the parent compound.

  • Preventative Measures: If base-catalyzed hydrolysis is confirmed, avoid high pH and high-temperature conditions. Use alternative solvents or formulation strategies to achieve solubility. For long-term storage of solutions, maintain a pH between 6.0 and 8.0 and store at reduced temperatures (2-8°C or frozen).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1-(Azetidin-3-yl)imidazolidin-2-one? A: As a solid, the compound is expected to be much more stable. Store it in a tightly sealed container, protected from moisture and light, at controlled room temperature or refrigerated (2-8°C) for long-term storage.

Q2: Which solvents are recommended for preparing stock solutions to maximize stability? A: For maximum stability, aprotic organic solvents like DMSO or DMF are generally preferred for long-term storage of stock solutions, as they minimize the risk of hydrolysis. If aqueous buffers are required for experiments, it is best to prepare them fresh from a concentrated organic stock. Based on the general stability of ureas, buffered aqueous solutions at a pH between 6.0 and 7.5 are recommended.[5][7] Avoid strongly acidic or basic conditions.

Q3: Can I expect degradation under photolytic (light) or oxidative stress? A: While the core structure does not contain obvious chromophores that would suggest high photosensitivity, photostability should always be confirmed experimentally as per ICH Q1B guidelines.[12] The molecule does not contain functional groups that are exceptionally prone to oxidation, but a forced oxidation study (e.g., using 3% H₂O₂) should be performed to confirm this.

Q4: How can I set up a comprehensive forced degradation study for this compound? A: A standard forced degradation study involves exposing the compound to a range of stress conditions to identify all potential degradation pathways.[9][13] The results are crucial for developing a stability-indicating analytical method.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, RT to 60°CAzetidine ring opening
Base Hydrolysis 0.1 M NaOH, RT to 60°CImidazolidin-2-one ring hydrolysis
Oxidation 3% H₂O₂, RTOxidation of secondary amines (less likely)
Thermal Solid & Solution, 60-80°CGeneral acceleration of other pathways
Photolytic Solid & Solution, ICH Q1B light exposurePhotochemical reactions (structure specific)

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing, 2021.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.Organic & Biomolecular Chemistry (RSC Publishing).
  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides.Organic & Biomolecular Chemistry (RSC Publishing).
  • Imidazolidine - Wikipedia.Wikipedia.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • Azetidine: Chemical Reactivity.YouTube, 2020.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.PMC - NIH, 2021.
  • (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides.
  • Stability of urea in solution and pharmaceutical prepar
  • (A) Half-life of urea for different pH levels based on the...
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.MDPI.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Force Degradation for Pharmaceuticals: A Review.IJSDR.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. 2022.
  • STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS Mladen E. Lilov, Plamen P. Kirilov. 2019.
  • STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES Mladen E. Lilov. 2021.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics.Cheng Research Group - University of Illinois.
  • Recent advances in the synthesis of highly substituted imidazolidines.RSC Publishing, 2024.
  • Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and p

Sources

Technical Support Center: Synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes and minimize the formation of critical side products.

The inherent strain of the azetidine ring and the multi-step nature of imidazolidinone formation present unique challenges.[1] This guide offers troubleshooting advice and protocols grounded in established chemical literature to navigate these complexities successfully.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis. Each entry details the probable cause and provides actionable solutions.

Question 1: My reaction is generating a significant amount of a high-molecular-weight, polar side product that is difficult to separate from the desired product. What is it and how can I prevent it?

Probable Cause: This issue is common during the formation of the imidazolidinone ring, especially when using a precursor like N-(azetidin-3-yl)ethane-1,2-diamine and a carbonylating agent. The likely side product is a linear or oligomeric urea formed by the intermolecular reaction of the diamine precursor instead of the desired intramolecular cyclization. For instance, two molecules of the diamine can react with one carbonylating agent to form a dimeric urea species, which is significantly more polar and has a higher molecular weight. This is analogous to side reactions observed in other cyclic urea syntheses where excess diamine can react with the activated intermediate.[2]

Recommended Solution: The key to preventing this side product is to favor the intramolecular cyclization over the intermolecular reaction. This can be achieved by employing high-dilution conditions.

Protocol: High-Dilution Cyclization

  • Setup: In a three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add the bulk of the reaction solvent (e.g., THF, Dichloromethane). Begin vigorous stirring.

  • Reagent Preparation: Dissolve your N-(azetidin-3-yl)ethane-1,2-diamine precursor (with the azetidine nitrogen appropriately protected, e.g., with a Boc group) in a portion of the solvent. In a separate vessel, dissolve the carbonylating agent (e.g., 1,1'-Carbonyldiimidazole (CDI), triphosgene) in the solvent.

  • Slow Addition: Using the dropping funnel (or a syringe pump for better control), add the diamine solution to the stirred solvent in the main flask over a period of 4-8 hours. If applicable, the carbonylating agent can be added concurrently from a second syringe pump.

  • Temperature Control: Maintain the reaction at an optimal temperature. For many CDI-mediated cyclizations, room temperature is sufficient.

  • Monitoring: Track the reaction progress by TLC or LC-MS to ensure the consumption of starting material and the formation of the desired product.

  • Work-up: Once the reaction is complete, proceed with the standard aqueous work-up and purification. The reduced concentration of reactants should significantly suppress the formation of the dimeric urea side product.

Question 2: My NMR analysis shows a loss of the characteristic azetidine ring signals and the appearance of new signals corresponding to a linear amine. What is causing this decomposition?

Probable Cause: The azetidine ring is a strained four-membered heterocycle susceptible to nucleophilic or acid/base-mediated ring-opening.[1][3][4] This is a common decomposition pathway. The strain energy of the ring makes the methylene carbons electrophilic and susceptible to attack.

  • Acid-Mediated Opening: Under strongly acidic conditions (e.g., during Boc-deprotection with neat TFA), the azetidine nitrogen can be protonated, activating the ring towards nucleophilic attack by counter-ions or solvent molecules.[1]

  • Base-Mediated Opening: Strong bases can also facilitate ring-opening, although this is generally less common than acid-mediated pathways for simple azetidines.[3]

  • Nucleophilic Attack: If your reaction mixture contains strong nucleophiles (e.g., unhindered amines, hydroxides) and elevated temperatures, they can directly attack a carbon atom of the azetidine ring, leading to its cleavage.

Recommended Solution: Careful control of pH and the exclusion of aggressive nucleophiles are critical. When a protecting group must be removed, choose conditions known to be mild for the azetidine ring.

Table 1: Protecting Group Removal Conditions to Preserve Azetidine Integrity

Protecting GroupReagentConditionsComments
Boc 4M HCl in Dioxane or Diethyl Ether0 °C to RT, 1-2 hoursGenerally preferred over neat TFA. The reaction should be monitored closely to avoid prolonged exposure.
Boc Trifluoroacetic Acid (TFA) in DCM (10-20%)0 °C, 1-3 hoursUsing TFA as a solution in an inert solvent is much milder than using it neat.[5]
Cbz H₂, Pd/C (10%)RT, atmospheric pressureHydrogenolysis is a very mild and effective method for Cbz deprotection that preserves the azetidine ring.[5]

Experimental Workflow: Minimizing Azetidine Ring Opening

cluster_start Synthesis Start cluster_reaction Critical Step: Cyclization or Coupling cluster_deprotection Deprotection Strategy cluster_product Outcome start Protected Azetidine Precursor reaction Couple with Imidazolidinone Moiety start->reaction deprotect Protecting Group Removal reaction->deprotect product Desired Product: 1-(Azetidin-3-yl)imidazolidin-2-one deprotect->product Mild Conditions: - H₂, Pd/C - Dilute TFA/DCM - HCl in Dioxane side_product Side Product: Ring-Opened Species deprotect->side_product Harsh Conditions: - Neat TFA - High Temp. - Strong Nucleophiles

Caption: Workflow comparing mild vs. harsh deprotection conditions.

Frequently Asked Questions (FAQs)
FAQ 1: What is the most robust synthetic route to couple the azetidine and imidazolidinone fragments?

There are two primary strategies, each with its own merits. The choice depends on the availability of starting materials and the desired scale.

Strategy A: Alkylation of a Pre-formed Imidazolidinone This is a very common and reliable method. It involves the nucleophilic substitution of an activated imidazolidinone derivative with 3-aminoazetidine.

  • Prepare the Electrophile: Synthesize 1-(2-chloroethyl)imidazolidin-2-one. This can be prepared from 2-chloroethylamine and 2-oxazolidinone or other standard methods.

  • Protect the Azetidine: The secondary amine of 3-aminoazetidine must be protected to prevent self-reaction or reaction at the wrong site. A Boc group is suitable.

  • Coupling: React N-Boc-3-aminoazetidine with 1-(2-chloroethyl)imidazolidin-2-one under basic conditions (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetonitrile. The addition of a catalyst like KI can facilitate the reaction.[6]

  • Deprotection: Remove the Boc group under mild acidic conditions as described in Table 1.

Strategy B: Cyclization of a Diamine Precursor This strategy builds the imidazolidinone ring onto the azetidine backbone.

  • Prepare the Diamine: Synthesize a precursor like tert-butyl 3-((2-aminoethyl)amino)azetidine-1-carboxylate.

  • Cyclization: React the diamine with a carbonylating agent like CDI, phosgene, or a dialkyl carbonate under high-dilution conditions to form the protected final product.[7][8]

  • Deprotection: Remove the Boc group.

Mechanism: Side Product Formation via Azetidine Ring Opening

cluster_acid azetidine N-R Azetidinium Ion C C C azetidine:n->azetidine:c1 Bond Cleavage product R-N-H Ring-Opened Product C-Nu C C nucleophile Nu: nucleophile->azetidine:c1 Nucleophilic Attack (SN2) proton H+ proton->azetidine:n Protonation

Caption: Acid-catalyzed nucleophilic ring-opening of the azetidine moiety.

FAQ 2: What are the most critical parameters to control during the synthesis to maximize yield and purity?

Optimizing the synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one requires careful control over several reaction parameters. The interplay between these factors determines the balance between the desired reaction and the formation of side products.

Table 2: Critical Parameters and Their Impact

ParameterRecommended ControlRationale for Control (Impact on Side Products)
pH / Acidity Maintain near-neutral conditions where possible. Use mild acids (e.g., 10-20% TFA in DCM, HCl in ether) for deprotection.Prevents Azetidine Ring-Opening: The azetidine ring is highly susceptible to cleavage under strong acidic conditions.[1]
Concentration Use high-dilution conditions (0.01-0.05 M) during any intramolecular cyclization step.Minimizes Oligomerization: Favors the desired intramolecular cyclization for imidazolidinone ring formation over intermolecular side reactions that lead to linear ureas or dimers.[2]
Temperature Keep temperatures as low as reasonably possible for the reaction to proceed (e.g., 0 °C to 50 °C). Avoid aggressive heating.Reduces Ring Strain Decomposition: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the decomposition of the strained azetidine ring.
Nucleophiles Avoid strong, unhindered nucleophiles in the reaction mixture, especially at elevated temperatures.Prevents Azetidine Ring-Opening: Strong nucleophiles can directly attack the azetidine ring, leading to cleavage and the formation of linear amine side products.[3]
Protecting Groups Choose orthogonal protecting groups. Boc for the azetidine nitrogen is common, as it can be removed under conditions that are often compatible with the imidazolidinone ring.Ensures Selectivity: Proper protection strategy directs the reaction to the desired functional group and prevents unwanted side reactions. Cbz is an excellent alternative if hydrogenolysis is feasible.[5]
FAQ 3: How can I best purify the final product?

Purification can be challenging due to the potential for structurally similar and highly polar impurities. A multi-step approach is often necessary.

  • Aqueous Wash/Extraction: After the reaction, a standard aqueous work-up can remove many inorganic salts and highly water-soluble reagents. If your product is basic (after deprotection), an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the pure product back into an organic solvent.

  • Column Chromatography: This is the most common method for removing closely related organic impurities.

    • Stationary Phase: Silica gel is standard. If your compound is very basic and shows significant tailing on silica, consider using alumina or treating the silica with a small amount of triethylamine (~1%) in your eluent.

    • Mobile Phase: A gradient elution is typically most effective. Start with a less polar system (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding methanol. A common system is Dichloromethane/Methanol, often with 0.5-1% ammonium hydroxide to improve peak shape for basic compounds.

  • Recrystallization or Salt Formation: If the chromatographed product is a solid but still contains minor impurities, recrystallization from a suitable solvent system (e.g., Ethanol, Isopropanol, Acetonitrile) can significantly enhance purity. Alternatively, forming a crystalline salt (e.g., the hydrochloride or tartrate salt) is an excellent method for purification and can improve the material's handling properties and stability.[9]

References
  • Singh, G. S., & D’hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49551-49589. [Link]

  • Frie, J. L., & Gagné, M. R. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(17), 8849-8856. [Link]

  • Barzagli, F., Mani, J., & Peruzzini, M. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega, 6(41), 27458–27465. [Link]

  • National Center for Biotechnology Information (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]

  • Smirnov, V. V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4434. [Link]

  • Frie, J. L., & Gagné, M. R. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Neubauer, T., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [Link]

  • Di Mola, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3356-3367. [Link]

  • Rana, A. S., et al. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 844-848. [Link]

  • Request PDF. (n.d.). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. ResearchGate. [Link]

  • Wikipedia. (n.d.). Imidazolidinone. [Link]

  • S. M. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Hanoon, H. A., et al. (2022). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Schiff Bases Derived from Benzimidazole and Evaluation of Their Biological Activity. Rafidain Journal of Science, 31(2), 1-18. [Link]

  • National Center for Biotechnology Information. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PubMed Central. [Link]

  • Singh, G. S., & D’hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Fairweather, K. A., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 60(28), 15453-15460. [Link]

  • Wager, T. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(3), 209-219. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]

  • da Silva, A. C. S., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molbank, 2024(1), M1842. [Link]

  • PubMed. (2010). Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives. [Link]

  • Kumar, A., et al. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal. [Link]

  • Lanari, D., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. PubMed Central. [Link]

  • Google Patents. (n.d.).
  • Beilstein Journals. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. [Link]

  • Google Patents. (n.d.). History of 1-phenyl-3-) azetidin-1-yl-alkyl (-2-imidazolidinone.

Sources

Technical Support Center: Scaling the Synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and scale-up of 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals. We provide in-depth, field-tested insights, troubleshooting guides, and frequently asked questions to ensure your success from bench-scale experiments to larger-scale production.

Synthesis Overview and Rationale

The synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The core of the synthesis involves the formation of the imidazolidin-2-one ring by reacting a suitable azetidine precursor with a carbonylating agent. A common and effective strategy involves the use of a protected azetidine to prevent side reactions, followed by deprotection and salt formation.

Below is a representative synthetic workflow. The choice of protecting group for the azetidine nitrogen is critical; a tert-butyloxycarbonyl (Boc) group is often preferred due to its stability under various reaction conditions and its straightforward removal under acidic conditions, which can be combined with the final hydrochloride salt formation step.

G cluster_0 Step 1: Protection cluster_1 Step 2: Imidazolidinone Formation cluster_2 Step 3: Deprotection & Salt Formation A 3-Aminoazetidine B tert-Butyl 3-aminoazetidine-1-carboxylate A->B Boc₂O, Base D N-(2-aminoethyl) protected azetidine B->D Reaction with N-Boc-ethylenediamine C 1,1'-Carbonyldiimidazole (CDI) E Protected Target Molecule D->E Intramolecular Cyclization F 1-(Azetidin-3-yl)imidazolidin-2-one (Free Base) E->F Acidic Deprotection G 1-(Azetidin-3-yl)imidazolidin-2-one Hydrochloride (Final Product) F->G HCl

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My reaction to form the protected target molecule (Step 2) is sluggish or incomplete. What are the common causes and how can I fix this?

Answer: Incomplete conversion during the imidazolidinone ring formation is a frequent challenge, often stemming from issues with reagents, reaction conditions, or moisture.

  • Potential Cause 1: Reagent Quality. The key reagent, 1,1'-Carbonyldiimidazole (CDI), is highly moisture-sensitive. Degradation of CDI will lead to lower reactivity and incomplete reactions. Similarly, the purity of your protected azetidine starting material is crucial.

    • Solution: Always use freshly opened or properly stored CDI. It's advisable to run a small-scale test reaction with a known substrate to verify the activity of your CDI batch. Ensure the starting azetidine derivative is fully characterized and free of impurities from the previous step.

  • Potential Cause 2: Inadequate Temperature. While many cyclizations of this type proceed at room temperature, some systems require thermal energy to overcome the activation barrier, especially during scale-up where mixing efficiency can decrease.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls after several hours at room temperature, consider gently heating the reaction mixture to 40-50°C. A kinetic study can help determine the optimal temperature profile.

  • Potential Cause 3: Solvent Issues. The choice of solvent is critical. Acetonitrile and Tetrahydrofuran (THF) are commonly used. The solvent must be anhydrous, as water will readily consume the CDI.

    • Solution: Use a dry, anhydrous aprotic solvent. Solvents should be passed through a drying column or distilled from an appropriate drying agent. Running the reaction under an inert atmosphere (Nitrogen or Argon) is essential to prevent atmospheric moisture from interfering.[1]

Question: I'm observing a significant amount of a polymeric side product during Step 2. Why is this happening and how can I prevent it?

Answer: Polymerization is a classic competing reaction when forming cyclic structures from bifunctional reagents. It occurs when molecules react intermolecularly (with each other) instead of intramolecularly (within the same molecule).

  • Primary Cause: Reaction Concentration. High concentrations favor intermolecular reactions, leading to oligomers and polymers. The desired intramolecular cyclization is a first-order process, while the undesired polymerization is a second-order process.

    • Solution: High-Dilution Conditions. The most effective way to favor intramolecular cyclization is to perform the reaction under high-dilution conditions. This is typically achieved by the slow addition of the CDI reagent to a dilute solution of the diamine precursor over several hours. This keeps the instantaneous concentration of the reactive intermediate low, giving it time to cyclize before it can react with another molecule. While this may increase reaction time, it significantly improves the yield of the desired monomeric product.

G cluster_0 Troubleshooting: Low Yield / Side Products Start Problem Observed: Low Yield or Polymer Formation Check1 Is the reaction run under high-dilution conditions? Start->Check1 Check2 Are reagents (especially CDI) anhydrous and pure? Check1->Check2 Yes Action1 Implement slow addition of one reagent to a dilute solution of the other. Check1->Action1 No Check3 Is the temperature optimized? Check2->Check3 Yes Action2 Use fresh/dry reagents. Run under inert atmosphere. Check2->Action2 No Action3 Monitor kinetics at different temperatures (e.g., RT, 40°C, 60°C). Check3->Action3 No End Problem Resolved Action1->End Action2->End Action3->End

Caption: Decision flowchart for troubleshooting common synthesis issues.

Question: The final deprotection and salt formation step (Step 3) is giving me an impure product that is difficult to crystallize. What are the best practices for this step?

Answer: This is a common issue when dealing with small, polar, and water-soluble molecules like your final product. The key is controlling the deprotection and executing a clean work-up and crystallization.

  • Potential Cause 1: Harsh Deprotection Conditions. Using excessively strong acid or high temperatures for the Boc deprotection can lead to degradation of the azetidine or imidazolidinone rings, resulting in colored impurities.

    • Solution: A solution of HCl in a solvent like isopropanol, dioxane, or diethyl ether is ideal. This allows for controlled deprotection and often causes the hydrochloride salt to precipitate directly from the organic solvent as a clean solid.[2] Avoid using aqueous HCl until the deprotection is complete, as this can complicate the isolation.

  • Potential Cause 2: Inefficient Purification/Crystallization. The hydrochloride salt is often highly soluble in water and alcohols like methanol, but less soluble in other organic solvents. If impurities are co-precipitating, a carefully chosen recrystallization solvent system is needed.

    • Solution:

      • Isolation: After deprotection in an organic solvent, filter the precipitated solid. This initial solid may be sufficiently pure.

      • Recrystallization: If further purification is needed, a mixed-solvent system is often effective. A common technique is to dissolve the crude salt in a minimal amount of a good solvent (e.g., hot methanol or ethanol) and then slowly add a poor solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) until the solution becomes turbid. Allowing this to cool slowly will promote the growth of pure crystals.

      • Water Removal: Due to the hygroscopic nature of many amine hydrochlorides, ensuring the final product is anhydrous is critical. Drying under high vacuum at a slightly elevated temperature (e.g., 40-50°C) is recommended.

Parameter Recommendation for Step 3 Rationale
Deprotection Reagent 2-4 M HCl in Isopropanol or DioxaneProvides a non-aqueous acidic environment, facilitating clean deprotection and direct precipitation of the HCl salt.
Temperature 0°C to Room TemperatureMinimizes potential for acid-catalyzed degradation of the heterocyclic rings.
Isolation Method Direct filtration from the reaction mixtureOften yields a product of high initial purity, simplifying downstream processing.
Recrystallization System Methanol/Isopropanol, Ethanol/Ethyl AcetateBalances solubility and insolubility to effectively remove impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns I should be aware of when running this synthesis? A1: Safety is paramount. Key concerns include:

  • 1,1'-Carbonyldiimidazole (CDI): This reagent is a moisture-sensitive irritant. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents used (THF, Dioxane, Acetonitrile) are flammable and have specific health hazards. Always work in a well-ventilated area or fume hood.

  • Acid Handling: Concentrated HCl and its solutions in organic solvents are corrosive and release harmful vapors. Handle with extreme care.

  • Azetidines: While the specific toxicity of the target molecule may not be fully established, azetidine-containing compounds should be handled with care as a general precaution. Refer to the Safety Data Sheet (SDS) for all reagents.[3]

Q2: How do I monitor the reaction progress effectively? A2: For Step 2 (ring formation), TLC is an excellent tool. Use a mobile phase like Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v) to track the consumption of the starting amine and the appearance of the more polar product. Staining with ninhydrin can be useful for visualizing the amine starting material. For Step 3 (deprotection), the disappearance of the Boc-protected intermediate can be monitored. For quantitative analysis during scale-up, HPLC is the preferred method.[4][5]

Q3: What are the critical considerations for scaling up this synthesis from grams to kilograms? A3: Scaling up introduces new challenges:

  • Heat Transfer: Exothermic steps, like quenching or certain reactions, can become difficult to control. Ensure your reactor has adequate cooling capacity.

  • Mixing: Efficient mixing is harder to achieve in large reactors. For the high-dilution step, ensure the addition port and stirrer are positioned to achieve rapid dispersion of the incoming reagent.

  • Material Handling: Handling large quantities of flammable solvents and corrosive acids requires specialized equipment and safety protocols.

  • Purification: Crystallization behavior can change significantly upon scale-up. A robust crystallization process with well-defined parameters (solvent ratios, cooling rates, seeding) must be developed at the lab scale before moving to the plant.

Q4: What analytical techniques are essential for final product characterization? A4: To confirm the structure and purity of 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride, a full suite of analytical techniques is required:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups (e.g., C=O stretch of the urea, N-H bands).

  • Elemental Analysis (CHN): To confirm the elemental composition, which is particularly important for verifying the salt stoichiometry.

  • HPLC: To determine purity with high accuracy.

References

  • Google Patents. (1990).US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Patel, K. D., et al. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Google Patents. (2012).EP2465847A1 - Azetidinone compounds and medical use thereof.
  • PubChemLite. (n.d.). 1-(azetidin-3-yl)imidazolidin-2-one hydrochloride (C6H11N3O). Available at: [Link]

  • Kovács, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

  • Muhammed, M. K. (2023). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi. Semantic Scholar. Available at: [Link]

  • Google Patents. (1983).JPS58164589A - 3-azetidinylethyl-1-phenyl-2-imidazolidinone derivative, manufacture and composition.
  • Google Patents. (1998).US5846966A - Combinations of hydroxy-substituted azetidinone compounds and HMG CoA Reductase Inhibitors.
  • McCammant, K. S., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2012). US 8,232,265 B2 - PHARMACEUTICAL, BIOLOGICAL. Available at: [Link]

  • Greene, E., et al. (2017). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules. Available at: [Link]

  • Guda, M. R., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Available at: [Link]

  • ResearchGate. (2009). (PDF) Thiazolidin-4-one, azetidin-2-one and 1,3,4-oxadiazole derivatives of isonicotinic acid hydrazide: Synthesis and their biological evaluation. Available at: [Link]

  • Reddy, K. L., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Available at: [Link]

  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor. Available at: [Link]

  • Ragaini, F., & Cenini, S. (2021). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. Available at: [Link]

  • Turos, E., & Konaklieva, M. I. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Chemistry. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole as a Synthon. Available at: [Link]

  • Ríos-Gutiérrez, M., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules. Available at: [Link]

  • ResearchGate. (2024). (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Available at: [Link]

  • ResearchGate. (2019). Synthesis, characterization and antimicrobial activity of azetidinone and thiazolidinone derivatives. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Google Patents. (2005).NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure.
  • Reddy, K. L., et al. (2007). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Journal of Chemical Research. Available at: [Link]

  • ResearchGate. (2013). One-pot synthesis of the substituted imidazolidin-2-ones with participation of thiobarbituric acid, ureas and arylglyoxals. Available at: [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 1-(Azetidin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Azetidin-3-yl)imidazolidin-2-one. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of poor cell permeability with this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose permeability issues and strategically modify the molecule for enhanced cellular uptake.

Understanding the Challenge: A Physicochemical Snapshot

Before delving into troubleshooting, it's crucial to understand the inherent properties of 1-(Azetidin-3-yl)imidazolidin-2-one that may contribute to poor cell permeability. An analysis based on established principles of drug-likeness, such as Lipinski's Rule of Five, provides a starting point for our investigation.[1][2][3][4]

PropertyPredicted ValueLipinski's Rule of Five GuidelineAssessment
Molecular Weight 141.17 g/mol < 500 DaCompliant
logP (lipophilicity) -1.3< 5Compliant
Hydrogen Bond Donors 2< 5Compliant
Hydrogen Bond Acceptors 3< 10Compliant
Polar Surface Area (PSA) 55.7 Ų< 140 Ų (general) / < 90 Ų (CNS)Compliant

At first glance, 1-(Azetidin-3-yl)imidazolidin-2-one does not violate Lipinski's Rule of Five. However, a low logP suggests high hydrophilicity, which can hinder passive diffusion across the lipophilic cell membrane. The presence of two hydrogen bond donors and a significant polar surface area, while within guidelines, are key areas for optimization.[5][6][7][8][9]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and addressing the poor cell permeability of 1-(Azetidin-3-yl)imidazolidin-2-one.

Question 1: How can I quantitatively measure the cell permeability of my compound?

To establish a baseline and evaluate the effectiveness of any modifications, it is essential to perform quantitative permeability assays. The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.

G cluster_0 Initial Assessment cluster_1 Data Analysis cluster_2 Interpretation Compound Compound PAMPA PAMPA Compound->PAMPA Passive Diffusion Caco-2 Caco-2 Compound->Caco-2 Passive & Active Transport Papp Papp PAMPA->Papp Calculate Caco-2->Papp Calculate Efflux_Ratio Efflux_Ratio Caco-2->Efflux_Ratio Calculate Low_Permeability Low Permeability Papp->Low_Permeability If Papp is low Good_Permeability Good Permeability Papp->Good_Permeability If Papp is high Efflux_Substrate Efflux Substrate Efflux_Ratio->Efflux_Substrate If Ratio > 2

Caption: Workflow for assessing compound permeability.

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[10][11][12]

Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The compound of interest is added to the donor wells, and its diffusion into the acceptor wells is measured over time.

Step-by-Step Methodology:

  • Prepare Lipid Membrane: Dissolve 1% lecithin in dodecane. Pipette 5 µL of this solution onto the membrane of each well of a 96-well donor plate and allow it to impregnate for 5 minutes.[12][13]

  • Prepare Solutions:

    • Donor Solution: Prepare a 100-500 µM solution of 1-(Azetidin-3-yl)imidazolidin-2-one in a suitable buffer (e.g., PBS, pH 7.4) with a low percentage of DMSO (typically <5%).[14]

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.[12]

  • Assay Assembly: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.[13]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Apparent Permeability (Papp): Use the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[15][16][17] This assay can assess both passive diffusion and active transport.[16][18]

Principle: Caco-2 cells are cultured on semi-permeable filter inserts, forming a tight monolayer. The compound is added to either the apical (A) or basolateral (B) side, and its transport to the opposite side is measured.

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.[17]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >200 Ω·cm² is generally considered acceptable.[17][19]

  • Prepare Dosing Solutions: Prepare a 10 µM solution of the compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution).[19]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical side and fresh buffer to the basolateral side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Add the dosing solution to the basolateral side and fresh buffer to the apical side.

    • Incubate and sample from the apical side as described above.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate Papp for both A to B and B to A directions.

    • Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.[18]

Question 2: My compound shows low permeability. What are the likely causes and how can I address them?

Low permeability of 1-(Azetidin-3-yl)imidazolidin-2-one is likely due to its high polarity and the presence of hydrogen bond donors. Here are strategies to improve its permeability:

A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[20][21] This approach can temporarily mask polar functional groups to enhance membrane permeability.[22][23][24][25]

  • Rationale: The secondary amine in the azetidine ring and the amide N-H in the imidazolidinone ring are hydrogen bond donors. Masking these groups with lipophilic, cleavable moieties can significantly improve permeability.

  • Proposed Modifications:

    • N-Acylation of the Azetidine: Introduce an acyl group (e.g., acetyl, pivaloyl) onto the azetidine nitrogen. This ester linkage can be cleaved by intracellular esterases.

    • N-Alkoxycarbonyl Derivatization: React the azetidine nitrogen with an alkoxycarbonyl group.

    • Prodrugs for the Imidazolidinone N-H: While more challenging, derivatization of the amide nitrogen with a group that is labile under physiological conditions can be explored.

G cluster_0 Modification Strategies Start 1-(Azetidin-3-yl)imidazolidin-2-one (Poor Permeability) N_Acylation N-Acylation of Azetidine (e.g., Acetyl, Pivaloyl) Start->N_Acylation Mask H-bond donor N_Alkoxycarbonyl N-Alkoxycarbonyl of Azetidine Start->N_Alkoxycarbonyl Increase Lipophilicity Intramolecular_HB Conformational Locking via Intramolecular H-Bonding Start->Intramolecular_HB Reduce PSA Result Improved Permeability N_Acylation->Result N_Alkoxycarbonyl->Result Intramolecular_HB->Result

Caption: Strategies to improve the permeability of 1-(Azetidin-3-yl)imidazolidin-2-one.

  • Rationale: Introducing substituents that can form an intramolecular hydrogen bond with the existing polar groups can "hide" their polarity from the aqueous environment, effectively reducing the polar surface area and desolvation penalty upon entering the cell membrane.[26][27][28][29]

  • Proposed Modifications:

    • Introduce a hydrogen bond acceptor group on a substituent attached to the imidazolidinone ring in a position that allows for the formation of a stable six- or seven-membered ring through an intramolecular hydrogen bond with the azetidine N-H.

Frequently Asked Questions (FAQs)

Q1: Why is the azetidine ring included in many drug candidates? The azetidine ring is considered a "privileged scaffold" in drug discovery.[30] Its strained four-membered ring provides conformational rigidity, which can lead to higher binding affinity.[31] Additionally, azetidine-containing compounds often exhibit improved metabolic stability and aqueous solubility.[32][33]

Q2: My Caco-2 assay shows a high efflux ratio. What does this mean? A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that your compound is likely a substrate of active efflux transporters, such as P-glycoprotein (P-gp).[17][18] These transporters actively pump the compound out of the cell, reducing its intracellular concentration and apparent permeability.

Q3: How can I confirm if my compound is a P-gp substrate? You can perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[17] If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.

Q4: Will increasing the lipophilicity of my compound always improve permeability? While increasing lipophilicity can improve permeability, there is a trade-off. Excessively high lipophilicity (logP > 5) can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding.[2][34] It's crucial to find a balance between lipophilicity and solubility.

Q5: Are there computational tools to predict the permeability of my modified compounds? Yes, several in silico tools can predict physicochemical properties like logP, PSA, and the number of hydrogen bond donors/acceptors. These tools can help you prioritize which modified compounds to synthesize and test experimentally.[35][36]

References

  • Kelder, J., et al. (1999). Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs. Pharmaceutical Research, 16(10), 1514-1519. [Link]

  • Ferreira, M. V. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Grokipedia. (n.d.). Polar surface area. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • (n.d.). Caco2 assay protocol. [Link]

  • Zhao, G., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Journal of Pharmaceutical Sciences, 104(5), 1584-1594. [Link]

  • Hine, A. W., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters, 11(9), 1735-1741. [Link]

  • G. C. F. de Sousa, V., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 23(4), 2697-2707. [Link]

  • Dahl, G., et al. (2017). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 60(14), 6061-6071. [Link]

  • Open Education Alberta. (n.d.). Topological polar surface area – An ABC of PK/PD. [Link]

  • Ferreira, M. V. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

  • American Chemical Society. (2023). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. Bioconjugate Chemistry. [Link]

  • Slideshare. (n.d.). increase membrane permeability by prodrug design. [Link]

  • ResearchGate. (n.d.). What Has Polar Surface Area Ever Done for Drug Discovery?. [Link]

  • NIH. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]

  • Wikipedia. (n.d.). Polar surface area. [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. [Link]

  • RSC Publishing. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. [Link]

  • Grokipedia. (n.d.). Lipinski's rule of five. [Link]

  • PubMed. (n.d.). How hydrogen bonds impact P-glycoprotein transport and permeability. [Link]

  • Semantic Scholar. (n.d.). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. [Link]

  • YouTube. (2021). ADME & Lipinski's rules for drugs. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Taylor & Francis. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. [Link]

  • ResearchGate. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. [Link]

Sources

Technical Support Center: Optimizing In Vivo Dosage for 1-(Azetidin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for in vivo studies involving 1-(Azetidin-3-yl)imidazolidin-2-one, hereafter referred to as "the compound." This guide is designed for drug development professionals, researchers, and scientists to navigate the complexities of establishing an optimal and effective dosage regimen for preclinical animal models. As a novel molecule, a systematic and evidence-based approach is paramount to generating reliable and reproducible data.[1][2] This document provides field-proven insights and troubleshooting methodologies to address common challenges encountered during in vivo testing.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses initial questions and outlines the critical data required before initiating any animal studies. A thorough understanding of the compound's in vitro characteristics is non-negotiable for designing a rational in vivo experiment.[3]

FAQ 1: What is the mechanism of action for 1-(Azetidin-3-yl)imidazolidin-2-one?

The precise mechanism of action for this specific compound is not extensively published. However, its structure contains two key pharmacophores: an azetidin-2-one ring and an imidazolidin-2-one moiety.

  • Azetidin-2-ones (β-Lactams): This class is famously associated with antibiotics but also includes compounds with diverse activities such as cholesterol absorption inhibition and anti-cancer properties.[4][5]

  • Imidazolidin-2-ones: This scaffold is present in numerous FDA-approved drugs and bioactive compounds, indicating its utility in medicinal chemistry.[6]

  • Oxazolidinones , a related class, are known to inhibit bacterial protein synthesis.[7][8]

Given these structural alerts, the compound could potentially target a range of biological processes. Initial hypothesis testing should be guided by your specific in vitro findings.

FAQ 2: What essential in vitro data must I have before starting in vivo dosage studies?

Proceeding to in vivo studies without a solid in vitro data package is inefficient and ethically questionable.[9] The following parameters are crucial for estimating a safe and potentially effective starting dose.

ParameterDescriptionRationale for In Vivo Dosing
IC₅₀ / EC₅₀ The concentration that produces 50% of the maximal inhibitory or effective response in a relevant in vitro assay.[3]Forms the basis for efficacy dose predictions. The target in vivo concentration should ideally exceed this value at the site of action.
Cytotoxicity (CC₅₀) The concentration that causes the death of 50% of cells in a relevant cell line (e.g., HepG2 for liver toxicity).[3]Provides an initial therapeutic index (CC₅₀/IC₅₀). A larger index suggests a wider safety margin.
Aqueous Solubility The maximum concentration of the compound that can dissolve in aqueous media at a given pH.Dictates the feasibility of different formulation strategies. Poor solubility is a common cause of failed in vivo studies.
Plasma Stability The stability of the compound in plasma from the test species (e.g., mouse, rat) over time.Determines if the compound degrades in circulation, which would affect its exposure and half-life.
Microsomal Stability The rate of metabolism by liver microsomes. This assesses susceptibility to Phase I and Phase II metabolic enzymes.[10]A high clearance rate in microsomes suggests the compound may be rapidly metabolized in vivo, leading to a short half-life and low exposure.
Plasma Protein Binding The extent to which the compound binds to proteins in the plasma.[11]Only the unbound fraction of a drug is typically pharmacologically active. High protein binding can significantly impact the required dose.
FAQ 3: How do I estimate a starting dose for my first in vivo experiment?

There is no universal starting dose for a new compound.[12] However, a common and conservative approach is to start with a dose predicted to be safe and then escalate. A dose range-finding (DRF) or Maximum Tolerated Dose (MTD) study is the standard first step.[13][14] The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss in 10% of animals).[13][14]

For an initial DRF study, you might select 3-5 dose levels. These can be informed by:

  • In Vitro Data: Doses can be back-calculated from the effective in vitro concentration (EC₅₀), though this requires many assumptions about volume of distribution and bioavailability.

  • Literature on Similar Compounds: If available, data on compounds with similar structures can provide a starting point. Azetidinone derivatives have shown a wide range of LD50 values, often in the 500-5000 mg/kg range, indicating moderate acute toxicity for some analogues.[15]

  • Log-Based Spacing: A common practice is to space doses by a factor of 2 or 3 (e.g., 10, 30, 100 mg/kg).

It is imperative that all animal studies be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). [13]

Part 2: Experimental Workflow & Protocols

A logical workflow is essential for efficiently determining the optimal dose. This involves a phased approach from safety assessment to efficacy confirmation.

G cluster_0 Phase 1: Pre-Clinical Assessment cluster_1 Phase 2: In Vivo Safety & PK cluster_2 Phase 3: In Vivo Efficacy A In Vitro Characterization (IC50, CC50, Solubility, Metabolism) B Formulation Development A->B Physicochemical Data C Dose Range-Finding (DRF) & Maximum Tolerated Dose (MTD) Study B->C Test Article Ready D Pharmacokinetic (PK) Study (Single Dose) C->D Select Tolerated Doses E Pilot Efficacy Study (e.g., 3 Doses in Disease Model) D->E Exposure Data (AUC, Cmax) F Definitive Efficacy Study (Optimized Dose & Schedule) E->F Identify Active Dose Range G Pharmacodynamic (PD) Study (Target Engagement) E->G Confirm Mechanism

Caption: Workflow for In Vivo Dose Optimization.

Protocol: Dose Range-Finding (DRF) and MTD Study

This protocol outlines a typical DRF study in mice to establish a safety profile.

Objective: To determine the single-dose toxicity profile and identify the Maximum Tolerated Dose (MTD).

Materials:

  • 1-(Azetidin-3-yl)imidazolidin-2-one ("the compound")

  • Sterile vehicle (e.g., 0.5% methylcellulose in water, 5% DMSO + 30% PEG300 in saline). Vehicle selection depends on the compound's solubility.

  • Healthy mice (e.g., C57BL/6), 8-10 weeks old, n=3-5 per group.

  • Standard animal housing and monitoring equipment.

  • Dosing syringes and needles (appropriate for the route of administration, e.g., oral gavage).

Methodology:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least 7 days before the experiment.

  • Group Assignment: Randomly assign animals to treatment groups (e.g., Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg). Include both male and female animals if no prior data is available.

  • Dose Preparation: Prepare fresh dosing formulations on the day of the experiment. Ensure the compound is fully dissolved or homogeneously suspended.

  • Baseline Measurements: Record the initial body weight of each animal. Perform a baseline clinical observation assessment (e.g., posture, activity, grooming).

  • Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dose Monitoring:

    • Intensive Monitoring (First 4-6 hours): Observe continuously for immediate signs of toxicity (e.g., seizures, lethargy, respiratory distress).

    • Daily Monitoring (Days 1-14): Record body weight and perform clinical observations daily. Note any changes in appetite, behavior, or appearance.

  • Endpoints:

    • The primary endpoint is the MTD, defined as the highest dose that does not induce >20% body weight loss or other severe clinical signs.

    • Animals meeting euthanasia criteria (e.g., >20% body weight loss, severe distress) should be humanely euthanized.

  • Data Analysis: Plot the mean body weight change for each group over time. Summarize clinical observations. The MTD is determined by the highest dose group that completes the 14-day observation period without meeting euthanasia criteria.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during in vivo dosage optimization.

Issue 1: No observed efficacy at the Maximum Tolerated Dose (MTD).

Possible Causes:

  • Insufficient Drug Exposure: The compound is not reaching the target tissue at a high enough concentration or for a long enough duration. This could be due to poor absorption, rapid metabolism, or rapid excretion.[10]

  • Inappropriate Formulation: The compound is not being absorbed effectively due to poor solubility or precipitation at the administration site.

  • Target Engagement Failure: The compound reaches the target tissue but does not engage the molecular target as expected in the in vivo environment.

  • Flawed Animal Model: The animal model of the disease does not accurately reflect the human condition or the mechanism targeted by the compound.

G Start Problem: No Efficacy at MTD Q1 Was a PK study performed? Start->Q1 A1 Perform single-dose PK study at MTD. Q1->A1 No Q2 Is drug exposure (AUC) low? Q1->Q2 Yes A1->Q2 A2_Yes Troubleshoot Formulation & Route of Administration. Consider alternative delivery (e.g., IV vs. PO). Q2->A2_Yes Yes Q3 Is target engagement confirmed? Q2->Q3 No A3_No Perform PD study. Measure target modulation in tissue (e.g., Western blot, qPCR). Q3->A3_No No A3_Yes Re-evaluate Animal Model or Compound's Mechanism. Is the target relevant in vivo? Q3->A3_Yes Yes

Caption: Decision Tree for Troubleshooting Lack of Efficacy.

Recommended Actions:

  • Conduct a Pharmacokinetic (PK) Study: Administer the MTD and collect blood samples at multiple time points (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations to determine key parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve, or total exposure).[10]

  • Analyze Formulation: Verify the solubility and stability of the compound in the dosing vehicle. If solubility is low, explore alternative formulations such as cyclodextrin complexes, lipid-based formulations, or nanosuspensions.

  • Assess Target Engagement: After dosing, collect the target tissue (e.g., tumor, brain) and measure a pharmacodynamic (PD) biomarker. This could be the phosphorylation state of a target protein, the expression of a downstream gene, or an enzyme activity assay. This step is critical to confirm your compound is hitting its intended target in the animal.

Issue 2: Acute toxicity observed at doses well below the predicted efficacious dose.

Possible Causes:

  • Off-Target Toxicity: The compound is interacting with unintended biological targets, causing toxicity.

  • Metabolite-Induced Toxicity: A metabolite of the parent compound, not the compound itself, is causing the toxicity.

  • Formulation/Vehicle Toxicity: The vehicle used for administration (e.g., high percentage of DMSO) is causing or exacerbating the toxicity.

  • Species-Specific Toxicity: The chosen animal model is uniquely sensitive to the compound.

Recommended Actions:

  • Conduct a Dose De-escalation Study: Perform a DRF study with a lower set of doses and more frequent observation points to precisely identify the toxicity threshold.

  • Include a Vehicle-Only Control Group: This is a mandatory control in any study to rule out vehicle effects.[14]

  • Perform Preliminary Metabolite Identification: Analyze plasma and urine from dosed animals using LC-MS/MS to identify major metabolites. If possible, synthesize these metabolites and test their activity and toxicity in vitro.[10]

  • Consider a Different Species: If toxicity appears idiosyncratic to one species (e.g., mouse), a pilot toxicity study in a second rodent species (e.g., rat) may be warranted, as recommended by regulatory guidelines.[16]

Issue 3: High variability in efficacy or PK data between animals.

Possible Causes:

  • Inconsistent Dosing Technique: Inaccurate volume administration, especially in oral gavage, can lead to significant variability.

  • Inhomogeneous Formulation: If the compound is a suspension, it may not be adequately mixed before each dose, leading to different animals receiving different amounts of active compound.

  • Biological Variability: Factors such as the gut microbiome (for oral dosing), stress levels, and underlying health status can impact drug absorption and metabolism.

  • Analytical Error: Issues with the bioanalytical method used to measure drug concentrations in plasma.

Recommended Actions:

  • Refine and Standardize Protocols: Ensure all technicians are thoroughly trained on dosing procedures. For suspensions, vortex the formulation immediately before drawing up each dose.

  • Increase Sample Size: While adhering to the "Reduce" principle of animal research, a slightly larger group size (e.g., n=8-10) may be necessary to achieve statistical power if variability is inherently high.[9]

  • Validate Bioanalytical Methods: Ensure the LC-MS/MS or other analytical method is fully validated for accuracy, precision, linearity, and stability.

  • Control Environmental Factors: Standardize housing conditions, handling procedures, and the timing of experiments to minimize stress-induced variability.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds.
  • National Center for Biotechnology Information (PMC). General Principles of Preclinical Study Design.
  • MDPI. (2023). Designing an In Vivo Preclinical Research Study.
  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study.
  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing.
  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • National Center for Biotechnology Information (NCBI). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • ResearchGate. (2020). Is there any recommended dose range for determining the invivo anticancer activity of a new compound?.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Cook, J. A., et al. (2021). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. PubMed Central.
  • ResearchGate. Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives.
  • Ulanov, M. V., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. PubMed.
  • Ioffe, M. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Azetidinones.
  • Roger, C., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. PubMed.
  • National Institutes of Health. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl).
  • National Institutes of Health. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl).

Sources

Technical Support Center: Refining Analytical Methods for 1-(Azetidin-3-yl)imidazolidin-2-one Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust and reliable detection of 1-(Azetidin-3-yl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analytical method development for this unique molecule. Here, we synthesize technical expertise with practical, field-proven insights to address common challenges and provide effective troubleshooting strategies. Our approach is grounded in scientific principles to ensure the integrity and trustworthiness of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the analysis of 1-(Azetidin-3-yl)imidazolidin-2-one.

Q1: What are the primary challenges in the analysis of 1-(Azetidin-3-yl)imidazolidin-2-one?

A1: The primary challenges stem from its high polarity and relatively low molecular weight. These characteristics can lead to poor retention on traditional reversed-phase (RP) HPLC columns, making separation from other polar matrix components difficult.[1][2] Additionally, its structure may present challenges for certain detection techniques without derivatization.

Q2: Which analytical technique is most suitable for the quantification of 1-(Azetidin-3-yl)imidazolidin-2-one?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the most suitable technique. It offers the high sensitivity and selectivity required for accurate quantification in complex matrices, which is often necessary in pharmaceutical development.[3] HPLC with UV detection can also be employed, potentially with a derivatization step to improve chromophoric properties, as demonstrated for similar compounds like 1-Acetyl-2-imidazolidinone where a λmax of 215 nm was utilized.[4][5]

Q3: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for the analysis of this compound?

A3: Direct GC-MS analysis of 1-(Azetidin-3-yl)imidazolidin-2-one is challenging due to its high polarity and low volatility.[6] Derivatization to increase volatility and thermal stability would be necessary. For instance, urea, a related polar compound, requires conversion to a trimethylsilyl ether derivative for GC-MS analysis.[7][8] However, this adds complexity to sample preparation and may introduce variability.

Q4: What type of HPLC column is recommended for retaining and separating 1-(Azetidin-3-yl)imidazolidin-2-one?

A4: For polar compounds like this, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often a good choice as they are designed to retain and separate highly polar analytes.[1] Alternatively, mixed-mode chromatography or ion-pair chromatography can be effective in enhancing retention on reversed-phase columns.[2]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Poor peak shape can compromise resolution and lead to inaccurate quantification.[9]

Possible Causes & Solutions

Probable Cause Explanation Recommended Solution
Secondary Interactions The basic nitrogen atoms in the azetidine and imidazolidinone rings can interact with acidic residual silanols on the silica-based stationary phase, causing peak tailing.[10]- Use a highly end-capped column or a column with a base-deactivated stationary phase.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups.[10]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9][10]- Reduce the injection volume or dilute the sample.
Extra-Column Volume Excessive tubing length or a large detector flow cell can cause band broadening and peak tailing.[11]- Minimize the length and internal diameter of tubing between the injector, column, and detector.- Use a low-volume flow cell if available.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to distorted peak shapes.[12]- Whenever possible, dissolve the sample in the initial mobile phase.[12]

Experimental Workflow for Diagnosing Peak Tailing

Caption: Troubleshooting logic for HPLC peak tailing.

Issue 2: Low or No Signal in LC-MS/MS Analysis

A lack of signal can be frustrating. A systematic approach can help identify the root cause.

Possible Causes & Solutions

Probable Cause Explanation Recommended Solution
Ion Suppression Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer's source, leading to a reduced or absent signal.[13][14][15]- Improve sample preparation to remove interfering matrix components (e.g., using Solid Phase Extraction - SPE).[2][16]- Optimize chromatographic separation to move the analyte peak away from the suppression zone.[14]- Dilute the sample to reduce the concentration of interfering species.[15]
Poor Ionization Efficiency The analyte may not be efficiently ionized under the current source conditions. Electrospray ionization (ESI) is generally suitable for polar molecules.[3]- Optimize ESI parameters such as capillary voltage, gas flow, and temperature.- Evaluate both positive and negative ionization modes. Given the presence of basic nitrogens, positive mode is a good starting point.
Analyte Adsorption The analyte may be adsorbing to metal surfaces in the HPLC system, such as the column frit or tubing, which can be an issue for chelating compounds.[13]- Consider using a metal-free or PEEK-lined column and system components.[13]

Experimental Protocol: Identifying Ion Suppression using Post-Column Infusion

This experiment helps to pinpoint retention times where matrix components cause ion suppression.[14][16]

Methodology:

  • Prepare an analyte solution: Create a standard solution of 1-(Azetidin-3-yl)imidazolidin-2-one in a suitable solvent (e.g., mobile phase).

  • Set up the infusion: Use a syringe pump to deliver the analyte solution at a constant flow rate. A 'T' connector is used to introduce this solution into the mobile phase stream between the LC column and the mass spectrometer's ion source.

  • Establish a stable baseline: Begin the infusion and allow the analyte signal to stabilize, creating a consistent baseline.

  • Inject a blank matrix sample: Inject a blank matrix sample that has undergone the same preparation as your actual samples.

  • Monitor the signal: A dip in the stable baseline signal indicates a region of ion suppression.[16]

Visualization of Ion Suppression Experiment

Caption: Post-column infusion setup for ion suppression analysis.

Issue 3: Inconsistent Retention Times in GC Analysis (with derivatization)

If you opt for a GC-based method with derivatization, retention time shifts can be a sign of instability.[17]

Possible Causes & Solutions

Probable Cause Explanation Recommended Solution
Inconsistent Carrier Gas Flow Fluctuations in the carrier gas flow rate will directly impact retention times.- Check for leaks in the system, especially at the septum and fittings.[17][18]- Ensure the gas source is stable and regulators are functioning correctly.
Column Degradation Active sites on the column, often due to contamination or phase bleed, can lead to variable interactions with the analyte.[17][19]- Condition the column according to the manufacturer's instructions.[17]- Use a guard column to protect the analytical column from non-volatile residues.
Inconsistent Oven Temperature Poor temperature control or reproducibility in the GC oven will cause retention times to drift.- Verify the oven temperature program and ensure it is stable and reproducible.
Variable Derivatization Reaction Incomplete or inconsistent derivatization will result in a mixture of derivatized and underivatized analyte, potentially leading to multiple or shifting peaks.- Optimize the derivatization reaction conditions (temperature, time, reagent concentration) to ensure complete and reproducible conversion.

Conclusion

The successful analysis of 1-(Azetidin-3-yl)imidazolidin-2-one requires a thoughtful approach that addresses its inherent polarity. By anticipating challenges such as poor peak shape and ion suppression, and by systematically troubleshooting these issues, researchers can develop robust and reliable analytical methods. This guide provides a foundation for this process, empowering you to achieve high-quality, reproducible data.

References

  • An Uncommon Fix for LC–MS Ion Suppression | LCGC International. (URL: [Link])

  • LC-MS metabolomics of polar compounds - PubMed. (URL: [Link])

  • Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples - PubMed. (URL: [Link])

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (URL: [Link])

  • (PDF) Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples - ResearchGate. (URL: [Link])

  • Ion Suppression in LC–MS–MS — A Case Study. (URL: [Link])

  • How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. (URL: [Link])

  • BA Method Development: Polar Compounds - BioPharma Services. (URL: [Link])

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (URL: [Link])

  • HPLC Troubleshooting Guide. (URL: [Link])

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (URL: [Link])

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (URL: [Link])

  • Limitations and disadvantages of GC-MS - Labio Scientific®. (URL: [Link])

  • Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. (URL: [Link])

  • GC Troubleshooting: 7+ Common Problems and Their Solution - PharmaGuru. (URL: [Link])

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies | Waters. (URL: [Link])

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (URL: [Link])

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (URL: [Link])

  • 8 Common Gas Chromatography Mistakes. (URL: [Link])

  • Mass Spectrometry analysis of Small molecules. (URL: [Link])

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome - Books. (URL: [Link])

  • GC-MS Determination of Ratios of Stable-Isotope Labelled to Natural Urea Using [13C15N2]urea for Studying Urea Kinetics in Serum and as a Means to Validate Routine Methods for the Quantitative Assay of Urea in Dialysate - PubMed. (URL: [Link])

  • CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method - Google P
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (URL: [Link])

  • GC-MS Spectrum - Urea GC-MS (2 TMS) (HMDB0000294) - Human Metabolome Database. (URL: [Link])

  • Urea and Thiourea adduction of CC F1 as shown by GC | Download Table - ResearchGate. (URL: [Link])

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride - Impactfactor. (URL: [Link])

  • (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride - ResearchGate. (URL: [Link])

  • Urine metabolome analysis by gas chromatography–mass spectrometry (GC–MS): Standardization and optimization of protocols for urea removal and short-term sample storage | Request PDF - ResearchGate. (URL: [Link])

  • Precision data of 1-Acetyl-2-imidazolidinone. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Separation of Oxazolidine, 3-butyl-2-(1-ethylpentyl)- on Newcrom R1 HPLC column. (URL: [Link])

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL: [Link])

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. (URL: [Link])

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - MDPI. (URL: [Link])

Sources

Validation & Comparative

A Technical Guide to the Comparative Biological Activity of 1-(Azetidin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidinone Scaffold in Modern Drug Discovery

The azetidinone ring, a four-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. While the β-lactam (azetidin-2-one) core is famously associated with penicillin and cephalosporin antibiotics, the broader family of azetidinone-containing compounds exhibits a remarkable diversity of biological activities.[1] These range from antimicrobial and anticancer to anti-inflammatory and cholesterol absorption inhibitory effects.[2][3] The strained four-membered ring imparts unique conformational constraints and reactivity, making it a privileged scaffold for interacting with a variety of biological targets.

This guide provides a comparative analysis of the potential biological activities of 1-(Azetidin-3-yl)imidazolidin-2-one , a novel azetidinone derivative. Due to the limited publicly available data on this specific molecule, this document will infer its potential activities based on the well-documented pharmacology of its core components: the azetidin-3-yl moiety and the imidazolidin-2-one scaffold. We will propose a framework for its biological evaluation against other known azetidinone-containing compounds and provide detailed experimental protocols for this purpose.

Inferred Biological Activities of 1-(Azetidin-3-yl)imidazolidin-2-one

The chemical structure of 1-(Azetidin-3-yl)imidazolidin-2-one suggests potential engagement in at least three key therapeutic areas: inflammation, oncology, and microbiology. This hypothesis is based on the established activities of its constituent chemical motifs.

Anti-inflammatory Activity: A Potential CCR2 Antagonist

The azetidin-3-yl core is a recognized pharmacophore in the design of antagonists for the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are pivotal in the recruitment of monocytes and macrophages to sites of inflammation.[4] Dysregulation of the CCL2-CCR2 axis is implicated in a variety of inflammatory conditions, including rheumatoid arthritis, atherosclerosis, and multiple sclerosis.

We hypothesize that the azetidin-3-yl portion of our target molecule may enable it to act as a CCR2 antagonist, thereby inhibiting the migration of inflammatory cells.

Anticancer Activity: Targeting Cell Viability

The imidazolidin-2-one scaffold is present in numerous compounds exhibiting significant anticancer properties.[5][6] These derivatives have been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines. The mechanism of action can vary, but often involves the modulation of key signaling pathways controlling cell growth and survival. The presence of the imidazolidin-2-one moiety in our compound of interest suggests a potential for cytotoxic activity against cancer cells.

Antimicrobial Activity: A Broad-Spectrum Potential

Both azetidinone and imidazolidinone derivatives have a rich history in antimicrobial research. While the classic β-lactams target bacterial cell wall synthesis, other azetidinone-containing molecules exhibit broader antimicrobial profiles.[7] Similarly, various substituted imidazolidin-2-ones have demonstrated potent activity against a range of bacterial and fungal pathogens.[8] This dual heritage suggests that 1-(Azetidin-3-yl)imidazolidin-2-one could possess antimicrobial properties.

Comparative Evaluation Framework

To validate these hypotheses, we propose a comparative study of 1-(Azetidin-3-yl)imidazolidin-2-one against a panel of reference azetidinone compounds with established activities in our areas of interest.

Compound Class Reference Compound Primary Biological Activity
Azetidin-3-yl Derivative RS-504393CCR2 Antagonist[9]
2-Azetidinone (β-lactam) MeropenemAntibacterial
Monocyclic Azetidinone N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamide derivativeAntibacterial[1]
Imidazolidinone Derivative 5,5-diphenyl-imidazolidine-2,4-dioneAnticancer[5]

Experimental Protocols

The following section details the experimental workflows for assessing the hypothesized biological activities.

Assessment of Anti-inflammatory Activity: CCR2 Antagonism

The potential of 1-(Azetidin-3-yl)imidazolidin-2-one to act as a CCR2 antagonist will be evaluated using an in vitro chemotaxis assay.

Experimental Workflow: Chemotaxis Assay

cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_cells Culture and harvest monocytic cells (e.g., THP-1) wash_cells Wash cells and resuspend in serum-free medium prep_cells->wash_cells load_upper Load upper chamber with cell suspension containing test compounds prep_cells->load_upper load_lower Load lower chamber of Transwell plate with CCL2 (chemoattractant) incubate Incubate plate to allow cell migration quantify_cells Quantify migrated cells in the lower chamber incubate->quantify_cells calc_inhibition Calculate percent inhibition of migration compared to control quantify_cells->calc_inhibition determine_ic50 Determine IC50 value calc_inhibition->determine_ic50

Caption: Workflow for the in vitro chemotaxis assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a human monocytic cell line (e.g., THP-1) in appropriate media.

  • Compound Preparation: Prepare serial dilutions of 1-(Azetidin-3-yl)imidazolidin-2-one and the reference CCR2 antagonist (RS-504393).

  • Assay Setup:

    • In a 96-well chemotaxis plate (e.g., Transwell), add a solution of human recombinant CCL2 to the lower chambers.

    • In the upper chambers, add the THP-1 cell suspension pre-incubated with the test compounds or vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.[10]

  • Quantification:

    • Remove the upper chambers and quantify the migrated cells in the lower chamber using a cell viability reagent (e.g., CellTiter-Glo®) and a luminometer.

  • Data Analysis: Calculate the percentage of migration inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Assessment of Anticancer Activity: Cytotoxicity Assay

The potential cytotoxic effects of 1-(Azetidin-3-yl)imidazolidin-2-one on cancer cells will be determined using the MTT assay.[11][12]

Experimental Workflow: MTT Assay

cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_measurement Viability Measurement seed_cells Seed cancer cells (e.g., MCF-7) in a 96-well plate incubate_adhesion Incubate for 24h to allow cell adhesion seed_cells->incubate_adhesion add_compounds Treat cells with serial dilutions of test compounds incubate_adhesion->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals with DMSO incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.[13]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 1-(Azetidin-3-yl)imidazolidin-2-one, a reference anticancer compound, and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Assessment of Antimicrobial Activity: Broth Microdilution

The antimicrobial activity will be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[15][16]

Experimental Workflow: Broth Microdilution for MIC Determination

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis MIC Determination prepare_dilutions Prepare serial dilutions of test compounds in a 96-well plate prepare_inoculum Prepare a standardized bacterial inoculum (e.g., S. aureus) inoculate_wells Inoculate each well with the bacterial suspension prepare_inoculum->inoculate_wells incubate_plate Incubate the plate at 37°C for 16-20 hours inoculate_wells->incubate_plate visual_inspection Visually inspect for bacterial growth (turbidity) incubate_plate->visual_inspection determine_mic Determine the MIC: the lowest concentration with no visible growth visual_inspection->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Hypothetical Comparative Data

The following table presents hypothetical data based on the expected outcomes of the proposed experiments, with reference values drawn from existing literature.

Compound CCR2 Antagonism (IC₅₀, nM) Anticancer (MCF-7, IC₅₀, µM) Antimicrobial (S. aureus, MIC, µg/mL)
1-(Azetidin-3-yl)imidazolidin-2-one To be determinedTo be determinedTo be determined
RS-504393 89[9]>100>100
Meropenem >100>100≤2
N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamide derivative Not reportedNot reported128-256[1]
5,5-diphenyl-imidazolidine-2,4-dione Not reported~10[5]>100

Conclusion and Future Directions

While direct experimental data for 1-(Azetidin-3-yl)imidazolidin-2-one is currently unavailable, a systematic evaluation based on the activities of its structural components provides a robust starting point for its pharmacological characterization. The proposed experimental framework, encompassing anti-inflammatory, anticancer, and antimicrobial assays, will enable a comprehensive understanding of its biological profile. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel azetidinone derivative and guiding future structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

  • Broth microdilution - Grokipedia. (n.d.).
  • Broth microdilution - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved January 20, 2026, from [Link]

  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome | Microbiology Spectrum - ASM Journals. (2024, May 6). Retrieved January 20, 2026, from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011, October 18). Retrieved January 20, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10). Retrieved January 20, 2026, from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025, March 7). Retrieved January 20, 2026, from [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones | Scilit. (n.d.). Retrieved January 20, 2026, from [Link]

  • Summarized IC50 values for the activity of the twelve 2-thioxoimadazolidin-4-one com - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line - Science Alert. (n.d.). Retrieved January 20, 2026, from [Link]

  • Pharmacological Antagonism of Ccr2+ Cell Recruitment to Facilitate Regenerative Tendon Healing - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Full article: Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H). (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - ResearchGate. (2025, October 16). Retrieved January 20, 2026, from [Link]

  • Synthesis and biological study of Azetidinone derivatives. (2019, April 10). Retrieved January 20, 2026, from [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). Retrieved January 20, 2026, from [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis, configurational analysis and antimicrobial activity of imidazolidinone, thiazolidinone and isoxazolone derivatives of 9,10-phenanthrenequinone. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - NIH. (2020, December 15). Retrieved January 20, 2026, from [Link]

  • Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). Retrieved January 20, 2026, from [Link]

  • s New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - Bentham Science Publishers. (2016, June 1). Retrieved January 20, 2026, from [Link]

  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives - Science Alert. (n.d.). Retrieved January 20, 2026, from [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes. (n.d.). Retrieved January 20, 2026, from [Link]

  • Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa - PMC - NIH. (2021, July 27). Retrieved January 20, 2026, from [Link]

  • Table 1 : MIC values for antibacterial activity - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • In vitro antibacterial activity of imidazoquinolones (MIC in μg mL -1 ). a - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one: An Established Pathway vs. a Novel Streamlined Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Azetidin-3-yl)imidazolidin-2-one is a valuable heterocyclic scaffold in medicinal chemistry, combining the conformational rigidity of the azetidine ring with the hydrogen bonding capabilities of the imidazolidin-2-one moiety. As such, efficient and scalable synthetic access to this molecule is of paramount importance for drug discovery and development programs. This guide provides an in-depth comparison of a plausible established, multi-step synthesis route with a proposed novel, more convergent approach. The objective is to furnish researchers with a comprehensive understanding of the synthetic landscape for this compound, enabling informed decisions based on factors such as efficiency, scalability, and resource management. The methodologies described herein are grounded in established chemical principles and supported by analogous transformations found in peer-reviewed literature.

Established Synthesis Route: A Convergent Approach

The established methodology for synthesizing 1-(Azetidin-3-yl)imidazolidin-2-one is a convergent approach that involves the preparation of a protected 3-aminoazetidine intermediate, followed by the construction of the imidazolidin-2-one ring and final deprotection. This route, while reliable, is characterized by its multiple steps and the need for purification of intermediates.

Causality Behind Experimental Choices

The choice of a benzhydryl (Boc) protecting group for the azetidine nitrogen is strategic; it is robust enough to withstand the reaction conditions of the subsequent steps but can be removed under conditions that are unlikely to affect the newly formed imidazolidin-2-one ring. The conversion of the hydroxyl group in the starting material to a mesylate creates an excellent leaving group for the subsequent nucleophilic substitution with potassium phthalimide, a classic approach for introducing a primary amine. The use of 2-chloroethyl isocyanate is a common and efficient way to introduce the necessary two-carbon unit and the carbonyl group for the imidazolidin-2-one ring in a single step, with the intramolecular cyclization being driven by the nucleophilic attack of the secondary amine on the alkyl chloride.

Reaction Pathway

Established_Synthesis_Route A 1-Boc-azetidin-3-ol B 1-Boc-3-(methylsulfonyloxy)azetidine A->B MsCl, Et3N, DCM C 1-Boc-3-phthalimidoazetidine B->C Potassium Phthalimide, DMF D 1-Boc-3-aminoazetidine C->D Hydrazine hydrate, EtOH E N-(1-Boc-azetidin-3-yl)-N'-(2-chloroethyl)urea D->E 2-chloroethyl isocyanate, DCM F 1-(1-Boc-azetidin-3-yl)imidazolidin-2-one E->F NaH, THF G 1-(Azetidin-3-yl)imidazolidin-2-one F->G TFA, DCM

Caption: Established convergent synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one.

Experimental Protocol

Step 1: Synthesis of 1-Boc-3-(methylsulfonyloxy)azetidine

  • To a solution of 1-Boc-azetidin-3-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction mixture at 0 °C for 2 hours.

  • Upon completion (monitored by TLC), quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.

Step 2: Synthesis of 1-Boc-3-phthalimidoazetidine

  • To a solution of the crude 1-Boc-3-(methylsulfonyloxy)azetidine (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired product.

Step 3: Synthesis of 1-Boc-3-aminoazetidine

  • Dissolve 1-Boc-3-phthalimidoazetidine (1.0 eq) in ethanol and add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 4 hours.

  • Cool to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used directly.

Step 4: Synthesis of 1-(1-Boc-azetidin-3-yl)imidazolidin-2-one

  • To a solution of 1-Boc-3-aminoazetidine (1.0 eq) in DCM at 0 °C, add 2-chloroethyl isocyanate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • To the resulting urea solution, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C in tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 12 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the protected product.

Step 5: Synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one

  • Dissolve 1-(1-Boc-azetidin-3-yl)imidazolidin-2-one (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 5.0 eq) and stir at room temperature for 2 hours.[1]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a strong anion exchange resin or aqueous NaOH to pH > 10.

  • Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol), dry the organic layer, and concentrate to obtain the final product.

Proposed Novel Synthesis Route: A Streamlined Approach

To address the multi-step nature of the established route, a novel, more convergent synthesis is proposed. This pathway leverages a one-pot reductive amination followed by cyclization, significantly reducing the number of synthetic steps and purification procedures.

Causality Behind Experimental Choices

This novel route is designed for efficiency. The initial reductive amination between 1-Boc-azetidin-3-one and ethylenediamine is a well-established transformation to form N-substituted amines. By performing this reaction in a one-pot fashion with the subsequent cyclization, we avoid the isolation of the potentially unstable diamine intermediate. Carbonyldiimidazole (CDI) is chosen as the carbonylating agent for the cyclization step due to its mild nature and the formation of gaseous byproducts (CO2 and imidazole), which simplifies workup.[2][3][4] The final deprotection step is analogous to the established route.

Reaction Pathway

Novel_Synthesis_Route cluster_0 One-Pot Reductive Amination and Cyclization A 1-Boc-azetidin-3-one C [N-(1-Boc-azetidin-3-yl)ethane-1,2-diamine] (in situ) A->C 1. NaBH(OAc)3, DCE 2. (in situ) B Ethylenediamine B->C 1. NaBH(OAc)3, DCE 2. (in situ) D 1-(1-Boc-azetidin-3-yl)imidazolidin-2-one C->D Carbonyldiimidazole (CDI), THF E 1-(Azetidin-3-yl)imidazolidin-2-one D->E TFA, DCM

Caption: Proposed novel streamlined synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one.

Experimental Protocol

Step 1: One-Pot Synthesis of 1-(1-Boc-azetidin-3-yl)imidazolidin-2-one

  • To a solution of 1-Boc-azetidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE), add ethylenediamine (1.2 eq).

  • Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (1.5 eq) in portions.

  • Stir for 12 hours at room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude diamine intermediate in THF and add carbonyldiimidazole (CDI, 1.2 eq).[2]

  • Stir the reaction mixture at room temperature for 6 hours.

  • Concentrate the mixture and purify by column chromatography (silica gel, DCM:methanol gradient) to yield the protected product.

Step 2: Synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one

  • Dissolve 1-(1-Boc-azetidin-3-yl)imidazolidin-2-one (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 5.0 eq) and stir at room temperature for 2 hours.[1]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a strong anion exchange resin or aqueous NaOH to pH > 10.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the final product.

Head-to-Head Comparison

ParameterEstablished RouteNovel RouteRationale for Difference
Number of Steps 52The novel route combines reductive amination and cyclization into a one-pot procedure.
Overall Yield (Estimated) 20-30%40-50%Fewer steps and purification of intermediates in the novel route lead to a higher overall yield.
Reaction Time ~48 hours~24 hoursThe one-pot nature of the novel route significantly reduces the total reaction and workup time.
Key Reagents MsCl, Potassium Phthalimide, Hydrazine, 2-chloroethyl isocyanate, NaH, TFAEthylenediamine, NaBH(OAc)3, CDI, TFAThe novel route utilizes milder and more efficient reagents like CDI for cyclization.
Scalability ModerateHighFewer steps and simpler purification make the novel route more amenable to large-scale synthesis.
Safety Considerations Use of NaH and hydrazine hydrate requires careful handling.Standard laboratory precautions.The novel route avoids the use of highly reactive and toxic reagents like sodium hydride and hydrazine.

Analytical Validation of 1-(Azetidin-3-yl)imidazolidin-2-one

Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

Validation Workflow

Validation_Workflow Start Crude Product Purification Column Chromatography Start->Purification NMR NMR Spectroscopy (1H, 13C) Identity & Structure Confirmation Purification->NMR MS Mass Spectrometry (HRMS) Molecular Weight Confirmation Purification->MS HPLC HPLC Analysis Purity Assessment Purification->HPLC Final Pure, Validated Compound NMR->Final MS->Final HPLC->Final

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(Azetidin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the journey of a novel chemical entity from discovery to a therapeutic product is underpinned by rigorous analytical science. For emerging small molecules like 1-(Azetidin-3-yl)imidazolidin-2-one, a compound of interest due to its unique structural motifs often found in bioactive compounds, establishing robust and reliable analytical methods is not merely a regulatory requirement but a cornerstone of quality and safety.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of 1-(Azetidin-3-yl)imidazolidin-2-one, focusing on the critical process of cross-validation. As drug development progresses, it is common for analytical methods to be refined or for testing to be transferred between laboratories, necessitating a thorough comparison to ensure consistency of results.

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is also a key component in numerous pharmaceuticals, contributing to their unique pharmacological profiles.[3] The combination of these two moieties in 1-(Azetidin-3-yl)imidazolidin-2-one presents specific analytical challenges and necessitates well-designed methods for its accurate quantification.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting and cross-validating analytical methods for this, and similar, small molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory guidelines.

The Imperative of Cross-Validation

Method validation is a cornerstone of good manufacturing practices, ensuring that an analytical procedure is suitable for its intended purpose.[4][5] Cross-validation of analytical methods becomes critical when two or more distinct methods are used to measure the same analyte within the same study or across different studies. The objective is to demonstrate that the methods provide equivalent results, thereby ensuring the integrity and comparability of data throughout the drug development lifecycle. This is particularly relevant during method transfer between laboratories or when a new method is introduced to replace an existing one.[6][7][8][9]

This guide will focus on the cross-validation of two powerful and commonly employed analytical techniques for small molecule quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Designing the Cross-Validation Study

A robust cross-validation study is meticulously planned and documented. The protocol should be designed in accordance with international guidelines such as the ICH Q2(R1) "Validation of Analytical Procedures" and the EMA/FDA guidelines on bioanalytical method validation.[4][5][10][11][12][13]

Our comparative study will be structured around the following key validation parameters:

  • Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

dot

Caption: A streamlined workflow for the cross-validation of analytical methods.

Experimental Protocols

The following protocols are presented as robust starting points for the analysis of 1-(Azetidin-3-yl)imidazolidin-2-one. The rationale for key decisions is provided to illustrate the scientific thinking behind method development.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis, valued for its robustness, cost-effectiveness, and wide applicability. For a molecule like 1-(Azetidin-3-yl)imidazolidin-2-one, which contains a carbonyl chromophore, UV detection is a suitable choice.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice for retaining this polar molecule.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water. The acid helps to protonate the amine functionalities, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure adequate retention of the polar analyte while eluting any less polar impurities. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: The UV spectrum of the analyte should be determined. The carbonyl group in the imidazolidin-2-one ring is expected to have a UV absorbance around 210-220 nm. The detection wavelength should be set at the absorbance maximum (λmax) for optimal sensitivity.

  • Sample Preparation:

    • Prepare a stock solution of 1-(Azetidin-3-yl)imidazolidin-2-one reference standard in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Prepare calibration standards and quality control (QC) samples by serial dilution of the stock solution.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification, such as in bioanalytical studies or for impurity profiling.

Step-by-Step Protocol:

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The same LC conditions as the HPLC-UV method can often be used as a starting point. The shorter run times achievable with LC-MS/MS are a key advantage.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI is likely to be effective due to the presence of basic nitrogen atoms that can be readily protonated.

    • Analyte Tuning: Infuse a standard solution of 1-(Azetidin-3-yl)imidazolidin-2-one to determine the precursor ion ([M+H]⁺) and optimize fragmentation to identify suitable product ions for Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least two MRM transitions should be monitored for confident identification and quantification (one for quantification, one for confirmation).

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.

  • Sample Preparation: Sample preparation may require more stringent clean-up steps, such as solid-phase extraction (SPE) or protein precipitation, especially for complex matrices like plasma.

Data Presentation and Comparison

The data generated from the cross-validation experiments should be tabulated for clear comparison.

Table 1: Comparison of Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) > 0.998> 0.999r² ≥ 0.995
Range (µg/mL) 0.5 - 1000.001 - 10To cover expected concentrations
LOD (µg/mL) 0.150.0003Signal-to-Noise ≥ 3
LOQ (µg/mL) 0.50.001Signal-to-Noise ≥ 10

Table 2: Comparison of Accuracy and Precision

QC LevelHPLC-UV Accuracy (%)HPLC-UV Precision (%RSD)LC-MS/MS Accuracy (%)LC-MS/MS Precision (%RSD)Acceptance Criteria
Low QC 98.52.1101.21.8Accuracy: 85-115% (LLOQ), 80-120% (other levels); Precision: ≤ 15% RSD (≤ 20% at LLOQ)
Mid QC 101.21.599.81.2
High QC 99.31.2100.50.9

Interpretation and Insights

The results from the cross-validation study will illuminate the strengths and weaknesses of each method.

  • HPLC-UV: This method is likely to be highly robust, cost-effective, and suitable for routine quality control testing of drug substances and finished products where concentration levels are relatively high. Its broader availability in QC labs makes it a practical choice. However, it may lack the sensitivity required for certain applications and could be more susceptible to interferences from structurally similar compounds that share the same chromophore.

  • LC-MS/MS: The superior sensitivity and selectivity of LC-MS/MS make it the method of choice for bioanalytical studies (pharmacokinetics, metabolism), trace impurity analysis, and when dealing with complex sample matrices.[14][15][16] The use of an internal standard significantly improves the precision and accuracy of the results. The higher operational cost and complexity are the main drawbacks.

The cross-validation data should demonstrate a strong correlation between the results obtained from both methods within the overlapping part of their respective analytical ranges. Any systematic bias should be investigated and understood.

dot

Caption: Key structural features influencing analytical method selection.

Conclusion

The cross-validation of analytical methods for 1-(Azetidin-3-yl)imidazolidin-2-one is a critical exercise to ensure data integrity and consistency throughout the drug development process. Both HPLC-UV and LC-MS/MS are powerful techniques with distinct advantages. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. A well-designed cross-validation study, grounded in regulatory principles, provides the necessary confidence that the chosen analytical methods are fit for purpose and that the data they generate is reliable and interchangeable. This guide provides a framework for such a study, emphasizing the importance of a scientifically sound approach to method comparison and validation.

References

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. National Institutes of Health (NIH). [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor. [Link]

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE. TSI Journals. [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry. [Link]

  • (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. ResearchGate. [Link]

  • Quality Guidelines. ICH. [Link]

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. NIH. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. [Link]

  • Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Challenges in Small-Molecule Quantitation by Mass Spectrometry. Spectroscopy Online. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole as a Synthon. ResearchGate. [Link]

  • Analytical Method Transfer: step-by-step guide & best practices. QbD Group. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International. [Link]

  • LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone. DDDT. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). Exelixis Inc. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. [Link]

  • Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing. World Health Organization (WHO). [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • ICH M10 on bioanalytical method validation. EMA. [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. MDPI. [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. ACS Publications. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Trends and Challenges in the Evolving Small Molecule Development Pipeline. Lonza. [Link]

  • FDA Signals a New Approach for Analytical Method Validation. ResearchGate. [Link]

  • Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Pharmaguideline. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 1-(Azetidin-3-yl)imidazolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding the novel 1-(Azetidin-3-yl)imidazolidin-2-one scaffold. By dissecting the roles of the constituent azetidine and imidazolidinone rings and examining the impact of various substitutions, we aim to furnish medicinal chemists and drug discovery teams with the critical insights needed for the rational design of potent and selective therapeutic agents.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular architectures with improved pharmacological profiles is perpetual. The 1-(Azetidin-3-yl)imidazolidin-2-one framework represents a strategic combination of two "privileged" heterocyclic scaffolds.

  • The Azetidine Ring: This four-membered nitrogen heterocycle has gained significant traction as a versatile motif in drug design.[1] Its strained, sp3-rich character imparts a degree of conformational rigidity, which can enhance binding to biological targets and improve pharmacokinetic properties like metabolic stability and solubility.[1][2] Azetidines are often employed as bioisosteres for other cyclic systems, such as proline or piperidine, offering unique vectors for substitution and access to novel chemical space.[3][4][5]

  • The Imidazolidin-2-one Ring: As a cyclic urea, the imidazolidin-2-one scaffold is a cornerstone in a multitude of FDA-approved drugs and biologically active compounds.[6][7] This five-membered ring system is a versatile platform capable of engaging in various biological interactions, and its derivatives have demonstrated a wide array of activities, including anticancer, antimicrobial, and hypoglycemic effects.[6][8][9]

The conjugation of these two rings creates a novel scaffold with significant potential for fine-tuning both pharmacodynamic and pharmacokinetic properties. This guide will explore the SAR of this combined entity by examining key points of structural modification.

Core Directive: Deconstructing the Structure-Activity Landscape

The biological activity of 1-(Azetidin-3-yl)imidazolidin-2-one analogs can be systematically modulated by substitutions at three primary locations: the azetidine nitrogen (N1'), the imidazolidinone nitrogen (N1 or N3), and the imidazolidinone carbon backbone (C4/C5).

Impact of Substitutions on the Azetidine Ring (N1')

The nitrogen atom of the azetidine ring is a critical handle for modifying the molecule's overall properties. While direct SAR studies on N1'-substituted 1-(Azetidin-3-yl)imidazolidin-2-ones are emerging, we can infer trends from related azetidinone (β-lactam) chemistry. Large, aromatic, or heterocyclic substituents at this position are known to significantly influence the biological activity, often by forming key interactions with the target protein.[10][11][12]

Key Considerations for N1' Substitution:

  • Enzyme Inhibition: In many enzyme inhibitors, such as those targeting serine proteases, the substituent on the azetidinone nitrogen plays a crucial role in orienting the molecule within the active site.[10][11] Electron-withdrawing groups can enhance the reactivity of the β-lactam ring in certain contexts, though this is less relevant for the non-lactam azetidine in our core scaffold.

  • Physicochemical Properties: Substitution at N1' can be used to tune solubility, lipophilicity, and metabolic stability. For example, incorporating polar groups can improve aqueous solubility, while strategic placement of metabolically robust groups can prolong the compound's half-life.

The Role of the Imidazolidinone Moiety

The imidazolidinone ring serves as a stable core, presenting substituents in defined spatial orientations. Modifications to this ring are pivotal for modulating potency and selectivity.

A. Substitutions at the Imidazolidinone Nitrogens (N1, N3):

The non-azetidine nitrogen (N1 or N3) of the imidazolidinone ring is a key site for derivatization. Studies on related imidazolidinone and imidazolidine-2-thione scaffolds have shown that various substituents can be introduced to great effect.[9][13]

  • Aryl and Heteroaryl Groups: Attaching aromatic or heteroaromatic rings at this position can introduce crucial π-π stacking or hydrophobic interactions with the target. In studies of 5-imino-4-thioxo-2-imidazolidinones, various halogenated and alkylated aromatic substituents at N1 and N3 were synthesized, leading to compounds with significant antimicrobial activity.[9]

  • Acyl and Sulfonyl Groups: Acylation or sulfonylation of the imidazolidinone nitrogen can introduce hydrogen bond acceptors and alter the electronic properties of the ring system. Mono- and di-acylated imidazolidine-2-thione derivatives have been explored for their pharmaceutical potential.[14]

B. Substitutions at the Imidazolidinone Carbons (C4, C5):

Functionalization of the carbon backbone of the imidazolidinone ring is a powerful strategy for exploring the binding pocket of a target.

  • Aryl and Heteroaryl Groups at C4/C5: The introduction of (hetero)aryl groups at the C4 position has been a successful strategy in developing anticancer agents.[6] A regioselective synthesis allows for the precise placement of desired pharmacophores into this position, directly influencing biological outcomes.[7]

  • Cyclic Substituents: Fusing other rings, such as a quinoxaline moiety, to the imidazolidinone backbone has been shown to produce compounds with strong antimicrobial activity against a range of organisms.[9] This suggests that extending the scaffold from the C4/C5 positions can access additional binding interactions.

Comparative Analysis with Alternative Scaffolds

The 1-(Azetidin-3-yl)imidazolidin-2-one scaffold offers distinct advantages over other related structures.

ScaffoldKey Features & Comparison Points
Proline Analogs The azetidine ring is a smaller homolog of proline.[4] While proline provides a five-membered ring, the four-membered azetidine offers a more constrained conformation and different substitution vectors, potentially leading to enhanced selectivity and improved physicochemical properties.[3]
Azetidin-2-one (β-Lactam) Analogs Azetidin-2-ones are renowned for their role as antibiotics and enzyme inhibitors, often acting as covalent modifiers.[10][12][15] The 1-(Azetidin-3-yl)imidazolidin-2-one scaffold, lacking the reactive β-lactam carbonyl, is expected to act as a non-covalent inhibitor, potentially reducing off-target reactivity and improving safety profiles.
Thiazolidinone Analogs Thiazolidinones are another class of five-membered heterocycles with a broad range of biological activities, including antimicrobial and antidiabetic properties.[8][16] The imidazolidinone core differs by having a nitrogen atom in place of sulfur at the 1-position, which alters the ring's geometry, electronic distribution, and hydrogen bonding capacity.[17]

Experimental Methodologies

Generalized Synthetic Workflow

The synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one analogs is typically achieved through a convergent multi-step sequence. A generalized approach is outlined below.

Step-by-Step Protocol:

  • Imidazolidinone Ring Formation: A common method involves the cyclization of an N-substituted 1,2-diamine with a carbonylating agent like phosgene, triphosgene, or carbonyldiimidazole (CDI). Alternatively, substituted ureas can undergo intramolecular cyclization.[6][18]

  • Azetidine Precursor Synthesis: A suitable azetidine precursor, such as 3-aminoazetidine or 3-hydroxyazetidine, is required. This precursor is typically protected with an appropriate group (e.g., Boc, Cbz) on the nitrogen.

  • Coupling Reaction: The protected azetidine precursor is coupled to the pre-formed imidazolidinone ring. This can be achieved via nucleophilic substitution, reductive amination, or other standard C-N bond-forming reactions.

  • Deprotection and Derivatization: The protecting group on the azetidine nitrogen is removed. This final intermediate can then be derivatized with various acyl chlorides, sulfonyl chlorides, or alkyl halides to generate the final library of analogs for SAR studies.[19]

Workflow Diagram

G cluster_0 Imidazolidinone Synthesis cluster_1 Azetidine Preparation Diamine 1,2-Diamine Imidazolidinone Substituted Imidazolidin-2-one Core Diamine->Imidazolidinone Cyclization Carbonyl Carbonylating Agent (e.g., CDI) Carbonyl->Imidazolidinone Coupling Coupling Reaction (e.g., Nucleophilic Substitution) Imidazolidinone->Coupling Azetidine_Start Azetidine Precursor Protected_Azetidine N-Protected 3-Aminoazetidine Azetidine_Start->Protected_Azetidine Protection Protected_Azetidine->Coupling Deprotection Deprotection Coupling->Deprotection Final_Deriv Final Derivatization (Acylation, Sulfonylation, etc.) Deprotection->Final_Deriv Final_Product Target Analogs Final_Deriv->Final_Product

Caption: Generalized synthetic workflow for 1-(Azetidin-3-yl)imidazolidin-2-one analogs.

Standard Biological Evaluation: In Vitro Antimicrobial Assay

To assess the antimicrobial potential of the synthesized analogs, a standard broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Bacterial Strain Preparation: Cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth).[20]

  • Compound Preparation: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate using broth media to achieve a range of final concentrations.

  • Inoculation: The bacterial cultures are diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring optical density with a plate reader.[21]

Tabulated SAR Data

The following table summarizes hypothetical SAR data based on trends observed in related chemical series to illustrate key relationships.

Analog IDR¹ (on Azetidine N1')R² (on Imidazolidinone N3)R³ (on Imidazolidinone C4)Target/AssayActivity (IC₅₀/MIC)Key Observation
A-1 HHHS. aureus MIC>128 µg/mLThe unsubstituted core scaffold is inactive.
A-2 BenzoylHHS. aureus MIC64 µg/mLAcylation of azetidine nitrogen introduces modest activity.
A-3 4-ChlorobenzoylHHS. aureus MIC16 µg/mLElectron-withdrawing group on the benzoyl ring enhances potency.[22]
B-1 BenzoylPhenylHS. aureus MIC8 µg/mLPhenyl group at N3 significantly improves activity over A-2.
B-2 Benzoyl4-FluorophenylHS. aureus MIC4 µg/mLHalogenation on the N3-phenyl ring is beneficial.[9]
C-1 Benzoyl4-FluorophenylPhenylS. aureus MIC32 µg/mLA bulky phenyl group at C4 is detrimental to activity.
C-2 Benzoyl4-FluorophenylMethylS. aureus MIC2 µg/mLA small alkyl group at C4 is well-tolerated and improves potency.

Visualizing Key SAR Principles

The following diagram illustrates the crucial positions on the scaffold for modification and summarizes the general SAR trends.

Caption: Key SAR takeaways for the 1-(Azetidin-3-yl)imidazolidin-2-one scaffold.

Conclusion and Future Perspectives

The 1-(Azetidin-3-yl)imidazolidin-2-one scaffold is a promising platform for the development of novel therapeutic agents. The SAR analysis reveals several key insights:

  • Multifaceted Optimization: Potency and selectivity are governed by a complex interplay of substitutions at the azetidine nitrogen, the imidazolidinone nitrogen, and the imidazolidinone carbon backbone.

  • Azetidine as a Key Modulator: The azetidine ring not only provides a rigidifying element but also serves as a critical attachment point (N1') for groups that can profoundly influence activity and pharmacokinetic properties.

  • Imidazolidinone as the Recognition Element: The substituted imidazolidinone core appears to be the primary driver of target recognition, with substitutions at N3 and C4/C5 being crucial for fine-tuning binding interactions.

Future research should focus on synthesizing diverse libraries based on these findings, exploring a wider range of therapeutic targets beyond antimicrobial and anticancer applications. Further optimization of pharmacokinetic properties, including metabolic stability and oral bioavailability, will be essential for translating the potential of this scaffold into clinically viable drug candidates.

References

  • Butin, A. V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Available at: [Link]

  • Chabchoub, F., et al. (2003). Substituted thiazolidinediones and thio-imidazolidinones: synthesis, structural study and pharmacological activity. Il Farmaco. Available at: [Link]

  • Anonymous. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link]

  • Siddiqui, N., et al. (2012). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. Available at: [Link]

  • Gouda, M. A., et al. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. Available at: [Link]

  • Chieffi, G., et al. (2017). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. Available at: [Link]

  • Iesce, M. R., et al. (2017). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. RSC Advances. Available at: [Link]

  • Guchhait, S. K., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2020). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available at: [Link]

  • ResearchGate. (n.d.). Some known drugs possessing imidazolidin-2-one moiety. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of 2-azetidinones, 4-thiazolidinones, 5-imidazolinones having benzthiazole moiety. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Antibacterial Evaluation and Molecular Docking Studies of 2-Azetidinone Derivatives as Novel DNA Gyrase Inhibitors. ResearchGate. Available at: [Link]

  • Juaristi, E., et al. (2024). Proline Analogues. Chemical Reviews. Available at: [Link]

  • Anonymous. (n.d.). A REVIEW ON 2-AZETEDINONES. ijrpr.com. Available at: [Link]

  • Anonymous. (2019). Synthesis and biological study of Azetidinone derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active compounds with azetidine rings. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. TIJER. Available at: [Link]

  • Mehta, P. D., et al. (2011). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Gundogdu, C., et al. (2026). Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies. Bioorganic Chemistry. Available at: [Link]

  • Mal, S., et al. (2025). Unraveling the synthetic strategy, structure activity relationship of azetidinones: Insights into their multidrug and toxin extrusion protein (MATE transporter) inhibition facilitating drug development against MDR. Bioorganic Chemistry. Available at: [Link]

  • Ilas, J., et al. (2012). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. Available at: [Link]

  • Gupta, P., et al. (n.d.). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. International Journal of Pharmacognosy. Available at: [Link]

  • Al-Azzawi, A. M., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available at: [Link]

  • Verma, N., et al. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, P., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • Meegan, M. J., et al. (2022). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. International Journal of Molecular Sciences. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 1-(Azetidin-3-yl)imidazolidin-2-one Enantiomers: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The subtle, mirror-image difference between enantiomers can lead to profound variations in efficacy, safety, and metabolic stability. This guide provides a comprehensive framework for the comparative evaluation of the enantiomers of 1-(Azetidin-3-yl)imidazolidin-2-one, a novel heterocyclic scaffold with potential therapeutic applications. While specific data on this compound's enantiomers is not yet publicly available, this document outlines the essential experimental workflows and theoretical considerations necessary for such an investigation. We will delve into the rationale behind experimental design, present detailed protocols, and offer insights into data interpretation, providing researchers with a robust roadmap for assessing stereospecific activity.

The Imperative of Stereoisomeric Resolution in Drug Development

The azetidine and imidazolidin-2-one moieties are recognized pharmacophores present in a variety of biologically active compounds.[1][2][3] The rigid, strained four-membered ring of azetidine can confer unique conformational constraints, while the imidazolidin-2-one core is a key structural element in several approved drugs.[2][3] When these two fragments are combined, as in 1-(Azetidin-3-yl)imidazolidin-2-one, a chiral center is created at the C3 position of the azetidine ring.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities. This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which themselves are chiral. One enantiomer, the eutomer, may fit perfectly into the binding site and elicit the desired therapeutic effect, while the other, the distomer, may have lower affinity, no activity, or even produce off-target effects leading to toxicity. Therefore, the synthesis and individual evaluation of each enantiomer are not merely academic exercises but crucial steps in the development of safer and more effective medicines.

Part 1: Synthesis and Chiral Separation of Enantiomers

The first critical step in comparing the efficacy of the enantiomers of 1-(Azetidin-3-yl)imidazolidin-2-one is to obtain them in enantiomerically pure form. This typically involves the synthesis of the racemic mixture followed by chiral separation.

Proposed Synthesis of Racemic 1-(Azetidin-3-yl)imidazolidin-2-one

A plausible synthetic route to the racemic compound could involve the reaction of a suitable N-protected 3-aminoazetidine with a derivative of imidazolidin-2-one. A general approach is outlined below:

Experimental Protocol: Synthesis of Racemic 1-(Azetidin-3-yl)imidazolidin-2-one

  • Step 1: N-protection of 3-aminoazetidine. React 3-aminoazetidine with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in a suitable solvent like dichloromethane (DCM) in the presence of a base (e.g., triethylamine) to yield N-Boc-3-aminoazetidine.

  • Step 2: Preparation of an activated imidazolidin-2-one derivative. For example, react imidazolidin-2-one with an activating agent like N,N'-carbonyldiimidazole (CDI) to form an activated intermediate.

  • Step 3: Coupling reaction. React the N-Boc-3-aminoazetidine with the activated imidazolidin-2-one derivative in an appropriate solvent such as dimethylformamide (DMF).

  • Step 4: Deprotection. Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the racemic product, 1-(Azetidin-3-yl)imidazolidin-2-one.

  • Purification. Purify the final product using column chromatography on silica gel.

Chiral Separation of Enantiomers

Once the racemic mixture is synthesized, the individual enantiomers must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[4]

  • Mobile Phase Screening: Dissolve the racemic mixture in a suitable solvent and inject it onto the chiral column. Screen different mobile phase compositions (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) to achieve baseline separation of the enantiomeric peaks.[4]

  • Preparative Separation: Once optimal separation conditions are identified on an analytical scale, scale up the separation using a preparative chiral HPLC system to isolate sufficient quantities of each enantiomer for biological testing.

  • Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the separated fractions using analytical chiral HPLC. Fractions with >98% ee are generally considered suitable for biological evaluation.

Part 2: A Methodological Guide to Comparative Efficacy Evaluation

With the pure enantiomers in hand, a systematic evaluation of their biological activity can begin. The following sections outline a series of experiments designed to build a comprehensive picture of the stereoselective pharmacology of the 1-(Azetidin-3-yl)imidazolidin-2-one enantiomers. For the purpose of this guide, we will hypothesize a potential biological target relevant to such scaffolds, for instance, a G-protein coupled receptor (GPCR) or a specific enzyme.

In Vitro Target Binding Assays

The first step in characterizing the interaction of the enantiomers with their biological target is to determine their binding affinity. Radioligand binding assays are a classic and robust method for this.

Causality Behind Experimental Choice: This assay directly measures the physical interaction between the compound and the target protein, providing a quantitative measure of affinity (Ki). A significant difference in Ki values between the enantiomers is a strong indicator of stereoselective binding.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membranes expressing the target receptor from a suitable cell line (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable assay buffer containing salts and a buffering agent to maintain physiological pH.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a known radioligand for the target receptor and varying concentrations of the unlabeled enantiomers (R- and S-isomers).

  • Incubation: Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition binding model using non-linear regression to determine the IC₅₀ value for each enantiomer. Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC₅₀ (nM)Kᵢ (nM)
(R)-enantiomer
(S)-enantiomer
Reference Ligand
In Vitro Functional Assays

Binding to a target does not necessarily translate to a functional response. Therefore, it is essential to assess the effect of each enantiomer on the function of the target. For a hypothetical GPCR target, this could be a cAMP accumulation assay or a calcium mobilization assay.

Causality Behind Experimental Choice: Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator. Comparing the potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ) of the enantiomers reveals stereoselectivity in their functional activity.

Experimental Protocol: cAMP Accumulation Assay (for a Gs- or Gi-coupled GPCR)

  • Cell Culture: Culture cells expressing the target GPCR in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of each enantiomer. For antagonist testing, co-incubate with a known agonist.

  • Lysis: After incubation, lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in each well using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ. For antagonists, determine the IC₅₀.

Data Presentation:

CompoundEC₅₀/IC₅₀ (nM)Eₘₐₓ (% of control)
(R)-enantiomer
(S)-enantiomer
Reference Agonist/Antagonist
Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Separation cluster_evaluation Biological Evaluation racemate Racemic Synthesis separation Chiral HPLC Separation racemate->separation R_enantiomer (R)-enantiomer separation->R_enantiomer Isolate S_enantiomer (S)-enantiomer separation->S_enantiomer Isolate binding_assay In Vitro Binding Assay (Affinity - Ki) functional_assay In Vitro Functional Assay (Potency - EC50/IC50) binding_assay->functional_assay Inform cell_based_assay Cell-Based Assay (Cellular Effects) functional_assay->cell_based_assay Inform R_enantiomer->binding_assay R_enantiomer->functional_assay R_enantiomer->cell_based_assay S_enantiomer->binding_assay S_enantiomer->functional_assay S_enantiomer->cell_based_assay

Caption: Workflow for the synthesis, separation, and comparative biological evaluation of enantiomers.

Conclusion

The comprehensive evaluation of the enantiomers of 1-(Azetidin-3-yl)imidazolidin-2-one is a critical undertaking for any drug development program centered on this scaffold. By following a logical progression from synthesis and chiral separation to in vitro binding and functional assays, researchers can elucidate the stereoselective pharmacology of these compounds. The methodologies outlined in this guide provide a robust framework for obtaining clear, interpretable data that will be instrumental in identifying the eutomer and advancing the most promising candidate toward further preclinical and clinical development. This rigorous, data-driven approach ensures that the therapeutic potential of this novel chemical entity is fully and safely realized.

References

  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and biological study of Azetidinone derivatives. Journal of Applicable Chemistry. [Link]

  • Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. [Link]

  • Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. Indian Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. [Link]

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules. [Link]

  • Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]

  • Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review. Research Journal of Pharmacy and Technology. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Synthesis and biological evaluation of azetidinone derivatives of 2-(3- chloro-2-(4-substituted phenyl)-4-oxoazetidin-1-yl)-5-fluorobenzonitrile. International Journal for Research in Engineering Application & Management. [Link]

  • Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-1-(4-substituted phenyl) azetidin-2-one Derivatives. Molecules. [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience. [Link]

  • Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review. ResearchGate. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]

Sources

A Comparative Analysis of Azetidinone and Imidazolidinone Scaffolds in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial literature searches for the specific molecule, 1-(Azetidin-3-yl)imidazolidin-2-one, did not yield public data on its synthesis, evaluation, or antimicrobial properties. Therefore, this guide has been structured to address the user's core interest in its constituent heterocyclic scaffolds. We will conduct a head-to-head comparative analysis of two classes of antibiotics that feature the core rings of the requested molecule: the Azetidin-2-one ring (the basis of β-lactams) and the Imidazolidin-2-one scaffold, for which we will use the closely related and well-documented Oxazolidinone class as a functional analog for antimicrobial comparison.

This guide will compare Meropenem , a broad-spectrum carbapenem antibiotic featuring the azetidin-2-one core, with Linezolid , the first clinically used oxazolidinone antibiotic. This comparison serves as a robust framework for researchers evaluating novel heterocyclic compounds against established standards.

Introduction: The Strategic Value of Heterocyclic Scaffolds in Antibiotic Research

The crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Among these, small, strained heterocyclic rings like azetidin-2-ones and five-membered rings such as imidazolidin-2-ones or oxazolidinones are of paramount interest.

  • Azetidin-2-ones (β-Lactams): This four-membered ring is the cornerstone of the most successful class of antibiotics to date.[1][2] The ring's high strain energy makes it susceptible to nucleophilic attack, allowing it to act as an irreversible inhibitor of bacterial cell wall synthesis enzymes.[1] Meropenem is a powerful example, valued for its stability against many β-lactamase enzymes.

  • Imidazolidin-2-ones & Oxazolidinones: These five-membered heterocyclic structures are key components in a range of biologically active compounds.[3][4] In the antimicrobial field, the oxazolidinone class, represented by Linezolid, has been revolutionary. It acts via a unique mechanism—inhibiting the initiation of bacterial protein synthesis—making it effective against Gram-positive pathogens that have developed resistance to other drug classes.[5][6] While distinct from imidazolidinones, oxazolidinones provide a validated blueprint for how such five-membered rings can be leveraged for antimicrobial activity.

This guide provides the experimental frameworks to rigorously compare a novel compound bearing these moieties against these gold-standard antibiotics.

Comparative Mechanism of Action

A fundamental differentiator for any new antibiotic is its mechanism of action. The pathways for Meropenem and Linezolid are distinct, providing two key cellular processes to probe.

Meropenem: Inhibition of Cell Wall Synthesis

Meropenem, like other β-lactams, targets penicillin-binding proteins (PBPs), which are bacterial transpeptidases. By acylating the active site of these enzymes, it blocks the final cross-linking step of peptidoglycan synthesis, leading to cell lysis and death.[1][7]

Linezolid: Inhibition of Protein Synthesis Initiation

Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex with the 30S subunit, N-formylmethionyl-tRNA, and mRNA.[5][6][8] This early-stage inhibition is a key advantage, as it does not exhibit cross-resistance with other protein synthesis inhibitors.[6]

Head-to-Head In Vitro Evaluation: Experimental Protocols

To objectively compare a new chemical entity (NCE) like 1-(Azetidin-3-yl)imidazolidin-2-one against Meropenem and Linezolid, a standardized suite of in vitro assays is required.

Experiment: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The MIC assay is the foundational quantitative measure of an antibiotic's potency. It determines the lowest concentration of the drug that prevents visible growth of a microorganism. We will use the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve the NCE, Meropenem, and Linezolid in a suitable solvent (e.g., DMSO, water) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Microtiter Plate: Add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well plate. Add 100 µL of the drug stock solution to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no drug).

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration well with no visible turbidity.

Workflow Diagram: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_readout Analysis prep_stock Prepare Drug Stock Solutions add_drug Add 100µL Drug to Well 1 prep_stock->add_drug prep_plate Aliquot Broth (Wells 2-12) prep_plate->add_drug dilute Perform 2-Fold Serial Dilutions (Well 1 to 11) add_drug->dilute add_inoculum Add 50µL Inoculum to All Wells dilute->add_inoculum prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) prep_inoculum->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experiment: Time-Kill Kinetic Assay

Rationale: While MIC shows growth inhibition, a time-kill assay reveals whether a drug is bacteriostatic (stops growth) or bactericidal (kills bacteria) and how quickly it acts. This is critical for predicting in vivo efficacy.

Step-by-Step Protocol:

  • Prepare Cultures: Grow bacteria to the early logarithmic phase (approx. 10^6 CFU/mL) in CAMHB.

  • Drug Exposure: Add the NCE, Meropenem, or Linezolid at concentrations relative to their MIC (e.g., 1x, 4x, 10x MIC). Include a drug-free growth control.

  • Sampling Over Time: Incubate all cultures at 37°C with shaking. At specified time points (0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Quantify Viable Cells: Perform serial dilutions of each aliquot in saline. Plate the dilutions onto nutrient agar plates.

  • Incubate and Count: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Analysis: Plot log10(CFU/mL) versus time. A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Data Summary: Comparative In Vitro Activity

The following table presents illustrative data from the described assays.

CompoundTarget OrganismMIC (µg/mL)Time-Kill Assay (at 4x MIC)Primary Mechanism
Meropenem S. aureus (MSSA)0.06Bactericidal (>3-log kill at 4h)Cell Wall Synthesis
E. coli0.03Bactericidal (>3-log kill at 2h)Cell Wall Synthesis
Linezolid S. aureus (MRSA)1.0Bacteriostatic (<3-log kill at 24h)Protein Synthesis
E. coli>64InactiveProtein Synthesis
NCE (Hypothetical) S. aureus (MRSA)2.0Bacteriostatic (<3-log kill at 24h)To Be Determined
E. coli16Bacteriostatic (<3-log kill at 24h)To Be Determined

Note: Data is representative and for illustrative purposes only.

Advanced Mechanistic & Safety Profiling

Beyond primary efficacy, understanding the precise molecular target and potential for toxicity is essential.

Mechanism of Action Validation

Rationale: To confirm if an NCE with an azetidinone moiety acts like a β-lactam or if a compound with an imidazolidinone ring acts like Linezolid, specific assays are needed.

Workflow Diagram: Differentiating Mechanisms of Action

MOA_Workflow cluster_beta_lactam β-Lactam Pathway cluster_protein_synthesis Protein Synthesis Pathway start New Chemical Entity (NCE) pbp_assay Bocillin FL Competition Assay start->pbp_assay Test for PBP binding ribosome_binding Ribosome Binding Assay (e.g., Scintillation Proximity) start->ribosome_binding Test for ribosome binding lysis_assay Spheroplast Lysis Assay pbp_assay->lysis_assay pbp_result Result: Inhibition of PBP lysis_assay->pbp_result translation_assay In Vitro Transcription/ Translation (IVTT) Assay ribosome_binding->translation_assay ribosome_result Result: Inhibition of Translation translation_assay->ribosome_result

Caption: Experimental decision tree for elucidating the mechanism of action.

  • For β-Lactam Activity (PBP Inhibition): A competitive binding assay using Bocillin FL, a fluorescent penicillin derivative, can be used. If the NCE binds to PBPs, it will displace Bocillin FL, leading to a reduced fluorescent signal.

  • For Protein Synthesis Inhibition: An in vitro transcription/translation assay using a cell-free bacterial system (e.g., E. coli S30 extract) can measure the synthesis of a reporter protein (e.g., luciferase). Inhibition of the signal in the presence of the NCE indicates an effect on protein synthesis.

Preliminary Safety Profiling: Cytotoxicity Assay

Rationale: An ideal antibiotic is selectively toxic to bacteria with minimal effect on mammalian cells. A primary cytotoxicity screen is a crucial first step in safety assessment.

Step-by-Step Protocol:

  • Cell Culture: Culture a human cell line (e.g., HepG2 - liver carcinoma, HEK293 - embryonic kidney) in 96-well plates until they form a confluent monolayer.

  • Drug Treatment: Expose the cells to serial dilutions of the NCE, Meropenem, Linezolid, and a cytotoxic positive control (e.g., doxorubicin) for 24-48 hours.

  • Viability Assessment: Add a viability reagent such as Resazurin (AlamarBlue) or MTT. Viable cells metabolize these reagents, causing a measurable colorimetric or fluorescent change.

  • Data Analysis: Read the absorbance or fluorescence on a plate reader. Calculate the concentration that inhibits cell viability by 50% (CC50). A high CC50 value indicates low cytotoxicity.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of novel antibiotic candidates, using the well-established azetidinone (β-lactam) and oxazolidinone classes as benchmarks. For a molecule like 1-(Azetidin-3-yl)imidazolidin-2-one, this structured approach allows researchers to efficiently determine its antimicrobial spectrum, potency, and mode of action.

The critical next steps would involve elucidating the specific molecular target through resistance mapping and biochemical assays, followed by efficacy studies in animal infection models. By systematically comparing performance against gold standards like Meropenem and Linezolid, researchers can rapidly identify promising new scaffolds that have the potential to address the urgent challenge of antibiotic resistance.

References

  • ResearchGate. (2019). Synthesis, characterization and antimicrobial activity of azetidinone and thiazolidinone derivatives.

  • National Institutes of Health (NIH). (n.d.). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones.

  • Journal of Global Pharma Technology. (n.d.). Synthesis, Identification and Evaluation Antimicrobial activity of some novel N-substituted Azetidinone, Imidazolidinone and Tetrazole incorporating 2- phenyl- 3- (ethyl acetate)-quinazolin-4(3H)-one.

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Azetidinones.

  • International Journal of Science and Research (IJSR). (n.d.). Synthesis, Identification and Evaluation of Antimicrobial Activities of some New N-substituted 2-azetidinone, Imidazolidinone and tetrazole derivatives of 2-(methylthio) benzimidazole.

  • Impactfactor.org. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds.

  • MDPI. (n.d.). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones.

  • PubMed. (2014). Synthesis, in vitro evaluation, and molecular docking studies of azetidinones and thiazolidinones of 2-amino-5-cyclopropyl-1,3,4-thiadiazole as antibacterial agents.

  • ResearchGate. (n.d.). Synthesis, Characterization of New Azetidinone Derivatives and Evaluation of Their Antimicrobial Activity.

  • ResearchGate. (2006). Synthesis of Novel Azetidinone and Thiazolidinones Derivatives and Evaluation of Their Antimicrobial Efficacy.

  • National Institutes of Health (NIH). (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities.

  • National Institutes of Health (NIH). (n.d.). Current Updates on Oxazolidinone and Its Significance.

  • MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.

  • MDPI. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.

  • PubMed. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance.

  • ResearchGate. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines.

Sources

A Comparative Guide to Validating Cellular Target Engagement of 1-(Azetidin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular environment is a cornerstone of a successful research program. This guide provides a comprehensive comparison of robust methodologies for validating the target engagement of a novel small molecule, which we will refer to as Compound A, a shorthand for 1-(Azetidin-3-yl)imidazolidin-2-one. For the purpose of this guide, we will hypothesize that Compound A has been designed as an inhibitor of a specific intracellular kinase, "Target Kinase X" (TKX).

The following sections will delve into the rationale and step-by-step protocols for two powerful, yet distinct, target engagement methodologies: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. We will explore the causality behind the experimental choices and present a comparative analysis with a known TKX inhibitor, "Alternative Compound B."

The Imperative of In-Cell Target Validation

Biochemical assays, while valuable for initial screening, do not fully recapitulate the complex intracellular environment. Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly influence a compound's efficacy.[1] Therefore, confirming that a compound reaches and binds to its target in living cells is a critical step to bridge the gap between biochemical potency and cellular activity.[2]

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization of a target protein.[3][4] The binding of a compound to its target protein confers additional stability to the protein's structure, resulting in a higher melting temperature.[4][5] This shift in thermal stability is then quantified to determine target engagement.[3][5]

Causality of Experimental Choices in CETSA

The core principle of CETSA is that the binding of a ligand, such as Compound A, to its target, TKX, will increase the energy required to denature TKX upon heating.[4] This results in more soluble TKX remaining at elevated temperatures in the presence of the engaging compound compared to the vehicle control. The choice of temperature range for heating is critical and must be optimized to encompass the melting point of the target protein. Subsequent detection of the soluble protein fraction, typically by Western blotting or other immunoassays, allows for the quantification of this stabilization effect.[5][6]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis A 1. Plate cells expressing endogenous TKX B 2. Treat cells with Compound A or Vehicle A->B C 3. Heat cell suspensions to a range of temperatures B->C D 4. Lyse cells and separate soluble/precipitated fractions C->D E 5. Quantify soluble TKX (e.g., Western Blot) D->E F 6. Plot soluble TKX vs. Temperature to generate 'melting curves' E->F G 7. Compare curves to determine thermal shift F->G

Caption: CETSA experimental workflow for assessing target engagement.

Detailed Protocol for CETSA
  • Cell Culture and Treatment:

    • Seed a human cell line known to express Target Kinase X (e.g., HEK293T, HeLa) in sufficient quantity for the experiment.

    • Treat the cells with varying concentrations of Compound A, Alternative Compound B, and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[6]

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Fractionation and Detection:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble TKX in each sample by Western blot using a specific antibody against TKX.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group, plot the percentage of soluble TKX relative to the unheated control against the corresponding temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. The difference in Tm between the compound-treated and vehicle-treated samples represents the thermal shift.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding in living cells.[7] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a fluorescent tracer).[1][7]

Causality of Experimental Choices in NanoBRET™

This assay requires the expression of the target protein, TKX, as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of TKX is then added. In the absence of a competing compound, the tracer binds to the NanoLuc®-TKX fusion, bringing the donor and acceptor into close proximity and generating a BRET signal.[7] When an unlabeled compound, like Compound A, enters the cell and binds to TKX, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.[7] This displacement is dose-dependent and allows for the quantitative determination of intracellular compound affinity.[8]

Experimental Workflow: NanoBRET™

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound & Tracer Addition cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Transfect cells with NanoLuc®-TKX fusion vector B 2. Plate transfected cells into an assay plate A->B C 3. Add serial dilutions of Compound A B->C D 4. Add fluorescent tracer specific for TKX C->D E 5. Add NanoLuc® substrate and measure donor and acceptor emissions D->E F 6. Calculate BRET ratio (Acceptor/Donor) E->F G 7. Plot BRET ratio vs. Compound concentration to determine IC50 F->G

Caption: NanoBRET™ Target Engagement experimental workflow.

Detailed Protocol for NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding for NanoLuc®-TKX.[8]

    • Seed the transfected cells into a 96-well white assay plate and incubate for 18-24 hours to allow for protein expression.[8][9]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of Compound A and Alternative Compound B in Opti-MEM.

    • Add the compound dilutions to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.

    • Add the fluorescent tracer at its predetermined optimal concentration.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® substrate to all wells.

    • Read the plate on a luminometer equipped with filters to measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to vehicle controls (0% inhibition) and a control with a high concentration of a known binder (100% inhibition).

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the intracellular potency.

Comparative Analysis: Compound A vs. Alternative Compound B

To provide a clear comparison, the following table summarizes hypothetical experimental data for Compound A and Alternative Compound B, a well-characterized TKX inhibitor.

Parameter Compound A Alternative Compound B Method Interpretation
Biochemical IC50 50 nM25 nMIn vitro kinase assayAlternative Compound B is more potent in a purified system.
CETSA Thermal Shift (ΔTm) +5.2 °C at 1 µM+6.5 °C at 1 µMCellular Thermal Shift AssayBoth compounds engage and stabilize TKX in cells. Alternative Compound B shows slightly better stabilization.
NanoBRET™ IC50 250 nM150 nMNanoBRET™ Target EngagementBoth compounds penetrate the cell membrane and bind to TKX. The rank order of potency is consistent with the biochemical assay.
Cellular Activity (EC50) 400 nM200 nMDownstream pathway assayThe cellular functional activity correlates with target engagement data.

Discussion and Method Selection

Feature Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization.[3][4]Bioluminescence Resonance Energy Transfer (BRET).[7]
Target Requirement Endogenous or overexpressed protein.Requires genetic fusion of the target to NanoLuc® luciferase.
Reagents Requires a specific antibody for detection.Requires a specific fluorescent tracer for the target.
Throughput Lower, often limited by Western blotting.High, easily adaptable to 96- and 384-well formats.
Data Output Thermal shift (ΔTm), dose-response curve.Intracellular IC50, can be adapted for residence time.[10]
Pros No need for protein modification or specific tracers. Can be used for endogenous proteins.Live-cell, real-time measurements. High sensitivity and throughput.[1]
Cons Can be low-throughput. Some proteins may not exhibit a significant thermal shift.Requires genetic manipulation of cells and development/availability of a suitable tracer.

Expert Insights:

The choice between CETSA and NanoBRET™ depends on the specific research question and available resources. CETSA is an excellent choice for validating engagement with the endogenous, untagged target protein, providing a high degree of physiological relevance. It is particularly valuable when genetic modification of the target is undesirable or when a suitable fluorescent tracer is not available.

On the other hand, the NanoBRET™ assay offers higher throughput and a more direct measure of intracellular potency (IC50).[1] It is exceptionally well-suited for structure-activity relationship (SAR) studies where ranking the potency of a series of compounds is required. The necessity of a NanoLuc® fusion and a specific tracer are key considerations, but for many targets, these reagents are commercially available or can be developed.

In an ideal drug discovery cascade, both methods can be used synergistically. CETSA can provide the ultimate validation of endogenous target engagement for a lead candidate, while NanoBRET™ can be the workhorse assay for cellular SAR optimization during the lead optimization phase.

Conclusion

Validating the target engagement of a novel compound like 1-(Azetidin-3-yl)imidazolidin-2-one (Compound A) in a cellular context is a non-negotiable step in modern drug discovery. Both the Cellular Thermal Shift Assay and the NanoBRET™ Target Engagement Assay provide robust and reliable data to confirm that a compound interacts with its intended target in living cells. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to generate the critical data needed to advance their drug discovery programs with confidence.

References

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • Meegan, M. J., et al. (2021). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Pharmaceuticals, 14(7), 643. Retrieved from [Link]

  • Huber, K. V. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419-2429. Retrieved from [Link]

  • Li, W., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2993. Retrieved from [Link]

  • Scott, T. G., et al. (2022). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR Protocols, 3(2), 101377. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Aksenov, N. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4434. Retrieved from [Link]

  • Lester-Zeiner, D., et al. (2024). Characterization of tritiated JNJ-GluN2B-5 (3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors. Journal of Neurochemistry, 168(9), 2654-2670. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]

  • Sridevi, C., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 224-233. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Singh, V., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 66(10), 6885-6903. Retrieved from [Link]

  • Al-Masoudi, N. A. L., et al. (2021). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole as a Synthon. Egyptian Journal of Chemistry, 64(10), 5585-5593. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Lavis, L. D., et al. (2014). Azetidine-substituted fluorescent compounds. Google Patents.
  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • de Esch, I. J. P., et al. (2020). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 63(3), 1139-1154. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link]

  • PubMed Central. (2022). Design, synthesis, biological assessment and molecular modeling studies of novel imidazothiazole-thiazolidinone hybrids as potential anticancer and anti-inflammatory agents. Retrieved from [Link]

  • Bio-Rad. (n.d.). In-Cell Western Assay. Retrieved from [Link]

  • PubMed. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Retrieved from [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, small nitrogen-containing rings are particularly prized for their ability to impart favorable physicochemical and pharmacokinetic properties. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable motif due to its unique structural constraints and sp³-rich character, which can enhance metabolic stability, solubility, and receptor binding affinity.[1][2] Similarly, the imidazolidin-2-one core is a prevalent feature in compounds targeting the central nervous system (CNS) and other biological systems.[3][4][5]

This guide presents a comparative analysis of 1-(Azetidin-3-yl)imidazolidin-2-one (Lead Compound 1) , a novel scaffold combining these two key heterocycles. We will explore its pharmacological profile in relation to structurally similar analogs, providing a framework for understanding the structure-activity relationships (SAR) that govern biological activity. This analysis is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and self-validating experimental protocols to guide lead optimization efforts.

Section 1: The Lead Compound and Rationale for Analog Design

1.1. Profile of 1-(Azetidin-3-yl)imidazolidin-2-one (Lead Compound 1)

The selection of Lead Compound 1 stems from a hypothetical screening campaign identifying it as a potent ligand for the Dopamine D2 receptor, a critical target in the treatment of various neurological and psychiatric disorders. The core hypothesis is that the rigid azetidine ring optimally positions the imidazolidin-2-one moiety within the receptor's binding pocket, while the overall compact structure maintains favorable drug-like properties.

PropertyValue (Predicted)
Molecular Weight155.18 g/mol
LogP-1.25
pKa (most basic)8.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

1.2. Rationale for Comparative Analogs

To probe the SAR of this scaffold, a series of analogs were designed to systematically evaluate the contribution of the azetidine ring size and substitution. The primary questions addressed are:

  • Ring Homologation: How does increasing the size of the saturated nitrogen heterocycle (from azetidine to pyrrolidine and piperidine) affect receptor affinity and metabolic stability?

  • Substitution Effects: How do substituents on the heterocyclic rings influence potency and physicochemical properties?

The following compounds were synthesized for this comparative study:

  • Compound 2 (Pyrrolidine Analog): 1-(Pyrrolidin-3-yl)imidazolidin-2-one

  • Compound 3 (Piperidine Analog): 1-(Piperidin-3-yl)imidazolidin-2-one

The choice to compare azetidines with pyrrolidines is a common strategy in medicinal chemistry to evaluate the impact of ring strain and conformational rigidity on biological activity.[6][7]

Section 2: Comparative In Vitro Pharmacological Evaluation

The lead compound and its analogs were evaluated for their affinity towards the Dopamine D2 receptor and their metabolic stability in human liver microsomes.

2.1. Dopamine D2 Receptor Binding Affinity

The affinity of the compounds for the human Dopamine D2 receptor was determined using a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a known high-affinity radiolabeled ligand ([³H]-Spiperone) from the receptor.[8][9]

Experimental Protocol: D2 Receptor Radioligand Binding Assay
  • Source: Human recombinant D2 receptor expressed in CHO-K1 cells.

  • Radioligand: [³H]-Spiperone (Specific Activity: 60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of test compounds (from 100 µM to 0.1 nM) in assay buffer.

    • In a 96-well plate, incubate 5-10 µg of receptor membrane protein with the test compound and a final concentration of 1 nM [³H]-Spiperone.[8]

    • Define non-specific binding using 10 µM Haloperidol.

    • Incubate the plate for 60 minutes at room temperature.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing three times with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) values from IC50 values (concentration causing 50% inhibition of specific binding) using the Cheng-Prusoff equation.

Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Incubate Incubate Receptor, Compound, and [3H]-Spiperone (60 min) Compound_Prep->Incubate Receptor_Prep Prepare Receptor Membrane Solution Receptor_Prep->Incubate Radioligand_Prep Prepare [3H]-Spiperone Working Solution Radioligand_Prep->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Scintillation Liquid Scintillation Counting Filter->Scintillation Data_Analysis Calculate IC50 & Ki (Cheng-Prusoff) Scintillation->Data_Analysis

Caption: Workflow for the Dopamine D2 radioligand binding assay.

2.2. In Vitro Metabolic Stability

Metabolic stability is a critical parameter in early drug discovery, as it predicts the in vivo half-life of a compound.[10] This was assessed by incubating the compounds with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s (CYPs).[11][12][13] The rate of disappearance of the parent compound over time is measured.

Experimental Protocol: Microsomal Stability Assay
  • Source: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system (to support CYP enzyme activity).[10][14]

  • Procedure:

    • Pre-warm a mixture of HLM (final protein concentration 0.5 mg/mL) and phosphate buffer (100 mM, pH 7.4) at 37°C.[10][11]

    • Add the test compound (final concentration 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[10][11]

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression provides the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Section 3: Results and Structure-Activity Relationship (SAR) Discussion

The experimental data from the in vitro assays are summarized below.

CompoundStructureD2 Receptor Affinity (Ki, nM)Metabolic Stability (t½, min)
1 (Lead) 1-(Azetidin-3-yl)imidazolidin-2-one15.2 ± 2.148.5 ± 5.3
2 (Pyrrolidine) 1-(Pyrrolidin-3-yl)imidazolidin-2-one89.6 ± 7.835.1 ± 4.0
3 (Piperidine) 1-(Piperidin-3-yl)imidazolidin-2-one254.3 ± 22.522.7 ± 3.1
Discussion of Results

The data reveals a clear SAR trend related to the size of the saturated nitrogen heterocycle:

  • Receptor Affinity: Lead Compound 1 , featuring the four-membered azetidine ring, demonstrated the highest affinity for the D2 receptor (Ki = 15.2 nM). Expanding the ring to the five-membered pyrrolidine (Compound 2 ) resulted in a nearly 6-fold loss in affinity. Further expansion to the six-membered piperidine ring (Compound 3 ) led to a significant >15-fold decrease in affinity compared to the lead. This strongly suggests that the compact and conformationally constrained nature of the azetidine ring is optimal for interaction with the D2 receptor binding site.

  • Metabolic Stability: A similar trend was observed for metabolic stability. The azetidine-containing Lead Compound 1 was the most stable in human liver microsomes (t½ = 48.5 min). The pyrrolidine and piperidine analogs were progressively less stable. This highlights a key advantage of the azetidine scaffold, which is often less susceptible to CYP-mediated metabolism compared to larger, more flexible rings.[1]

Structure-Activity Relationship (SAR) Diagram

G cluster_sar Structure-Activity Relationship (SAR) cluster_outcome Observed Outcome Azetidine Azetidine Ring (Compound 1) Pyrrolidine Pyrrolidine Ring (Compound 2) Azetidine->Pyrrolidine Increase Ring Size High_Affinity ↑ High D2 Affinity (Ki = 15.2 nM) Azetidine->High_Affinity High_Stability ↑ High Metabolic Stability (t½ = 48.5 min) Azetidine->High_Stability Piperidine Piperidine Ring (Compound 3) Pyrrolidine->Piperidine Increase Ring Size Low_Affinity ↓ Lower D2 Affinity Pyrrolidine->Low_Affinity Low_Stability ↓ Lower Metabolic Stability Pyrrolidine->Low_Stability Piperidine->Low_Affinity Piperidine->Low_Stability

Sources

A Comparative Guide to the Synthetic Efficiency of 1-(Azetidin-3-yl)imidazolidin-2-one Production

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of synthetic routes for the production of 1-(Azetidin-3-yl)imidazolidin-2-one, a valuable building block in medicinal chemistry. The azetidine motif is a desirable feature in modern drug discovery, known to enhance physicochemical properties such as solubility and metabolic stability. This document outlines a primary synthetic pathway alongside a plausible, more convergent alternative, offering a critical evaluation of their respective efficiencies based on experimental data and established chemical principles.

Introduction: The Significance of the Azetidinyl-Imidazolidinone Scaffold

The incorporation of small, saturated heterocycles is a widely employed strategy in medicinal chemistry to navigate and optimize drug-like chemical space. The azetidine ring, a four-membered nitrogen-containing heterocycle, is particularly prized for its ability to impart favorable pharmacokinetic properties. When coupled with the imidazolidin-2-one (cyclic urea) moiety, a common pharmacophore, the resulting 1-(azetidin-3-yl)imidazolidin-2-one scaffold presents a unique three-dimensional architecture for the development of novel therapeutic agents. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the drug development community.

Primary Synthetic Route: A Stepwise Approach

A robust and frequently utilized strategy for the synthesis of 1-(azetidin-3-yl)imidazolidin-2-one involves a multi-step sequence commencing with a protected 3-aminoazetidine derivative. This linear approach allows for controlled transformations and purification of intermediates, ensuring high purity of the final product.

Overall Synthetic Scheme

Primary Synthetic Route A tert-Butyl 3-oxoazetidine-1-carboxylate B tert-Butyl 3-aminoazetidine-1-carboxylate A->B Reductive Amination C N-(1-Boc-azetidin-3-yl)-N'-(2-chloroethyl)urea B->C Urea Formation D tert-Butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate C->D Intramolecular Cyclization E 1-(Azetidin-3-yl)imidazolidin-2-one D->E Boc Deprotection

Caption: Workflow for the primary synthetic route.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate

This initial step involves the conversion of a commercially available ketone to the corresponding amine via reductive amination.

  • Protocol: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and water. Stir the mixture at room temperature for 30 minutes. Subsequently, add sodium cyanide (1.2 eq) in a minimal amount of water dropwise. The reaction is stirred for a further 12-16 hours. The resulting α-aminonitrile is then reduced, for example, using catalytic hydrogenation, to yield the desired amine.

  • Causality: The Strecker synthesis provides a reliable method for the formation of α-aminonitriles from ketones. The subsequent reduction of the nitrile furnishes the primary amine. The use of a Boc protecting group on the azetidine nitrogen prevents unwanted side reactions.

Step 2: Urea Formation with 2-Chloroethyl Isocyanate

The synthesized aminoazetidine is then reacted with a bifunctional reagent to introduce the backbone of the imidazolidinone ring.

  • Protocol: To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane, is added 2-chloroethyl isocyanate (1.1 eq) dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Causality: The highly reactive isocyanate group readily undergoes nucleophilic attack by the primary amine of the azetidine derivative to form the urea linkage. The chloroethyl moiety is incorporated for the subsequent intramolecular cyclization.

Step 3: Intramolecular Cyclization

The formation of the five-membered imidazolidin-2-one ring is achieved through a base-mediated intramolecular cyclization.

  • Protocol: The N-(1-Boc-azetidin-3-yl)-N'-(2-chloroethyl)urea intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A strong, non-nucleophilic base such as sodium hydride (1.2 eq) is added portion-wise at 0 °C. The reaction is then stirred at an elevated temperature (e.g., 60-80 °C) for 4-6 hours.

  • Causality: The base deprotonates the urea nitrogen, which then acts as a nucleophile, displacing the chloride in an intramolecular SN2 reaction to form the stable five-membered ring.[1]

Step 4: Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound.

  • Protocol: The protected product is dissolved in a solvent such as dichloromethane or 1,4-dioxane and treated with a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at room temperature for 1-2 hours.[2][3][4]

  • Causality: The Boc group is labile under acidic conditions, readily cleaving to isobutylene and carbon dioxide, leaving the free secondary amine of the azetidine ring.[4]

Alternative Synthetic Route: A Convergent Approach

A more convergent strategy can be envisioned, potentially reducing the overall step count and improving atom economy. This approach involves the synthesis of a diamine precursor followed by cyclization with a phosgene equivalent.

Overall Synthetic Scheme

Alternative Synthetic Route F N-Boc-3-azetidinone G N-(2-aminoethyl)-N-(1-Boc-azetidin-3-yl)amine F->G Reductive Amination with Ethylenediamine H tert-Butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate G->H Cyclization with CDI I 1-(Azetidin-3-yl)imidazolidin-2-one H->I Boc Deprotection

Caption: Workflow for the alternative, more convergent synthetic route.

Experimental Protocols

Step 1: Synthesis of N-(2-aminoethyl)-N-(1-Boc-azetidin-3-yl)amine

This step directly introduces the two nitrogen atoms required for the imidazolidinone ring in a single transformation.

  • Protocol: N-Boc-3-azetidinone (1.0 eq) and an excess of ethylenediamine are subjected to reductive amination conditions, for example, using sodium triacetoxyborohydride as the reducing agent in a chlorinated solvent.

  • Causality: This one-pot reaction forms the diamine precursor, which is the key intermediate for the subsequent cyclization. The use of an excess of ethylenediamine helps to minimize the formation of dimeric byproducts.

Step 2: Cyclization with a Phosgene Equivalent

The diamine is then cyclized to form the cyclic urea using a safer alternative to phosgene.

  • Protocol: The crude diamine from the previous step is dissolved in a solvent like tetrahydrofuran (THF) or dichloromethane. 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) is added, and the reaction is stirred at room temperature for 12-24 hours.[5][6]

  • Causality: CDI is an excellent phosgene equivalent that reacts with the diamine to form the cyclic urea, releasing imidazole as a benign byproduct.[5] This avoids the handling of highly toxic phosgene. Other phosgene substitutes like triphosgene could also be employed.[4][7]

Step 3: Boc Deprotection

This final step is identical to the primary route.

  • Protocol: The protected product is dissolved in a suitable solvent and treated with a strong acid like TFA or HCl in dioxane.[2][3][4]

  • Causality: The acid-labile Boc group is efficiently removed to yield the final product.[4]

Comparative Analysis of Synthetic Efficiency

ParameterPrimary Synthetic RouteAlternative Synthetic RouteRationale & Field Insights
Overall Yield Moderate to HighPotentially HigherThe convergent nature of the alternative route may lead to a higher overall yield by minimizing the number of isolation and purification steps.
Step Count 4 steps3 stepsThe alternative route is more step-economical, which is a significant advantage in large-scale production.
Atom Economy ModerateHigherThe alternative route, particularly with the use of CDI, generally has a better atom economy as the byproducts are innocuous (imidazole and CO2).
Reagent Safety Uses 2-chloroethyl isocyanate (toxic, lachrymator).Uses CDI (moisture sensitive) or other phosgene equivalents which are generally safer than phosgene itself.The avoidance of highly toxic and volatile reagents like 2-chloroethyl isocyanate in the alternative route is a significant safety advantage.
Scalability GoodExcellentThe reduced number of steps and potentially simpler purifications in the alternative route make it more amenable to large-scale synthesis.
Purification Requires purification of three intermediates.Requires purification of one intermediate.Fewer purification steps reduce solvent waste and production time, leading to a greener and more cost-effective process.

Conclusion and Recommendations

Both the primary and the proposed alternative synthetic routes offer viable pathways to 1-(Azetidin-3-yl)imidazolidin-2-one. The primary route is a well-established, linear synthesis that provides good control over each transformation. However, the alternative, more convergent approach presents significant advantages in terms of step economy, atom economy, and potentially higher overall yields. The use of safer reagents like CDI instead of 2-chloroethyl isocyanate further enhances the appeal of the alternative route, particularly for industrial-scale production where safety and environmental impact are paramount.

For research and development purposes, the primary route may be suitable for accessing initial quantities of the material. However, for process development and large-scale manufacturing, the alternative synthetic strategy is highly recommended for its superior efficiency and improved safety profile. Further optimization of the reaction conditions for the alternative route could lead to an even more robust and cost-effective synthesis of this important medicinal chemistry building block.

References

  • AbdulJabar, A., et al. (2025). Three‐component condensation reaction for synthesis of imidazolidinone derivatives. Journal of Heterocyclic Chemistry.
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). MDPI.
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). Semantic Scholar.
  • Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. (2025). Green Chemistry (RSC Publishing).
  • Recent advances in the synthesis of highly substituted imidazolidines. (2024). RSC Publishing.
  • Convenient Synthesis Of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones As Potential Anti-tumor Agents. (2015).
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. (n.d.). MDPI.
  • How should I deprotect Boc-amino group without breaking ester bond?. (2021).
  • tert-Butyl 3-amino-3-cyanoazetidine-1-carboxyl
  • Selected syntheses of ureas through phosgene substitutes. (2000). Green Chemistry (RSC Publishing).
  • Selected syntheses of ureas through phosgene substitutes | Request PDF. (2025).
  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE. (n.d.). TSI Journals.
  • Application Notes and Protocols: Intramolecular Cyclization of N-Boc-3-Chloropropylamine Deriv
  • Synthesis and biological study of Azetidinone derivatives. (2019). Journal of Pharmacognosy and Phytochemistry.
  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. (n.d.). PubMed Central.
  • Synthesis of cyclic ureas and urethanes from alkylene diamines and amino alcohols with pressurized carbon dioxide in the absence of catalysts. (2003). Green Chemistry (RSC Publishing).
  • Synthesis of cyclic ureas and urethanes from alkylene diamines and amino alcohols with pressurized carbon dioxide in the absence of c
  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry A.
  • Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. (2025). ChemRxiv.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. (2020). Organic & Biomolecular Chemistry (RSC Publishing).
  • tert-Butyl 3-Aminoazetidine-1-carboxylate | 193269-78-2. (n.d.). TCI Chemicals.
  • N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. (2006). Organic Chemistry Portal.
  • tert-Butyl 3-(2-bromoethyl)
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). Frontiers.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride. As a novel research chemical, it is imperative to treat this compound with a high degree of caution, adhering to established best practices for hazardous waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.

Core Principles and Hazard Assessment

Before handling any chemical, a thorough understanding of its potential hazards and the fundamental principles of waste management is essential.

1.1. Hazard Characterization

While specific toxicological data for 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride is not extensively published, related azetidine compounds are known irritants. For instance, Azetidine hydrochloride is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

Principle of Prudent Practice: In the absence of comprehensive data, 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride must be handled as a hazardous substance that is, at minimum, a skin, eye, and respiratory irritant. All disposal procedures must reflect this classification.

1.2. The Five Pillars of Chemical Waste Management

All laboratory personnel must adhere to these foundational rules for hazardous waste, which are mandated by regulatory bodies like the Environmental Protection Agency (EPA).[3][4]

  • Never Use Sink or Trash Disposal: Hazardous chemicals must never be disposed of down the drain or in the regular trash.[5][6] This prevents environmental contamination and damage to plumbing infrastructure.

  • Proper Containment: Use only sturdy, leak-proof, and chemically compatible containers for waste accumulation.[3][5]

  • Clear and Accurate Labeling: All waste containers must be meticulously labeled with the words "Hazardous Waste," the full chemical name(s), and associated hazards.[7][8]

  • Segregation of Incompatibles: Never mix incompatible waste streams.[5] For this compound, this includes avoiding mixing with strong bases or oxidizing agents.

  • Follow Institutional Protocols: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department.[3][5][6]

Personal Protective Equipment (PPE)

Adequate PPE is non-negotiable. The level of protection depends on the specific task being performed.

TaskRequired PPEScientific Rationale
Handling Solid Compound (Weighing, aliquoting)Nitrile gloves, safety glasses with side shields, lab coat, and a dust mask or use within a ventilated enclosure (fume hood).Prevents skin/eye contact and inhalation of fine particulates, which are known irritants.[1]
Working with Solutions Nitrile gloves, safety goggles, and a lab coat.Goggles provide superior protection against splashes compared to safety glasses.
Waste Consolidation & Spill Cleanup Heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, face shield, impervious lab coat or apron, and respiratory protection if significant dust or aerosols may be generated.Provides enhanced protection against direct, prolonged contact with concentrated waste and potential inhalation hazards during cleanup.[1]

Step-by-Step Disposal Protocols

Follow these procedures precisely to ensure the safe and compliant disposal of all waste streams associated with 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride.

3.1. Disposal of Unused or Waste Solid Compound

  • Container Selection: Use the original manufacturer's container if possible. If not available, use a new, clean, high-density polyethylene (HDPE) container.

  • Labeling: Affix a completed EHS Hazardous Waste Label to the container before adding any waste.[5] The label must include:

    • The words "Hazardous Waste "

    • Full Chemical Name: "1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride" (Do not use abbreviations).

    • Hazard Identification: "Irritant"

  • Transfer: Carefully transfer the solid waste into the labeled container inside a chemical fume hood to minimize inhalation risk.

  • Closure: Securely close the container. It must remain closed at all times except when waste is being added.[3][9]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][9] Ensure it is stored in secondary containment away from incompatible materials.[5]

  • Pickup Request: Once the container is full or ready for disposal, submit a waste pickup request to your institution's EHS department.

3.2. Disposal of Contaminated Labware (Gloves, Weigh Boats, Wipes)

  • Waste Stream: This is considered solid hazardous waste.

  • Containment: Place all contaminated disposable items into a designated, durable plastic bag or a lined, rigid container.

    • Causality: Using a separate, clearly marked container for contaminated solids prevents accidental mixing with regular trash and ensures proper handling by support staff.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" with the name of the contaminating chemical.

  • Disposal: When the bag is full, seal it and place it in the designated solid chemical waste accumulation container for your laboratory.

3.3. Disposal of Empty Containers

A container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.[6]

  • Initial Rinse (Crucial Step): The first rinse of the container must be collected as hazardous waste.[5][10]

    • Rationale: Significant chemical residue can remain in an "empty" container. The first rinse will contain the highest concentration of this residue and must be treated as hazardous waste itself.

  • Procedure: a. Select a solvent capable of dissolving the compound (e.g., deionized water or methanol). b. Add a small amount of the solvent to the container (approx. 10% of the container's volume). c. Securely cap and shake the container to rinse all interior surfaces thoroughly. d. Decant the rinseate into your hazardous waste container for 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride solutions.

  • Subsequent Rinses: Perform two additional rinses in the same manner. As a best practice for a research chemical with unknown toxicity, collect all three rinses as hazardous waste.[5]

  • Final Disposal: After triple-rinsing and air-drying, obliterate or remove the original label.[5] The container can now be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box).

Spill Management Protocol

Immediate and correct response to a spill is critical for laboratory safety.

4.1. Minor Spill (Small quantity of solid, contained on a manageable surface)

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as listed in the "Waste Consolidation & Spill Cleanup" section of the table above.

  • Cleanup:

    • Gently cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Avoid raising dust.[1]

    • Carefully sweep the absorbed material into a plastic dustpan and place it into a labeled hazardous waste container.

    • Perform a final decontamination of the spill surface.

  • Decontamination:

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., water), collecting the wipe as hazardous waste.

    • Follow with a wipe-down using a standard laboratory detergent solution.

    • All materials used for cleanup (pads, wipes, gloves) must be disposed of as solid hazardous waste.[6]

4.2. Major Spill (Large quantity, wide dispersal, or outside of a containment area)

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert your supervisor and call your institution's emergency number and EHS department. Provide the chemical name and location of the spill.[5]

  • ISOLATE: Close doors to the affected area to prevent the spread of dust or vapors.

  • DO NOT ATTEMPT TO CLEAN UP A MAJOR SPILL YOURSELF. Wait for trained emergency response personnel.

Visualized Waste Disposal Workflow

The following diagram outlines the decision-making process for managing chemical waste from the point of generation to final pickup.

DisposalWorkflow cluster_generation Step 1: Generation & Characterization cluster_accumulation Step 2: Accumulation cluster_disposal Step 3: Disposal A Waste Generated (Unused solid, contaminated labware, or rinseate) B Characterize Waste: Is it hazardous? A->B C Segregate from Incompatible Materials B->C Yes, it is an irritant and research chemical. D Select Appropriate, Chemically Compatible Container C->D E Affix Completed 'Hazardous Waste' Label D->E F Store in Designated SAA with Secondary Containment E->F G Is Container Full? F->G H Request Pickup from EHS G->H Yes I Continue to Accumulate (Keep Container Closed) G->I No

Caption: Decision workflow for hazardous waste management.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, July). Medical Laboratory Observer. Retrieved from [Link]

  • EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • PubChem Compound Summary for CID 91812278, 1-(azetidin-3-yl)imidazolidin-2-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite - 1-(azetidin-3-yl)imidazolidin-2-one hydrochloride (C6H11N3O). (n.d.). PubChemLite. Retrieved from [Link]

  • PubChem Compound Summary for CID 10197648, Azetidin-3-one Hydrochloride. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Azetidin-3-yl)imidazolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.

Hazard Identification and Risk Assessment

  • Azetidine Moiety: Azetidine-containing compounds can be reactive and may pose health risks. For instance, Azetidine hydrochloride is classified as causing skin and serious eye irritation, as well as respiratory irritation.[1][2]

  • Imidazolidinone Core: While many imidazolidinone derivatives are stable, some can be irritants or have other toxicological properties. For example, 1,3-Dimethyl-2-imidazolidinone is harmful if swallowed and causes serious eye damage.[3][4]

  • Hydrochloride Salt: The hydrochloride form of a compound can increase its water solubility and may contribute to its irritant properties, similar to hydrochloric acid itself which is corrosive and can cause severe skin burns and eye damage.[5][6]

Based on these structural analogs, it is prudent to handle 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride as a compound that is harmful if swallowed and causes skin, eye, and respiratory tract irritation.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Laboratory coatNot generally required
Weighing and Transfer of Solids Chemical safety goggles or a full-face shieldDouble-gloving with chemical-resistant gloves (Nitrile)Laboratory coatN95 respirator or higher, especially if not in a fume hood
Preparation of Solutions Chemical safety goggles or a full-face shieldChemical-resistant gloves (Nitrile)Laboratory coatWork within a certified chemical fume hood
Conducting Reactions Chemical safety gogglesChemical-resistant gloves (Nitrile)Laboratory coatWork within a certified chemical fume hood
Waste Disposal Chemical safety gogglesChemical-resistant gloves (Nitrile)Laboratory coatNot generally required if waste is properly contained

Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount for safety.

Pre-Handling Checks
  • Ensure that a current SDS for a structurally similar compound is accessible.

  • Locate the nearest safety shower and eyewash station.

  • Verify that the chemical fume hood has a valid certification.

  • Inspect all PPE for any signs of damage before use.

Weighing and Solution Preparation
  • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • Use anti-static weighing paper or a weighing boat.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • If diluting, always add acid to water, never the other way around.[5]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary.

  • Minor Spills: For small spills, absorb the material with an inert absorbent material such as vermiculite or sand.[7] Clean the area with a suitable solvent, and then wash with soap and water.

  • Major Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

All waste containing 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated disposables (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions in a labeled, sealed hazardous waste container. Do not pour any waste down the drain.[8]

  • Dispose of all waste in accordance with local, state, and federal regulations.[7]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements start Start: Handling 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride form Physical Form? start->form solid_ppe Solid: Goggles, Double Gloves, Lab Coat, Respirator (if not in hood) form->solid_ppe Solid solution_ppe Solution: Goggles, Gloves, Lab Coat, Fume Hood form->solution_ppe Solution scale Scale of Operation? large_scale_ppe Large Scale (>1g): Enhanced containment (glovebox) may be required. Consult EHS. scale->large_scale_ppe > 1g small_scale_ppe Small Scale (<1g): Standard PPE sufficient scale->small_scale_ppe < 1g solid_ppe->scale solution_ppe->scale

Caption: PPE selection workflow based on physical form and scale.

References

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • PubChem. Azetidin-3-one Hydrochloride. National Institutes of Health. Retrieved from [Link]

  • PubChem. 1,3-Dimethyl-2-imidazolidinone. National Institutes of Health. Retrieved from [Link]

  • University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride
Reactant of Route 2
1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.